3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-bromo-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-8-9-5-7-2-1-3-10(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNZEQLPYXQMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-triazolo[4,3-a]pyrimidine
An In-Depth Technical Guide to the Synthesis of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyrimidine Scaffold in Modern Drug Discovery
The[1][2]triazolo[4,3-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors. Consequently, derivatives of this scaffold are integral to the development of novel therapeutics for a range of diseases, including oncology, central nervous system disorders, and infectious agents.
The introduction of a bromine atom at the 3-position of the triazolopyrimidine ring system, yielding 3-bromo-[1][2]triazolo[4,3-a]pyrimidine, provides a synthetically versatile handle for further molecular elaboration. This bromo-derivative serves as a key building block for the introduction of diverse functionalities through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This guide provides a comprehensive overview of a robust and reliable protocol for the synthesis of this valuable intermediate, starting from commercially available precursors. We will delve into the mechanistic underpinnings of each synthetic step, offering insights into the rationale behind the chosen reagents and reaction conditions.
Synthetic Strategy: A Two-Step Approach to 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
The synthesis of 3-bromo-[1][2]triazolo[4,3-a]pyrimidine is most effectively achieved through a two-step sequence:
-
Step 1: Synthesis of the[1][2]triazolo[4,3-a]pyrimidine core via the cyclization of 2-hydrazinopyrimidine with formic acid.
-
Step 2: Regioselective bromination of the[1][2]triazolo[4,3-a]pyrimidine intermediate at the 3-position using N-Bromosuccinimide (NBS).
This strategy is advantageous due to the ready availability of the starting materials and the generally high-yielding nature of each transformation.
Core Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine: A Core Scaffold for Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We delve into its core physicochemical properties, the scientific rationale for its use as a purine bioisostere, and its strategic application in the synthesis of targeted therapeutic agents. This document details plausible synthetic routes and highlights the reactivity of the bromine substituent, which serves as a critical handle for library development in lead optimization campaigns. Methodologies are presented with the causality of experimental choices explained, providing field-proven insights for scientists and researchers.
3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is a fused heterocyclic system that has emerged as a valuable scaffold in medicinal chemistry. Its structure is characterized by a pyrimidine ring fused with a 1,2,4-triazole ring, with a bromine atom positioned at the 3-position of the triazole moiety.
Chemical Structure:
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 1263286-57-2 | [2][4] |
| Molecular Formula | C₅H₃BrN₄ | [2][4] |
| Molecular Weight | 199.01 g/mol | [2][4] |
| IUPAC Name | 3-bromo-[1][2][3]triazolo[4,3-a]pyrimidine | [4] |
| Predicted Density | 2.13 ± 0.1 g/cm³ | [2] |
| Purity (Typical) | ≥97% | [4] |
The Scientific Rationale: A Privileged Scaffold in Medicinal Chemistry
The utility of the[1][2][3]triazolo[4,3-a]pyrimidine core stems from its structural and electronic similarity to endogenous purines, such as adenine and guanine. This characteristic allows it to function as a bioisostere , a compound resulting from the exchange of an atom or group of atoms with another, broadly similar, atom or group.[5][6] This mimicry enables triazolopyrimidine-based molecules to interact with biological targets that normally bind purines, such as the ATP-binding pockets of protein kinases.[7][8]
Key Therapeutic rationales:
-
Kinase Inhibition: Many kinases are implicated in diseases like cancer.[8] The triazolopyrimidine scaffold serves as an excellent starting point for designing inhibitors that compete with ATP, thereby modulating kinase activity. Derivatives have shown potent inhibition of targets like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[5][7][9]
-
Purine Bioisostere: As the ring system is isoelectronic with that of purines, it has been successfully used as a surrogate for the purine ring in various drug design applications.[6]
-
Versatile Chemistry: The bromine atom at the 3-position is not merely a substituent; it is a strategic functional group. It provides an excellent "handle" for further chemical modification via metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions.[5][10] This allows for the systematic synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.
Caption: Bioisosteric relationship between purine and the triazolopyrimidine scaffold.
Synthesis and Reactivity
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process: first, the construction of the fused heterocyclic core, followed by regioselective bromination.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of the analogous 3-bromo-[1][2][3]triazolo[4,3-a]pyridine and represents a robust starting point for optimization.[1]
Part A: Synthesis of[1][2][3]triazolo[4,3-a]pyrimidine
-
Reactant Preparation: To a solution of 2-hydrazinopyrimidine (1.0 eq) in an appropriate solvent like ethanol, add triethyl orthoformate (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality for heating is to overcome the activation energy for the condensation and subsequent cyclization reaction.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under vacuum.
-
Purification: Filter the resulting solid and wash with cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) to afford the pure[1][2][3]triazolo[4,3-a]pyrimidine core.
Part B: Bromination to yield 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
-
Reactant Preparation: Dissolve the[1][2][3]triazolo[4,3-a]pyrimidine (1.0 eq) from Part A in chloroform. Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise. NBS is chosen as it is a reliable and mild source of electrophilic bromine, minimizing over-bromination and side reactions.
-
Reaction: Stir the reaction at room temperature or gentle reflux (40-50 °C) for 5-12 hours.[1] The reaction should be protected from light to prevent radical side reactions with NBS.
-
Work-up: After the reaction is complete (monitored by TLC), wash the mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate to remove acidic byproducts.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
Application in a Drug Discovery Workflow: Lead Optimization
The primary value of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is as an intermediate for creating diverse molecular libraries. The bromo-substituent is ideal for palladium-catalyzed cross-coupling reactions.
Workflow: Suzuki Coupling for SAR Studies
This workflow demonstrates how the core scaffold can be elaborated to explore the chemical space around a target, a critical step in lead optimization.
Caption: Drug discovery workflow using the scaffold in Suzuki coupling.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, field-tested method for coupling the bromo-scaffold with various boronic acids.[10]
-
Inert Atmosphere: To an oven-dried reaction vial, add 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq). The use of an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or ethanol. Degassing the solvent (by sparging with an inert gas) removes dissolved oxygen, further protecting the catalyst.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C for 4-16 hours. The reaction is monitored by TLC or LC-MS until the starting bromo-compound is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure coupled product.
Conclusion
3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its identity as a purine bioisostere provides a logical foundation for its use in targeting a wide range of enzymes, particularly kinases. The true power of this molecule lies in the synthetic versatility afforded by the bromo-substituent, which acts as a key linchpin for diversification. By enabling rapid access to extensive chemical libraries through robust cross-coupling chemistry, this scaffold serves as an invaluable starting point for the development of novel therapeutics aimed at treating cancer and other significant human diseases.
References
-
3-bromo-[1][2][3]triazolo[4,3-a]pyrimidine - Names and Identifiers. ChemBK. [Link]
-
Cas 4922-68-3, 1,2,4-TRIAZOLO[4,3-A]PYRIDINE, 3-BROMO-. LookChem. [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (PMC). [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health (PMC). [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
Sources
- 1. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 3-Bromo[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [sigmaaldrich.com]
- 4. This compound 97% | CAS: 1263286-57-2 | AChemBlock [achemblock.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 3-Bromo-triazolo[4,3-a]pyrimidine
A Technical Guide to the Spectroscopic Characterization of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Predicted in Spectroscopic Analysis
In the landscape of chemical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. The 3-bromo-[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a molecule of significant interest, yet a comprehensive, publicly available repository of its experimental spectroscopic data (NMR, IR, MS) is notably scarce. This guide, therefore, adopts a dual-pronged approach to empower the scientific community.
Firstly, it provides a robust framework of predicted spectroscopic data for 3-bromo-[1][2][3]triazolo[4,3-a]pyrimidine, grounded in established principles of spectroscopic theory and computational chemistry. This serves as a valuable, anticipatory dataset for researchers actively synthesizing or proposing to work with this compound.
Secondly, this document outlines field-proven, standardized protocols for the acquisition of NMR, IR, and MS data. These methodologies are designed to be self-validating, ensuring that should a researcher obtain a sample of 3-bromo-[1][2][3]triazolo[4,3-a]pyrimidine, they are equipped with the experimental blueprint to generate high-fidelity, publishable data.
By transparently distinguishing between predicted and experimental frameworks, this guide upholds the tenets of scientific integrity while providing a forward-looking and practical resource for the research community.
Molecular Structure and Predicted Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is a fused heterocyclic system with the following key features that will dictate its spectroscopic fingerprint:
-
Aromaticity: The fused ring system is aromatic, leading to characteristic signals in NMR and IR spectroscopy.
-
Halogenation: The presence of a bromine atom at the 3-position will have a significant electronic and isotopic effect, particularly observable in NMR and Mass Spectrometry.
-
Nitrogen Heteroatoms: The multiple nitrogen atoms will influence the electron distribution and provide potential sites for interactions, which can be probed spectroscopically.
Caption: Molecular structure of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following tables summarize the predicted ¹H and ¹³C NMR data for 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine in a standard deuterated solvent such as DMSO-d₆.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~9.3 - 9.5 | Doublet of Doublets | J ≈ 4.0, 1.5 | 1H | H7 | Deshielded due to proximity to two nitrogen atoms in the pyrimidine ring. |
| ~8.8 - 9.0 | Doublet of Doublets | J ≈ 7.0, 1.5 | 1H | H5 | Deshielded by the adjacent nitrogen and the fused ring system. |
| ~7.6 - 7.8 | Doublet of Doublets | J ≈ 7.0, 4.0 | 1H | H6 | Shielded relative to H5 and H7, exhibiting coupling to both. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 158 | C7 | Carbon adjacent to two nitrogen atoms, significantly deshielded. |
| ~150 - 153 | C5 | Carbon in the pyrimidine ring adjacent to a nitrogen atom. |
| ~148 - 151 | C8a | Bridgehead carbon, influenced by both ring systems. |
| ~130 - 135 | C3 | Carbon directly attached to the electronegative bromine atom. |
| ~115 - 118 | C6 | Aromatic carbon in the pyrimidine ring. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
DMSO-d₆ (0.75 mL)
-
NMR tube (5 mm)
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube and vortex or sonicate until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a sufficient number of scans for adequate signal-to-noise (typically 1024 or more, depending on sample concentration).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups and bonding within a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1650 - 1580 | Strong | C=N and C=C stretching vibrations of the fused aromatic rings |
| 1550 - 1450 | Medium-Strong | Aromatic ring skeletal vibrations |
| 1200 - 1000 | Medium | C-N stretching vibrations |
| 800 - 700 | Strong | C-H out-of-plane bending |
| 600 - 500 | Medium | C-Br stretching |
Experimental Protocol for IR Data Acquisition (ATR)
Objective: To obtain an IR spectrum to identify the functional groups present.
Materials:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Scan:
-
Ensure the ATR crystal is clean.
-
Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (1-2 mg) of the solid sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical measurement involves co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically subtract the background spectrum.
-
Label the significant peaks in the spectrum.
-
Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight and can provide structural information through fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this will appear as a characteristic doublet of two peaks of nearly equal intensity, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). For C₅H₃⁷⁹BrN₄, the expected m/z is 197.95, and for C₅H₃⁸¹BrN₄, it is 199.95.
-
Key Fragmentation Pathways:
-
Loss of Br•: A significant fragment corresponding to the loss of the bromine radical, leading to a peak at m/z 119.
-
Loss of N₂: Fragmentation of the triazole ring could lead to the loss of a nitrogen molecule, resulting in a fragment at m/z 170/172.
-
Loss of HCN: A common fragmentation pathway for pyrimidine rings.
-
Experimental Protocol for MS Data Acquisition (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (a few micrograms)
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Mass Spectrometer with an Electron Ionization (EI) source and a direct insertion probe or GC inlet.
Procedure:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent.
-
Introduce the sample into the ion source. For a solid, a direct insertion probe is often used, where the sample is heated to induce vaporization.
-
-
Ionization and Analysis:
-
The vaporized sample is bombarded with a beam of electrons (typically 70 eV) to cause ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion.
-
-
Data Interpretation:
-
Identify the molecular ion peak and confirm the isotopic pattern for bromine.
-
Analyze the major fragment ions to propose fragmentation pathways, which can help to confirm the structure.
-
Caption: Predicted fragmentation logic for 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine in EI-MS.
Conclusion: A Path Forward for Characterization
This guide provides a comprehensive, albeit predictive, spectroscopic profile of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine, coupled with robust experimental protocols for its empirical characterization. While the absence of published experimental data presents a current challenge, the information and methodologies detailed herein offer a solid foundation for researchers. The predicted data serves as a benchmark for comparison upon successful synthesis and analysis, and the detailed protocols ensure that such analysis can be conducted with high fidelity and confidence. As research into this and related heterocyclic systems continues, it is anticipated that experimental data will become available, further enriching our understanding of this important class of molecules.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
The Multifaceted Mechanisms of Action of Triazolopyrimidine Compounds: A Technical Guide for Researchers
Introduction: The Triazolopyrimidine Scaffold - A Privileged Structure in Drug Discovery
The triazolopyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] This versatility has established the triazolopyrimidine scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. Consequently, triazolopyrimidine derivatives have been successfully developed as anticancer agents, anti-inflammatory drugs, adenosine receptor antagonists, and even herbicides.[3][4][5][6]
This technical guide provides an in-depth exploration of the primary mechanisms of action of triazolopyrimidine compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their molecular interactions and cellular effects. We will delve into the specific targets and signaling pathways modulated by these compounds, supported by detailed experimental protocols to facilitate further investigation and development in this exciting field.
I. Triazolopyrimidines as Anticancer Agents: A Multi-pronged Attack on Malignancy
The application of triazolopyrimidine derivatives in oncology is extensive, with compounds designed to interfere with various critical pathways involved in cancer cell proliferation, survival, and metastasis.
Kinase Inhibition: Targeting the Engines of Cell Growth
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7][8] Triazolopyrimidine-based compounds have been effectively designed as kinase inhibitors, primarily by acting as ATP-competitive inhibitors that occupy the ATP-binding pocket of the kinase domain.
The EGFR signaling pathway is frequently overactive in various cancers, promoting tumor growth and survival.[9] Several pyrazolo-[4,3-e][10][11][12]triazolopyrimidine derivatives have demonstrated potent inhibitory activity against EGFR.[9][11] These compounds have been shown to inhibit the activation of EGFR and its downstream signaling components, including protein kinase B (Akt) and extracellular signal-regulated kinase (Erk)1/2.[9] The binding of these compounds to the ATP binding site of EGFR has been suggested by molecular docking studies.[9]
Signaling Pathway: EGFR Inhibition by Triazolopyrimidines
Caption: EGFR signaling pathway and its inhibition by triazolopyrimidine compounds.
To combat the complexity and redundancy of cancer signaling networks, as well as the emergence of drug resistance, multi-kinase inhibitors have been developed. Certain triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit multiple kinases, including TrkA, CDK2, VEGFR2, and EGFR.[13] This broad-spectrum activity can lead to a more potent antiproliferative effect.[13]
CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[7] Novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][11][12]triazolo[1,5-c]pyrimidine derivatives have been identified as potent CDK2 inhibitors.[7]
Tubulin Polymerization Modulation: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape.[14] Microtubule-targeting agents are a cornerstone of cancer chemotherapy.[15] A unique class of[10][11][12]triazolo[1,5-a]pyrimidines acts as microtubule-stabilizing agents.[15] Intriguingly, these compounds bind to the vinca inhibitor site on tubulin, a site typically targeted by microtubule-destabilizing agents.[15][16] This novel mechanism involves the promotion of longitudinal tubulin contacts in microtubules, in contrast to classical stabilizers like paclitaxel which primarily promote lateral contacts.[15] This distinct mode of action may help overcome multidrug resistance.[15][16]
Experimental Workflow: Tubulin Polymerization Assay
Caption: A simplified workflow for a fluorescence-based tubulin polymerization assay.
Proteasome Inhibition: Inducing Proteotoxic Stress
The proteasome is a cellular machine responsible for degrading damaged or unnecessary proteins. Its inhibition leads to the accumulation of these proteins, causing proteotoxic stress and inducing apoptosis in cancer cells. Triazolopyrimidine compounds have been identified as selective inhibitors of the trypanosomatid proteasome, demonstrating their potential as anti-parasitic agents.[17]
Other Anticancer Mechanisms
-
WRN Helicase Inhibition: Werner syndrome RecQ helicase (WRN) is a synthetic lethal target in microsatellite instability (MSI) tumors. Triazolo-pyrimidine derivatives have been developed as potent WRN inhibitors, inducing DNA damage and G2/M cell cycle arrest specifically in MSI cells.[18]
-
S-phase Kinase-associated Protein 2 (SKP2) Inhibition: SKP2 is a component of an E3 ubiquitin ligase complex responsible for the degradation of cell cycle inhibitors like p21 and p27.[10][11][12]triazolo[1,5-a]pyrimidine-based molecules have been designed to inhibit SKP2, leading to the accumulation of p21 and p27 and subsequent cell cycle arrest.[19]
-
Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition: TDP2 is involved in the repair of DNA damage caused by topoisomerase II (TOP2) poisons, a class of chemotherapy drugs. Inhibiting TDP2 with triazolopyrimidine and triazolopyridine scaffolds can sensitize cancer cells to TOP2 poisons.[20][21]
-
P-glycoprotein (P-gp) Inhibition: P-gp is an ATP-binding cassette (ABC) transporter that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance (MDR). A triazolo[1,5-a]pyrimidine derivative, WS-716, has been identified as a highly potent and specific P-gp inhibitor, capable of reversing P-gp-mediated MDR.[22]
II. Triazolopyrimidines as Adenosine Receptor Antagonists: Modulating Neurological and Inflammatory Responses
Adenosine is a ubiquitous signaling molecule that exerts its effects through four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[10][23] These receptors are involved in a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function. The pyrazolo-triazolo-pyrimidine scaffold has proven to be a versatile template for developing potent and selective antagonists for the different adenosine receptor subtypes.[10][23][24]
The selectivity of these compounds is highly dependent on the substitution pattern on the triazolopyrimidine core, particularly at the N5, N7, and N8 positions.[24] For instance, small alkyl groups at the N8 position combined with an N5-phenylcarbamoyl substitution tend to confer high affinity and selectivity for the human A3 adenosine receptor.[24] Conversely, modifications at the N7 position can lead to potent and selective A2A antagonists.[24] Dual A2A/A1 receptor antagonists with a pyridone-substituted triazolopyrimidine scaffold have also been developed for potential use in treating ischemic stroke.[25]
Signaling Pathway: Adenosine Receptor Antagonism
Caption: Adenosine receptor signaling and its antagonism by triazolopyrimidine compounds.
III. Triazolopyrimidines in Agriculture: Herbicidal Action
In the agrochemical sector, triazolopyrimidine sulfonamides are a significant class of herbicides.[26] Their primary mechanism of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[26][27] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is not present in animals.[27] By inhibiting ALS, these herbicides halt the growth and development of weeds.[26] Researchers have also focused on developing novel 2-aroxyl-1,2,4-triazolopyrimidine derivatives to combat weed resistance associated with mutations in the AHAS enzyme.[28]
IV. Other Notable Mechanisms of Action
-
JAK Inhibition: Triazolopyridine compounds, which are structurally related to triazolopyrimidines, have been developed as selective inhibitors of Janus kinases (JAKs).[29][30] The JAK-STAT signaling pathway is critical for cytokine signaling and is implicated in inflammatory and autoimmune diseases.[29][31][32][33] By inhibiting JAKs, these compounds can modulate the immune response.
-
Antimicrobial Activity:
-
Anti-mycobacterial: Triazolopyrimidines have shown potent activity against Mycobacterium tuberculosis by inhibiting the terminal cytochrome oxidase (QcrB), a key component of the electron transport chain.[34][35]
-
Antiviral: Certain triazolopyrimidine derivatives have demonstrated the ability to inhibit the in vitro replication of Herpes Simplex Virus-1 (HSV-1).[36]
-
V. Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanisms of action of triazolopyrimidine compounds.
EGFR Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from Promega's ADP-Glo™ Kinase Assay and is suitable for measuring the inhibitory activity of compounds against EGFR.[3][16][26]
Materials:
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test triazolopyrimidine compounds
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the EGFR enzyme, substrate, and ATP to the desired concentrations in kinase buffer. The optimal concentrations should be determined empirically.
-
-
Assay Setup:
-
Add 1 µL of the test compound at various concentrations (or DMSO for control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted EGFR enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is a general method for assessing the effect of compounds on tubulin polymerization using a fluorescent reporter.[2][4][15][25]
Materials:
-
Lyophilized tubulin (e.g., bovine brain)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol
-
Test triazolopyrimidine compounds
-
Positive control (e.g., paclitaxel for polymerization enhancement)
-
Negative control (e.g., nocodazole for polymerization inhibition)
-
Black, flat-bottom 96-well plates (half-area recommended)
-
Temperature-controlled microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation (on ice):
-
Reconstitute lyophilized tubulin with ice-cold General Tubulin Buffer containing 1 mM GTP.
-
Prepare a tubulin reaction mix containing tubulin, GTP, glycerol, and the fluorescent reporter in General Tubulin Buffer.
-
Prepare stock solutions of the test compound and controls in a suitable solvent (e.g., DMSO) and then dilute them in General Tubulin Buffer. The final DMSO concentration should be kept low (e.g., <2%).
-
-
Assay Setup:
-
Pre-warm the microplate reader and the 96-well plate to 37°C.
-
Add the test compound or controls to the appropriate wells of the pre-warmed plate.
-
-
Initiation of Polymerization:
-
Carefully add the ice-cold tubulin reaction mix to each well to initiate the polymerization reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 60-90 minutes) at an excitation/emission wavelength suitable for the fluorescent reporter.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Analyze the curves to determine the effect of the test compounds on the rate and extent of tubulin polymerization.
-
Proteasome Activity Assay (Fluorogenic)
This protocol describes a method to measure the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.[10][11][18][37]
Materials:
-
Cell lysate or purified proteasome
-
Proteasome Assay Buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG-132) for control
-
Test triazolopyrimidine compounds
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell lysates by homogenizing cells in a suitable buffer without protease inhibitors.
-
-
Assay Setup:
-
To paired wells in a 96-well plate, add the cell lysate or purified proteasome.
-
To one well of each pair, add the proteasome inhibitor (to determine background fluorescence). To the other well, add the assay buffer.
-
Add the test compound at various concentrations to the appropriate wells.
-
-
Enzymatic Reaction:
-
Add the fluorogenic proteasome substrate to all wells.
-
-
Data Acquisition:
-
Incubate the plate at 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC) over time.
-
-
Data Analysis:
-
Subtract the fluorescence of the inhibitor-treated wells from the corresponding untreated wells to obtain the proteasome-specific activity.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value.
-
VI. Quantitative Data Summary
The following table summarizes the inhibitory activities of representative triazolopyrimidine compounds against various targets, as reported in the literature.
| Compound Class | Target | Representative Compound | IC50/Activity | Reference |
| Pyrazolo-[4,3-e][10][11][12]triazolopyrimidine | EGFR | Compound 1 | Cytotoxicity IC50: 7.01-11.43 µM | [11] |
| Triazolo[1,5-a]pyrimidine | Multi-kinase (EGFR, VEGFR2, TrKA, CDK2) | Compound 12b | IC50: 2.19, 2.95, 3.49, 9.31 µM | [13] |
| [10][11][16]triazolo[4,5-d]pyrimidine | Antiproliferative (PC3 cells) | Compound 34 | IC50 = 26.25 nM | [12] |
| Triazolo-pyrimidine | WRN Helicase | S35 | IC50 = 16.1 nM (ADP-Glo) | [18] |
| Pyrazolo-triazolo-pyrimidine | A3 Adenosine Receptor | Compound 18 | High potency and selectivity | [24] |
| Triazolopyridine | JAK1 | GLPG0634 (Filgotinib) | Selective JAK1 inhibitor | [29][30] |
Conclusion
The triazolopyrimidine scaffold has proven to be a remarkably versatile platform for the development of a wide range of biologically active compounds. Their ability to interact with diverse targets, including kinases, tubulin, proteasomes, adenosine receptors, and various enzymes, underscores their significance in medicinal chemistry and agrochemistry. The multifaceted mechanisms of action of triazolopyrimidine derivatives offer a wealth of opportunities for the design of novel therapeutics and other valuable chemical entities. A thorough understanding of their molecular interactions and the application of robust experimental methodologies, as outlined in this guide, are crucial for advancing the development of this important class of compounds.
References
- Baraldi, P. G., Cacciari, B., Romagnoli, R., Spalluto, G., & Varani, K. (2002). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: a possible template for adenosine receptor subtypes?. Current medicinal chemistry, 9(17), 1663-1681.
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[10][11][12]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 23(10), 2636.
-
Zhang, H., Wang, D., Li, H., Liu, Y., Wang, L., & Zhang, J. (2016). Synthesis and SAR of[10][11][12]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 59(13), 6393-6407.
-
Wang, Y., Li, Y., Zhang, Y., Li, J., Wang, Y., Sun, K., & Zhao, W. (2020). Novel[10][11][16]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic chemistry, 105, 104424.
- Abdel-Gawad, N. M., George, R. F., & El-Sayed, W. A. (2021). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic chemistry, 115, 105234.
- Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
- Cacciari, B., Spalluto, G., & Varani, K. (2003). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile. Current medicinal chemistry, 10(1), 1-13.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Weed Control: Exploring Triazolopyrimidine Sulfonamides. Retrieved from [Link]
- El-Gohary, N. S., Shaaban, M. I., & El-Gamal, K. M. (2022). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 12(43), 28165-28180.
- Baraldi, P. G., Cacciari, B., Romagnoli, R., Spalluto, G., & Varani, K. (2002). Pyrazolo-triazolo-pyrimidine derivatives as adenosine receptor antagonists: a possible template for adenosine receptor subtypes?. Mini reviews in medicinal chemistry, 2(1), 49-61.
- Nare, B., Wring, S., Bacchi, C., Beaudet, B., Bowling, T., Brun, R., ... & Freund, Y. (2016). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS medicinal chemistry letters, 7(12), 1145-1150.
- Prota, A. E., Bargsten, K., Zurwerra, D., Field, J. J., Díaz, J. F., Altmann, K. H., & Steinmetz, M. O. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. Cell chemical biology, 24(6), 737-750.
- Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
- Menet, C. J., Vaddi, K., & Arts, J. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of medicinal chemistry, 57(20), 8349-8367.
- Li, Y., Wang, Y., Zhang, Y., Wang, Y., Sun, K., & Zhao, W. (2022). Discovery of Pyridone-Substituted Triazolopyrimidine Dual A2A/A1 AR Antagonists for the Treatment of Ischemic Stroke. ACS Medicinal Chemistry Letters, 13(3), 438-444.
- Nare, B., Wring, S., Bacchi, C., Beaudet, B., Bowling, T., Brun, R., ... & Freund, Y. (2019). Triazolopyrimidines and Imidazopyridines: Structure-Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS medicinal chemistry letters, 10(1), 105-110.
- Varani, K., Cacciari, B., Baraldi, P. G., Spalluto, G., & Dionisotti, S. (2023). Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors. Molecules, 28(21), 7435.
- Kawsar, S. M. A., et al. (2015). Anticancer activity of newly synthesized triazolopyrimidine derivatives and their nucleoside analogs.
- Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science Publishers.
- Li, M., et al. (2025).
- Lorthiois, E., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry, 28(22), 115723.
- Ushakova, A. A., et al. (2022). Structure‐activity relationship for the 1,2,4‐triazolo[1,5‐a]pyrimidine scaffold.
- Gannon, T. W., & Senseman, S. A. (2005). Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides.
- Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
- Boulebd, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Preprints.org.
- El-Sayed, W. A., et al. (2020). Triazolopyrimidines and Thiazolopyrimidines: Synthesis, Anti-HSV-1, Cytotoxicity and Mechanism of Action. Letters in Drug Design & Discovery, 17(10), 1269-1280.
- Menet, C. J., Vaddi, K., & Arts, J. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634.
- Kamal, A., et al. (2015). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. Mini-Reviews in Medicinal Chemistry, 15(1), 47-61.
-
Li, Y., et al. (2024). Discovery of Novel[10][11][12]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
- Kamal, A., et al. (2015). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry.
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[10][11][12]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health.
-
El-Gohary, N. S., Shaaban, M. I., & El-Gamal, K. M. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(53), 33383-33398.
- Wang, H., et al. (2021). Triazolopyrimidines as a New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation. Journal of Agricultural and Food Chemistry, 69(1), 168-177.
- Boulebd, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Preprints.org.
- WO2025043350A1 - Triazolopyridopyrimidine and dihydroimidazopyridopyrimidine derivatives as inhibitors of the gcn2 kinase, compositions and uses thereof.
- El-Sayed, W. A., et al. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides.
- Kankanala, J., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 226-230.
- Furqan, M., et al. (2013).
- Wang, D., et al. (2022). Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Acta Pharmaceutica Sinica B, 12(8), 3349-3361.
- Singh, V., et al. (2025). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
- Kankanala, J., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. OSTI.GOV.
- Singh, V., et al. (2025). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. Ingentium.
- Ghiurca, D. F., et al. (2023).
- Nare, B., et al. (2016). Chemical structure of the triazolopyrimidine class of inhibitors.
- Lücking, U. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(18), 1693-1713.
- Ghoreschi, K., et al. (2009). Therapeutic targeting of the Jak/STAT pathway. The FEBS journal, 276(23), 6915-6927.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. maxanim.com [maxanim.com]
- 5. inspiralis.com [inspiralis.com]
- 6. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jak/Stat Pathway Inhibitors Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. promega.com [promega.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. innoprot.com [innoprot.com]
- 21. genomembrane.com [genomembrane.com]
- 22. biogot.com [biogot.com]
- 23. inspiralis.com [inspiralis.com]
- 24. Proteasomes: Isolation and Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. EGFR Kinase Enzyme System Application Note [promega.jp]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
- 33. pnas.org [pnas.org]
- 34. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 35. reactionbiology.com [reactionbiology.com]
- 36. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 37. sigmaaldrich.com [sigmaaldrich.com]
The Emergence of a Privileged Scaffold: A Technical Chronicle of Triazolo[4,3-a]pyrimidines
Abstract
The triazolo[4,3-a]pyrimidine core is a compelling heterocyclic scaffold that has garnered significant attention within the realms of medicinal chemistry and drug development. Its unique electronic properties and structural resemblance to endogenous purines have rendered it a "privileged structure," leading to the discovery of a multitude of derivatives with a broad spectrum of biological activities. This in-depth technical guide navigates the historical landscape of triazolo[4,3-a]pyrimidines, from their initial synthesis to the evolution of sophisticated synthetic methodologies and their subsequent application in the pursuit of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Genesis of a Scaffold: The Foundational Synthesis
The story of triazolo[4,3-a]pyrimidines is intrinsically linked to the broader exploration of fused pyrimidine systems in the mid-20th century. While the related isomeric 1,2,4-triazolo[1,5-a]pyrimidines were first reported in 1909 by Bulow and Haas, the definitive synthesis of the triazolo[4,3-a]pyrimidine core was elegantly established through the seminal work of G. W. Miller and F. L. Rose in the 1960s.[1][2][3] Their research, published in the Journal of the Chemical Society, laid the groundwork for the future exploration of this heterocyclic system.[1][2][3]
The foundational synthetic strategy revolved around the cyclization of 2-hydrazinopyrimidines. This approach provided a versatile entry point to the triazolo[4,3-a]pyrimidine nucleus, allowing for the introduction of various substituents on both the pyrimidine and the newly formed triazole ring.
The Miller-Rose Synthesis: A Landmark in Heterocyclic Chemistry
The pioneering work by Miller and Rose demonstrated the effective cyclization of 2-hydrazinopyrimidines with one-carbon electrophiles to construct the fused triazole ring. A typical and historically significant protocol involves the reaction of a substituted 2-hydrazinopyrimidine with formic acid or its derivatives.
Experimental Protocol: Classical Synthesis of the Triazolo[4,3-a]pyrimidine Core
Objective: To synthesize the parent triazolo[4,3-a]pyrimidine ring system.
Materials:
-
2-Hydrazinopyrimidine
-
Formic Acid (98-100%)
-
Ethanol (Absolute)
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate)
-
Rotary Evaporator
-
Reflux Apparatus
-
Standard Glassware for Organic Synthesis
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinopyrimidine (1.0 equivalent) in an excess of formic acid.
-
Thermal Cyclization: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Extraction: After completion, allow the reaction mixture to cool to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude triazolo[4,3-a]pyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Formic Acid as a C1 Source: Formic acid serves as a simple and effective source of the single carbon atom required to form the triazole ring. Under acidic conditions and heat, it facilitates the cyclodehydration reaction with the hydrazino group of the pyrimidine.
-
Reflux Conditions: The elevated temperature provided by refluxing is necessary to overcome the activation energy of the cyclization reaction, driving it to completion.
-
Neutralization: The use of sodium bicarbonate is crucial to quench the acidic reaction medium and allow for the efficient extraction of the basic triazolo[4,3-a]pyrimidine product into an organic solvent.
The Dimroth Rearrangement: An Isomeric Interplay
A fascinating and critical aspect of triazolo[4,3-a]pyrimidine chemistry is its propensity to undergo the Dimroth rearrangement. This acid- or base-catalyzed thermal rearrangement leads to the formation of the thermodynamically more stable 1,2,4-triazolo[1,5-a]pyrimidine isomer. The understanding and control of this rearrangement are paramount in the synthesis of specifically desired isomers.
The mechanism of the Dimroth rearrangement involves a ring-opening of the pyrimidine ring, followed by rotation and subsequent ring-closure to yield the rearranged isomer.
Caption: Evolution of synthetic routes to triazolo[4,3-a]pyrimidines.
Therapeutic Landscape: A Scaffold of Biological Promise
The triazolo[4,3-a]pyrimidine scaffold has proven to be a fertile ground for the discovery of new therapeutic agents. Its ability to mimic the purine structure allows for interaction with a variety of biological targets.
Table 1: Biological Activities of Triazolo[4,3-a]pyrimidine Derivatives
| Biological Activity | Target/Mechanism of Action | Representative Examples |
| Anticancer | Kinase inhibition (e.g., EGFR, CDK), Tubulin polymerization inhibition | Various substituted derivatives |
| Antibacterial | Inhibition of essential bacterial enzymes | Norfloxacin analogues |
| Antiviral | Inhibition of viral replication enzymes | Nucleoside and non-nucleoside analogues |
| Anti-inflammatory | COX/LOX inhibition | Phenyl-substituted derivatives |
| CNS Activity | Receptor modulation (e.g., Adenosine A2A) | Various heterocyclic-substituted derivatives |
The diverse pharmacological profile of this scaffold continues to drive research in various therapeutic areas. The ease of chemical modification of the triazolo[4,3-a]pyrimidine core allows for the fine-tuning of activity and pharmacokinetic properties.
Conclusion and Future Perspectives
From its foundational synthesis in the mid-20th century to its current status as a privileged scaffold in medicinal chemistry, the triazolo[4,3-a]pyrimidine system has had a remarkable journey. The pioneering work of Miller and Rose paved the way for decades of research, leading to the development of a vast library of derivatives with a wide array of biological activities.
The future of triazolo[4,3-a]pyrimidine chemistry will likely focus on the development of more sustainable and efficient synthetic methods, including flow chemistry and biocatalysis. Furthermore, the application of computational chemistry and artificial intelligence in drug design will undoubtedly accelerate the discovery of novel triazolo[4,3-a]pyrimidine-based therapeutics with enhanced potency and selectivity. The rich history and proven versatility of this scaffold ensure its continued importance in the ongoing quest for new medicines to address unmet medical needs.
References
-
Miller, G. W., & Rose, F. L. (1963). s-Triazolopyrimidines. Part I. Synthesis as potential therapeutic agents. Journal of the Chemical Society (Resumed), 5642-5659. [Link]
-
Miller, G. W., & Rose, F. L. (1965). s-Triazolopyrimidines. Part II. Synthesis as potential therapeutic agents. Journal of the Chemical Society (Resumed), 3357-3368. [Link]
-
National Center for Biotechnology Information (PMID: 14298466). s-Triazolopyrimidines. II. Synthesis as potential therapeutic agents. Journal of the Chemical Society. [Link]
Sources
- 1. S-TRIAZOLOPYRIMIDINES. II. SYNTHESIS AS POTENTIAL THERAPEUTIC AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 610. s-Triazolopyrimidines. Part II. Synthesis as potential therapeutic agents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. 1080. S-triazolopyrimidines. Part I. Synthesis as potential therapeutic agents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 3-Bromo-triazolo[4,3-a]pyrimidine in Common Solvents
This guide provides a comprehensive technical overview of the solubility of 3-Bromo-triazolo[4,3-a]pyrimidine, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of extensive published solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility and provides a robust experimental framework for its determination. This approach empowers researchers, scientists, and drug development professionals to ascertain the solubility profile of 3-Bromo-triazolo[4,3-a]pyrimidine in various common solvents, a critical parameter for its application in drug discovery and development.
Theoretical Framework: Understanding the Solubility of 3-Bromo-triazolo[4,3-a]pyrimidine
The solubility of a compound is dictated by a delicate interplay of its intrinsic physicochemical properties and the characteristics of the solvent. For 3-Bromo-triazolo[4,3-a]pyrimidine, several key factors are at play:
-
Molecular Structure and Polarity: The 3-Bromo-triazolo[4,3-a]pyrimidine molecule possesses a fused heterocyclic ring system containing multiple nitrogen atoms, which are electronegative and can participate in hydrogen bonding as acceptors. The presence of the bromine atom further influences the molecule's polarity and polar surface area. The overall polarity of the molecule will significantly impact its solubility in polar versus non-polar solvents. Triazolopyrimidine derivatives are generally considered to be polar molecules.[1][2]
-
Hydrogen Bonding: The nitrogen atoms in the triazolo and pyrimidine rings can act as hydrogen bond acceptors. The ability to form hydrogen bonds with protic solvents (e.g., water, alcohols) is a crucial determinant of solubility. The stronger the hydrogen bonding interactions between the solute and solvent, the higher the solubility.[3]
-
Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation. A high crystal lattice energy can lead to poor solubility, even in solvents that have favorable interactions with the molecule.
-
pKa and pH-Dependent Solubility: The triazolopyrimidine core has basic nitrogen atoms, meaning the compound's solubility can be significantly influenced by the pH of the medium.[4] In acidic solutions, these nitrogen atoms can become protonated, leading to the formation of a more soluble salt. Therefore, determining the pH-solubility profile is essential for aqueous systems.
Predicted Physicochemical Properties
While experimental data is limited, computational predictions provide valuable insights into the properties of 3-Bromo-triazolo[4,3-a]pyrimidine:
| Property | Predicted Value | Source |
| Molecular Formula | C5H3BrN4 | [5] |
| Molar Mass | 199.01 g/mol | [5] |
| Density | 2.13 ± 0.1 g/cm³ | [5][6] |
| pKa | -1.66 ± 0.30 | [6] |
These predicted values suggest a dense, polar molecule with a weakly basic character. The negative pKa indicates that it is a very weak base.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[7] This method is recommended by regulatory bodies such as the World Health Organization (WHO) for its reliability.[8][9]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the dissolved compound in the saturated solution is then measured, which represents its thermodynamic solubility.
Materials and Equipment
-
3-Bromo-triazolo[4,3-a]pyrimidine (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane (DCM))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of 3-Bromo-triazolo[4,3-a]pyrimidine into a series of vials. The "excess" should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the chosen solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).[8]
-
Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.[10]
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow for sedimentation.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent.
-
Analyze the concentration of 3-Bromo-triazolo[4,3-a]pyrimidine in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
Prepare a calibration curve using standard solutions of known concentrations of 3-Bromo-triazolo[4,3-a]pyrimidine to quantify the solubility.
-
-
Data Reporting:
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Report the solubility along with the solvent used and the temperature at which the measurement was performed.
-
Diagram of the Shake-Flask Workflow
Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.
Data Interpretation and Solvent Selection
The experimentally determined solubility values will allow for the classification of 3-Bromo-triazolo[4,3-a]pyrimidine's solubility in various solvents. A suggested list of common laboratory solvents for initial screening is provided below, categorized by their polarity.
| Solvent | Polarity Index | Dielectric Constant | Potential for Hydrogen Bonding |
| Water | 10.2 | 80.1 | High (Donor & Acceptor) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor |
| Acetonitrile | 5.8 | 37.5 | Acceptor |
| Methanol | 5.1 | 32.7 | Donor & Acceptor |
| Ethanol | 4.3 | 24.5 | Donor & Acceptor |
| Acetone | 4.3 | 20.7 | Acceptor |
| Dichloromethane (DCM) | 3.1 | 9.1 | Weak Acceptor |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Acceptor |
| Toluene | 2.4 | 2.4 | None |
| Hexane | 0.1 | 1.9 | None |
Based on the polar nature of the triazolopyrimidine core, it is anticipated that 3-Bromo-triazolo[4,3-a]pyrimidine will exhibit higher solubility in polar aprotic solvents like DMSO and acetonitrile, and in polar protic solvents like methanol and ethanol. Its solubility in non-polar solvents such as toluene and hexane is expected to be low.
Conclusion
This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 3-Bromo-triazolo[4,3-a]pyrimidine. By following the detailed shake-flask protocol and considering the underlying physicochemical principles, researchers can generate reliable solubility data. This information is paramount for informed decision-making in medicinal chemistry, formulation development, and other scientific endeavors involving this compound. The provided methodologies ensure a self-validating system for producing trustworthy and reproducible results.
References
-
ChemBK. 3-bromo-[5][8][10]triazolo[4,3-a]pyrimidine - Physico-chemical Properties. [Link]
-
World Health Organization. Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019, 2019. [Link]
-
Perlovich, G. L., & Raevsky, O. A. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6578. [Link]
-
Pawar, A. S., & Joshi, P. R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 485. [Link]
-
LookChem. 1,2,4-TRIAZOLO[4,3-A]PYRIDINE, 3-BROMO-. [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
-
El-Faham, A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5][8][10]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(11), 3185. [Link]
-
Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
-
Journal of Chemical Technology. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetic. Journal of Chemical Technology, 1, 116-125. [Link]
-
Isa, A. S., et al. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology, 1(1), 116-125. [Link]
-
Ega-Pharma. 3-bromo-[5][8][10]triazolo[4,3-a]pyrimidine. [Link]
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Zaporizhzhia State Medical University. (2019). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]
-
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
-
El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 133-146. [Link]
-
Schenone, S., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 622-626. [Link]
-
Wang, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(22), 7586. [Link]
Sources
- 1. jchemtech.com [jchemtech.com]
- 2. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 3. mdpi.com [mdpi.com]
- 4. lookchem.com [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. 3-broMo-[1,2,4]triazolo[4,3-a]pyriMidine CAS#: 1263286-57-2 [chemicalbook.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. who.int [who.int]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling precautions for 3-Bromo-triazolo[4,3-a]pyrimidine
An In-depth Technical Guide for the Safe Handling of 3-Bromo-triazolo[4,3-a]pyrimidine
Introduction: The Triazolopyrimidine Scaffold in Modern Research
The triazolopyrimidine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Compounds incorporating this structure are recognized for a wide spectrum of biological activities, including potential applications as anticancer, antimicrobial, and antiviral agents.[1][2][3] 3-Bromo-[4][5][6]triazolo[4,3-a]pyrimidine (CAS: 1263286-57-2) is a key intermediate used in the synthesis of more complex molecules.[4][7] The presence of a bromine atom provides a reactive handle for synthetic transformations, such as metal-catalyzed cross-coupling reactions, allowing for the construction of diverse chemical libraries for screening.[1]
Given the inherent biological potential of this chemical class, it is imperative that researchers, scientists, and drug development professionals handle 3-Bromo-triazolo[4,3-a]pyrimidine with a comprehensive understanding of its potential hazards and the necessary safety precautions. This guide provides a technical framework for risk assessment and safe handling, drawing upon data from structurally related compounds to establish best practices.
Section 1: Compound Identification and Physicochemical Properties
A clear understanding of the compound's basic properties is the foundation of a robust safety protocol.
| Property | Value | Source |
| IUPAC Name | 3-bromo-[4][5][6]triazolo[4,3-a]pyrimidine | |
| CAS Number | 1263286-57-2 | [4][7] |
| Molecular Formula | C₅H₃BrN₄ | [4][7] |
| Molecular Weight | 199.01 g/mol | [4][7] |
| Predicted Density | 2.13 ± 0.1 g/cm³ | [4] |
| Physical Form | Solid (presumed) |
Section 2: Hazard Identification and Risk Assessment
Presumptive GHS Hazard Classification (based on structural analogue):
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Toxicological Summary: The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[5][9] The toxicological properties have not been fully investigated, but based on its structure as a halogenated heterocycle, it should be treated as a potentially potent, biologically active compound.[9] Inhalation may lead to respiratory tract irritation, while skin and eye contact are likely to cause irritation. Ingestion may be harmful.[6]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls:
-
Chemical Fume Hood: All handling of 3-Bromo-triazolo[4,3-a]pyrimidine in its solid form or in solution must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][9]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile gloves at all times. For weighing and transfer operations, consider double-gloving. Dispose of gloves immediately after handling and wash hands thoroughly.
-
Eye Protection: Chemical splash goggles are required to protect against dust particles and splashes.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.
Section 4: Safe Handling and Storage Protocols
Adherence to a strict, step-by-step protocol is the most effective way to mitigate risk during handling procedures.
Experimental Protocol: Weighing and Solubilizing Solid Compound
-
Preparation: Before starting, ensure the chemical fume hood is clean and operational. Assemble all necessary equipment (spatula, weigh paper/boat, vial, solvent, vortexer, waste container) inside the hood.
-
Container Handling: Allow the compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aliquotting: Open the container inside the fume hood. Use a dedicated spatula to carefully transfer the desired amount of solid onto a weigh paper or boat on a tared balance. Avoid any pouring action that could generate dust.
-
Closure: Promptly and securely close the main compound container.
-
Dissolution: Carefully add the weighed solid to the designated vial. Add the appropriate solvent, cap the vial, and mix using a vortexer or sonicator until fully dissolved.
-
Decontamination: Wipe the spatula, balance, and any affected surfaces inside the fume hood with a solvent-moistened towel.
-
Waste Disposal: Dispose of the weigh paper, gloves, and cleaning materials in a designated hazardous waste container.
Caption: First Response Logic for Chemical Exposure Events.
Accidental Release Measures: In the event of a spill, evacuate non-essential personnel from the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Do not allow the chemical to enter the environment. [9] Fire-Fighting Measures: Use carbon dioxide, dry chemical powder, or appropriate foam to extinguish. In case of a fire, toxic gases such as carbon monoxide, nitrogen oxides, and hydrogen halides may be produced. [9]Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [9]
Section 6: Waste Disposal
All waste materials contaminated with 3-Bromo-triazolo[4,3-a]pyrimidine, including empty containers, disposable labware, and cleaning materials, must be treated as hazardous waste. Dispose of contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant. [9]
Conclusion
3-Bromo-triazolo[4,3-a]pyrimidine is a valuable research chemical with significant potential in the field of drug discovery. Its potential for high biological activity necessitates a stringent and proactive approach to safety. By understanding the presumptive hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can work with this compound safely and effectively.
References
-
ChemBK. 3-bromo-t[4][5][6]riazolo[4,3-a]pyrimidine - Names and Identifiers. Available from: [Link]
-
LookChem. Cas 4922-68-3, 1,2,4-TRIAZOLO[4,3-A]PYRIDINE, 3-BROMO-. Available from: [Link]
-
ChemSynthesis. 3-bromothieno[2,3-e]t[4][5][7]riazolo[1,5-a]pyrimidine. Available from: [Link]
-
MDPI. Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Available from: [Link]
-
NIH National Center for Biotechnology Information. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Available from: [Link]
-
ACS Publications. Handling Hazards Using Continuous Flow Chemistry. Available from: [Link]
-
ResearchGate. Safe Handling of Cannulas and Needles in Chemistry Laboratories. Available from: [Link]
-
MDPI. Design, Synthesis and Biological Evaluation of Novel Pyrazolot[4][5][6]riazolopyrimidine Derivatives as Potential Anticancer Agents. Available from: [Link]
-
NIH National Center for Biotechnology Information. Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. Available from: [Link]
-
Manufacturing Chemist. Safe handling of highly active compounds. Available from: [Link]
-
CP Lab Safety. 8-Bromo-t[4][5][6]riazolo[4,3-c]pyrimidine, 98% Purity, C5H3BrN4, 1 gram. Available from: [Link]
-
NIH National Center for Biotechnology Information. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available from: [Link]
-
NIH National Center for Biotechnology Information. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available from: [Link]
-
ResearchGate. Triazolopyrimidine compounds and its biological activities. Available from: [Link]
-
NIH National Center for Biotechnology Information. Three Component One-Pot Synthesis and Antiproliferative Activity of NewT[4][5][6]riazolo[4,3-a]pyrimidines. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. 3-Bromo[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [sigmaaldrich.com]
- 7. 3-bromo-[1,2,4]triazolo[4,3-a]pyrimidine 97% | CAS: 1263286-57-2 | AChemBlock [achemblock.com]
- 8. lookchem.com [lookchem.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Bromo-triazolo[4,3-a]pyrimidine for Drug Discovery
Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine for Drug Discovery
Introduction: The Strategic Importance of the[1][2][3]Triazolo[4,3-a]pyrimidine Scaffold
The[1][2][3]triazolo[4,3-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure make it an ideal framework for designing potent and selective therapeutic agents.[4][5] Molecules incorporating this heterocyclic system have demonstrated a vast range of biological activities, including antidiabetic, antibacterial, antimalarial, and anticancer properties.[4][6][7] The functionalization of this core is therefore a critical step in the synthesis of novel drug candidates.
The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for creating carbon-carbon bonds, particularly for forging connections between sp²-hybridized centers.[3] This palladium-catalyzed reaction offers a powerful strategy to introduce diverse aryl, heteroaryl, and vinyl substituents onto the 3-position of the triazolo[4,3-a]pyrimidine nucleus, starting from the readily available 3-bromo precursor.[8] This guide provides a detailed examination of the reaction mechanism, a comprehensive experimental protocol, troubleshooting advice, and a look into the applications of this essential transformation.
Reaction Mechanism and Critical Parameters
The efficacy of the Suzuki-Miyaura coupling hinges on a synergistic interplay between the palladium catalyst, a base, and the solvent system. Understanding the role of each component is paramount for successful reaction design and optimization. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
The Catalytic Cycle
The cycle begins with a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the 3-Bromo-triazolo[4,3-a]pyrimidine. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[1] The cycle concludes with reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameter Deep Dive
-
Palladium Catalyst & Ligand: The choice of catalyst is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems often provide superior results, especially for challenging substrates.[2] Buchwald-type ligands (e.g., XPhos, SPhos) and their corresponding pre-catalysts (e.g., XPhosPdG2) are highly efficient, promoting rapid oxidative addition and preventing catalyst decomposition.[3][9] The ligand plays a crucial role in stabilizing the palladium center and preventing side reactions, most notably the premature reduction of the C-Br bond (hydrodebromination), which leads to an undesired, non-functionalized triazolopyrimidine byproduct.[3]
-
Base: The base is not merely a spectator. Its primary function is to react with the boronic acid to form a more reactive borate complex, which facilitates the transmetalation step.[1] The choice and strength of the base can significantly impact the reaction yield.
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used due to their moderate basicity and good solubility in aqueous/organic solvent mixtures. K₂CO₃ is a common and cost-effective choice.[3]
-
Phosphates (K₃PO₄): A stronger base that can be effective when carbonates fail, particularly if the boronic acid is less reactive.[2]
-
Fluorides (KF): Useful for reactions involving substrates with base-labile functional groups, such as esters.[1]
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if used). Common choices include:
-
1,4-Dioxane/Water or Toluene/Water: Classic solvent systems that provide a good balance of polarity for most Suzuki couplings.[2][10]
-
Ethanol/Water: A "greener" solvent choice that can be highly effective, particularly under microwave irradiation.[3]
-
DMF or Acetonitrile: Polar aprotic solvents that can also be effective, though their removal during workup can be more challenging.[2]
-
-
Boronic Acid/Ester: The reaction is compatible with a wide array of aryl- and heteroarylboronic acids and their corresponding pinacol esters. Both electron-rich and electron-poor systems can be coupled successfully, though reaction conditions may require optimization.[3] Electron-rich boronic acids tend to react more readily.[11]
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine with 4-methoxyphenylboronic acid. This protocol is based on optimized conditions reported for structurally similar nitrogen-containing heterocycles and serves as an excellent starting point for further development.[3]
Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.
Materials and Equipment
-
Reactants:
-
Catalyst System:
-
XPhosPdG2 (2.5 mol%)
-
XPhos (5 mol%)
-
-
Solvents:
-
Ethanol (EtOH), Anhydrous
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc) for workup
-
Saturated Sodium Chloride solution (Brine)
-
-
Equipment:
-
Microwave synthesis reactor
-
5 mL microwave reaction vial with stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup: To a 5 mL microwave reaction vial containing a magnetic stir bar, add 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (e.g., 100 mg, 0.50 mmol, 1.0 eq), the desired boronic acid (1.5 eq), K₂CO₃ (138 mg, 1.0 mmol, 2.0 eq), XPhosPdG2 (10 mg, 0.0125 mmol, 2.5 mol%), and XPhos (24 mg, 0.025 mmol, 5 mol%).
-
Solvent Addition: Add a 4:1 mixture of EtOH:H₂O (2.5 mL).
-
Reaction: Securely cap the vial and place it in the microwave reactor. Heat the mixture to 135 °C and hold for 40 minutes with stirring.
-
Monitoring: After cooling to room temperature, the reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup:
-
Dilute the reaction mixture with deionized water (10 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-substituted-[1][2][3]triazolo[4,3-a]pyrimidine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Troubleshooting
Achieving high yields in Suzuki couplings with electron-deficient heterocycles requires careful optimization. The following table summarizes key variables and their impact, based on extensive studies of similar pyrimidine systems.[3][10]
| Parameter | Condition A (Moderate Yield) | Condition B (High Yield) | Rationale for Improvement |
| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | XPhosPdG2 (2.5 mol%) / XPhos (5 mol%) | Modern Buchwald pre-catalysts are more active and stable, promoting faster reaction rates and suppressing side reactions like debromination.[3] |
| Solvent | 1,4-Dioxane | EtOH / H₂O (4:1) | Polar protic solvents can accelerate the reaction rate. Microwave heating is particularly effective with polar solvents like ethanol.[3] |
| Base | Na₂CO₃ (2 eq) | K₂CO₃ (2 eq) | While both are effective, K₂CO₃ has been shown to give slightly better yields in some optimized microwave protocols for similar substrates.[3] |
| Temperature | 110 °C (Conventional) | 135 °C (Microwave) | Microwave irradiation allows for rapid heating to superheated temperatures, drastically reducing reaction times from hours to minutes and often improving yields.[3][10] |
Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poorly soluble reagents. | Use a more active catalyst system (e.g., XPhosPdG2). Increase temperature. Switch to a different solvent system (e.g., DMF, Dioxane/H₂O). |
| Significant Debromination | Catalyst system not robust enough; Base is too strong or used in excess. | Use a bulky electron-rich phosphine ligand like XPhos.[3] Avoid excessively strong bases or high concentrations. Ensure the reaction is run under an inert atmosphere if using older catalyst systems. |
| Poor Yield after Workup | Product is water-soluble; Emulsion during extraction. | Saturate the aqueous layer with NaCl before extraction. Use a different extraction solvent like Dichloromethane (DCM). |
| Decomposition of Boronic Acid | Reaction temperature is too high for an unstable boronic acid; Extended reaction time. | Use the corresponding boronic ester (e.g., pinacol ester). Reduce the reaction temperature and monitor for completion. |
Applications in Drug Discovery
The functionalization of the[1][2][3]triazolo[4,3-a]pyrimidine scaffold via Suzuki coupling provides rapid access to libraries of novel compounds for biological screening. This scaffold is a cornerstone in the development of kinase inhibitors, particularly targeting enzymes like c-Met and VEGFR-2, which are implicated in cancer progression.[5] The introduction of diverse (hetero)aryl groups at the C3 position allows for fine-tuning of the molecule's steric and electronic properties to optimize binding affinity and selectivity for the target protein.[6] The ability to quickly generate analogs is crucial for establishing structure-activity relationships (SAR) and advancing lead compounds through the drug discovery pipeline.[12][13]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the C3-functionalization of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine. By leveraging modern palladium catalysts and optimized, often microwave-assisted, conditions, researchers can efficiently synthesize a wide array of derivatives. This protocol provides a robust and validated starting point for chemists in drug discovery and development, enabling the exploration of this privileged scaffold to create the next generation of therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
-
Mamadshoeva, S.S., et al. (2021). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA. Retrieved from [Link]
-
El-garhy, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Retrieved from [Link]
-
Wang, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH. Retrieved from [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. NIH. Retrieved from [Link]
-
Bikobo, D. N., et al. (2021). Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile. PubMed. Retrieved from [Link]
- Seela, F., et al. (1998). Palladium-Catalyzed Allylic Coupling of 1,2,3-Triazolo[4,5-d]pyrimidines (8-Azapurines).
-
Scott, J. S., et al. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. PubMed. Retrieved from [Link]
-
Liu, X., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Retrieved from [Link]
-
de Kock, C., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2022). Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1][2][3]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]
-
ChemRxiv | Cambridge Open Engage. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Retrieved from [Link]
-
NIH. (2016). Discovery of[1][2]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Retrieved from [Link]
-
Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ResearchGate. Retrieved from [Link]
-
Thuaud, F., et al. (2018). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. MDPI. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. 3-bromo-[1,2,4]triazolo[4,3-a]pyrimidine 97% | CAS: 1263286-57-2 | AChemBlock [achemblock.com]
- 9. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. chemscene.com [chemscene.com]
- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Synthesis of Novel Derivatives from 3-Bromo-triazolo[4,3-a]pyrimidine
Application Note & Protocol: Synthesis of Novel Derivatives from 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
Abstract
The[1][2]triazolo[4,3-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Its structural similarity to endogenous purines allows it to function as a bioisostere, interacting with a variety of enzymatic targets. The strategic placement of a bromine atom at the 3-position provides a versatile synthetic handle, enabling extensive diversification of the core structure through modern cross-coupling and substitution reactions. This guide offers an in-depth exploration of key synthetic methodologies for derivatizing 3-Bromo-[1][2]triazolo[4,3-a]pyrimidine, providing researchers, scientists, and drug development professionals with both the strategic rationale and detailed, field-proven protocols for creating novel compound libraries.
Part 1: Foundational Concepts & Strategic Considerations
The[1][2][3]Triazolo[4,3-a]pyrimidine Core: A Scaffold of Significance
The fused heterocyclic system of[1][2]triazolo[4,3-a]pyrimidine is an electron-deficient aromatic structure. This electronic nature not only influences its biological interactions but also dictates its chemical reactivity. The nitrogen atoms act as electron sinks, making the ring susceptible to certain types of reactions while influencing the reactivity of its substituents. A significant body of research highlights the therapeutic potential of derivatives, with applications ranging from kinase inhibitors in oncology to agents targeting neurodegenerative diseases.[5]
The 3-Bromo Group: A Versatile Linchpin for Derivatization
The carbon-bromine bond at the 3-position is the focal point for synthetic diversification. Bromine is an excellent leaving group in palladium-catalyzed cross-coupling reactions and can also be displaced in nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions. Its reactivity allows for the strategic installation of a wide range of functionalities, including aryl, heteroaryl, alkynyl, amino, and thioether groups, thereby enabling a systematic exploration of the chemical space around the core scaffold.
Strategic Pathways for Chemical Diversification
The derivatization of 3-Bromo-[1][2]triazolo[4,3-a]pyrimidine is primarily achieved through four major classes of reactions. The choice of methodology depends on the desired bond construction (C-C, C-N, C-S) and the nature of the coupling partner.
Part 2: Key Synthetic Protocols & Methodologies
This section provides detailed, step-by-step protocols for the most effective and widely used derivatization reactions. Each protocol is designed to be a self-validating system, with explanations for critical steps and choices of reagents.
Suzuki-Miyaura Cross-Coupling for C(sp²)-C(sp²) Bond Formation
Principle and Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, forming a carbon-carbon bond between an organohalide and an organoboron species, catalyzed by a palladium complex.[6] For electron-deficient heterocycles like the triazolopyrimidine core, this reaction is particularly effective. The choice of catalyst, ligand, and base is critical to achieving high yields and preventing side reactions like debromination.[7] Bulky, electron-rich phosphine ligands (e.g., XPhos) are often employed to facilitate the reductive elimination step, which can be rate-limiting.[7]
Detailed Protocol:
-
Reagent Preparation: In a microwave vial or Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-[1][2]triazolo[4,3-a]pyrimidine (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G2, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%). The use of a pre-catalyst like XPhos Pd G2 simplifies handling as it is air-stable.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Ethanol/Water 4:1), via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Reaction Execution: Heat the reaction mixture to 135 °C using a microwave reactor for 40 minutes. For conventional heating, the reaction can be heated at 80-110 °C and monitored by TLC or LC-MS until completion (typically 12-16 hours).[7]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-[1][2]triazolo[4,3-a]pyrimidine.
-
Data Presentation:
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp. | Time | Yield (%) |
| 1 | Phenylboronic acid | XPhos Pd G2/XPhos | K₂CO₃ | EtOH/H₂O | 135°C | 40 min | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2/XPhos | K₂CO₃ | EtOH/H₂O | 135°C | 40 min | ~90-98 |
| 3 | 3-Pyridylboronic acid | XPhos Pd G2/XPhos | K₂CO₃ | EtOH/H₂O | 135°C | 40 min | ~80-90 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 110°C | 12 h | ~75-85 |
| Yields are representative and based on similar systems reported in the literature. Optimization may be required for specific substrates.[6][7] |
Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
Principle and Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of aryl halides with a vast range of primary and secondary amines.[2][8] The reaction's success hinges on a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] A strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the amine, forming the key palladium-amido intermediate. The choice of ligand is critical, with bulky biarylphosphine ligands often providing the best results for challenging heteroaromatic substrates.[10]
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., (±)-BINAP, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.).
-
Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Reagent Addition: Under the inert atmosphere, add 3-Bromo-[1][2]triazolo[4,3-a]pyrimidine (1.0 eq.).
-
Solvent & Amine Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M. Finally, add the desired primary or secondary amine (1.2 eq.) to the reaction mixture via syringe.
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.[11]
-
Work-up and Purification:
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel.
-
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
Principle and Rationale: The Sonogashira coupling provides a direct and efficient route to construct C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[12][13] The reaction is typically co-catalyzed by palladium and copper(I) salts. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[12] An amine base, such as triethylamine or diisopropylamine, is used both to neutralize the HX byproduct and to act as a solvent.
Detailed Protocol:
-
Reaction Setup: To a solution of 3-Bromo-[1][2]triazolo[4,3-a]pyrimidine (1.0 eq.) in a suitable solvent like anhydrous DMF or THF (to 0.1 M), add the terminal alkyne (1.2 eq.).
-
Catalyst and Base Addition: To the solution, add Pd(PPh₃)₂Cl₂ (5 mol%), copper(I) iodide (CuI, 5 mol%), and triethylamine (Et₃N, 2.0-3.0 eq.).
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 60-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reactions with electron-deficient heteroaryl bromides often proceed efficiently.[14]
-
Work-up and Purification:
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Nucleophilic Aromatic Substitution (SNAr) for C-S Bond Formation
Principle and Rationale: While the C-Br bond in the 3-bromo triazolopyrimidine is generally less reactive towards classical SNAr than activated systems (e.g., those with strong electron-withdrawing nitro groups), substitution can be achieved, particularly with soft nucleophiles like thiols. The electron-deficient nature of the fused ring system is sufficient to facilitate the addition-elimination mechanism, especially at elevated temperatures.[15][16] The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the heterocyclic ring.
Detailed Protocol:
-
Reagent Preparation: In a sealed tube, dissolve 3-Bromo-[1][2]triazolo[4,3-a]pyrimidine (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.
-
Nucleophile and Base Addition: Add the desired thiol (e.g., thiophenol, 1.2 eq.) followed by a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.). The base deprotonates the thiol to form the more nucleophilic thiolate anion.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-140 °C. Monitor the reaction's progress by LC-MS.
-
Work-up and Purification:
-
Cool the reaction to room temperature and pour it into ice water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.
-
Wash the organic extracts with water and brine, then dry over Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Part 3: Characterization and Analysis
Confirmation of the successful synthesis of novel derivatives requires rigorous analytical characterization. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the product, showing the disappearance of the proton signal adjacent to the bromine and the appearance of new signals corresponding to the introduced moiety.
-
Mass Spectrometry (MS): Low-resolution (LC-MS) and high-resolution (HRMS) mass spectrometry are used to confirm the molecular weight of the product and, in the case of HRMS, to verify its elemental composition.
-
Chromatography: Thin-Layer Chromatography (TLC) and Liquid Chromatography (LC) are used to monitor reaction progress and assess the purity of the final compound.
Part 4: Safety & Handling
-
3-Bromo-[1][2]triazolo[4,3-a]pyrimidine: Handle with standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Reagents: Many reagents used in these protocols, such as strong bases (NaOt-Bu), solvents (DMF, Toluene), and coupling partners, are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Inert Atmosphere Techniques: The palladium-catalyzed reactions are sensitive to oxygen. Proper use of Schlenk line or glovebox techniques is required for optimal results and reproducibility.[11]
Conclusion
3-Bromo-[1][2]triazolo[4,3-a]pyrimidine stands as a highly valuable and versatile starting material for the generation of diverse chemical libraries. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—along with nucleophilic aromatic substitution, provide a powerful toolkit for its functionalization. By carefully selecting the reaction conditions, ligands, and coupling partners as detailed in these protocols, researchers can efficiently synthesize novel derivatives for evaluation in drug discovery and materials science programs.
References
-
Al-Ghorbani, M., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Ben Hassen, M., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2]Triazolo[4,3-a]pyrimidines. National Institutes of Health. Available at: [Link]
-
Boruah, M., et al. (2022). Structures of some anticancer 1,2,4-triazolo[4,3-a]pyrimidines and the target compound 7. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. Available at: [Link]
-
D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI. Available at: [Link]
-
Gedia, M. V., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. National Institutes of Health. Available at: [Link]
-
Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie. Available at: [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
LibreTexts Chemistry. (2024). Sonogashira Coupling. Available at: [Link]
-
Liu, H., et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of new[1][2]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Pye, D. R., & Krska, S. W. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Ryan, J., et al. (2021). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Available at: [Link]
-
Skrylkova, A. S., et al. (2025). Approaches to the Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Mini-Review). ResearchGate. Available at: [Link]
-
Sloop, J. C., et al. (2022). Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. National Institutes of Health. Available at: [Link]
-
Smith, C. J., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
Synthesis Portal. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. Available at: [Link]
-
Tummatorn, J., et al. (2012). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]
-
Vidal, M., et al. (2018). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. Available at: [Link]
-
Wąs, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wuts, P. G. M. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available at: [Link]
-
Zaki, M. Y., et al. (2015). Synthesis of New Functionalised Derivatives of[1][2]triazolo[4,3-a]Pyrimidine and Pyrimido[2,1-b][1][3][17]Thiadiazine as Aromatase Inhibitors. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. Available at: [Link]
Sources
- 1. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
- 4. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Application Notes & Protocols: The Strategic Deployment of 3-Bromo-triazolo[4,3-a]pyrimidine in Modern Medicinal Chemistry
Application Notes & Protocols: The Strategic Deployment of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine in Modern Medicinal Chemistry
Preamble: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for molecular scaffolds that are both biologically relevant and synthetically tractable is perpetual. The[1][2][3]triazolo[4,3-a]pyrimidine core has emerged as one such "privileged" structure. Its significance is rooted in its nature as a purine bioisostere, allowing it to mimic endogenous nucleobases and effectively interact with a multitude of biological targets, particularly ATP-dependent enzymes like kinases.[4][5] Molecules incorporating this fused heterocycle have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][6][7][8]
The true synthetic power of this scaffold is unlocked with the introduction of a bromine atom at the 3-position. The resulting intermediate, 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine , is not merely a compound but a strategic platform. The C-Br bond serves as a versatile synthetic handle, enabling late-stage functionalization through a variety of robust cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the core, a critical process in modern structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the strategic use of this key intermediate, complete with field-proven protocols and the scientific rationale behind them.
Part 1: Core Synthetic Strategies & Mechanistic Rationale
The utility of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is most profoundly realized through palladium-catalyzed cross-coupling reactions. These methods have revolutionized C-C and C-N bond formation due to their broad substrate scope and functional group tolerance. The two most critical transformations for this scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the medicinal chemist's primary tool for installing aryl and heteroaryl moieties, which are crucial for modulating potency, selectivity, and pharmacokinetic properties. The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.
Causality Behind the Protocol: The choice of catalyst, base, and solvent is paramount for a successful Suzuki coupling.
-
Catalyst: While classic catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems involving bulky, electron-rich phosphine ligands (e.g., XPhos) and pre-formed palladium G2/G3 precatalysts often provide higher yields, lower catalyst loadings, and prevent unwanted side reactions like debromination, which can be a challenge with electron-deficient heterocycles.[9][10]
-
Base: The base (e.g., K₂CO₃, K₃PO₄) is not merely a proton scavenger; it is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[11]
-
Solvent: A polar aprotic solvent system, such as dioxane/water or DMF/water, is typically used to solubilize both the organic and inorganic reagents.[12][13] Microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the discovery cycle.[10]
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reagent Preparation: To a 2-5 mL microwave vial equipped with a magnetic stir bar, add 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst. For robust coupling, XPhos Pd G2 (0.02-0.05 eq.) and additional XPhos ligand (0.02-0.05 eq.) are recommended to prevent catalyst decomposition and debromination.[9]
-
Solvent Addition & Purge: Add the solvent system, typically a 4:1 mixture of 1,4-dioxane and water. Seal the vial and thoroughly purge with an inert gas (N₂ or Argon) for 5-10 minutes.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 100-120°C for 15-45 minutes.
-
Reaction Monitoring: After cooling, spot a small aliquot on a TLC plate or dilute for LC-MS analysis to confirm the consumption of the starting bromide.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the desired 3-aryl-[1][2][3]triazolo[4,3-a]pyrimidine.
C-N Bond Formation via Buchwald-Hartwig Amination
The introduction of an amino group at the 3-position is a powerful strategy for installing hydrogen bond donors/acceptors and modulating polarity. The Buchwald-Hartwig amination is the premier method for this transformation, coupling the aryl bromide with a primary or secondary amine.
Causality Behind the Protocol: This reaction is highly sensitive to conditions.
-
Catalyst/Ligand System: The choice of ligand is critical for enabling the challenging C-N reductive elimination step. Bidentate ligands like Xantphos or BINAP are often employed to stabilize the palladium center and promote the desired bond formation.[14][15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice, but milder bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[16][17]
-
Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Therefore, maintaining a strictly inert atmosphere is non-negotiable for achieving high yields and preventing catalyst death.[14]
Protocol 2: General Buchwald-Hartwig C-N Coupling
-
Reagent Preparation (Inert Atmosphere): In a glovebox or under a strong flow of inert gas, add to an oven-dried vial: 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium source such as Pd₂(dba)₃ (0.01-0.05 eq.), a suitable ligand like Xantphos (0.02-0.10 eq.), and the base, typically NaOtBu (1.4-2.0 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vial tightly and heat the mixture at 80-110°C with vigorous stirring until TLC or LC-MS analysis indicates full consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude material by silica gel column chromatography to obtain the desired 3-amino-[1][2][3]triazolo[4,3-a]pyrimidine derivative.
Part 2: Application in Drug Discovery - A Kinase Inhibitor Case Study
The triazolopyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site, mimicking the adenine portion of ATP.[5] The 3-position points directly into the solvent-exposed region of the binding pocket, making it an ideal vector for introducing substituents that can enhance potency and confer selectivity.
Case Study: Targeting Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology.[5][18] Using 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine, a focused library can be rapidly synthesized to probe the SAR at the 3-position.
By applying the Suzuki and Buchwald-Hartwig protocols, a diverse set of analogs can be generated. The biological data from such a library directly informs the drug design process.
Table 1: Representative SAR Data for Hypothetical 3-Substituted CDK2 Inhibitors
| Compound ID | R-Group at C3 | Synthetic Method | CDK2 IC₅₀ (nM) | Rationale for Change |
| Ref-1 | -Br (Starting Material) | - | >10,000 | Inactive precursor |
| TP-S1 | Phenyl | Suzuki | 850 | Establishes baseline activity |
| TP-S2 | 4-Hydroxyphenyl | Suzuki | 120 | Adds H-bond donor for potential solvent/protein interaction |
| TP-S3 | 3-Aminophenyl | Suzuki | 95 | Introduces a basic handle for salt formation and H-bonding |
| TP-B1 | -NH(Cyclopropyl) | Buchwald-Hartwig | 210 | Explores small, rigid aliphatic groups |
| TP-B2 | -NH(4-Fluorophenyl) | Buchwald-Hartwig | 45 | Introduces favorable halogen interactions and metabolic stability |
Data is hypothetical for illustrative purposes.
The data clearly demonstrates how modifications at the C3-position, enabled by the bromo-intermediate, directly impact biological activity. The introduction of polar, hydrogen-bonding groups (TP-S2, TP-S3) and specific substituted anilines (TP-B2) leads to a significant increase in potency, guiding the next round of synthesis and optimization.
Conclusion
3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is a quintessential example of a strategic building block in modern medicinal chemistry. Its value lies in the potent combination of a biologically relevant core scaffold and a synthetically versatile functional handle. The robust and high-yielding nature of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows researchers to rapidly generate diverse chemical libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. The protocols and insights provided herein serve as a foundational guide for any scientist looking to leverage this powerful intermediate to develop novel therapeutics.
References
-
Al-Ostoot, F.H., Al-Ghorbani, M., Al-Majid, A.M., El-Sayed, N.N.E., Barakat, A. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health (NIH). Available from: [Link]
-
ResearchGate. (n.d.). Triazolo[4,3-a] pyrimidines and imidazo[1,2-a] pyrimidine derivatives. ResearchGate. Available from: [Link]
-
Bavetsias, V., Large, J.M., Ho, A., Henderson, E., Barlaam, B., Camp, N.J., Reader, M., Carr, M.G. (2016). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available from: [Link]
-
Abdelkhalek, A.S., Attia, M.S., Kamal, M.A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science Publishers. Available from: [Link]
-
Abdelkhalek, A., Attia, M., Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. ResearchGate. Available from: [Link]
-
Cazaubon, C., Gougat, J., Guiraudou, C., Lacour, C., Cazes, M., Roccon, A., Bernhart, C., Maffrand, J.P. (1993). Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. PubMed. Available from: [Link]
-
Gadiraju, N.V., Yerrabelli, V.R., Narra, S.R., Maddila, S., Jonnalagadda, S.B. (2020). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (NIH). Available from: [Link]
-
Jismy, B., Guillaumet, G., Akssira, M., Saaoud, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Alanazi, A.S., Al-Abdullah, E.S., Al-Agamy, M.H.M., El-Sayed, M.A.A., El-Gamal, M.I., Abdel-Maksoud, M.S. (2024). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health (NIH). Available from: [Link]
-
Sharma, A., Forezi, L.S.M., Jadhav, A., Rai, G., Simeonov, A., Jard, A., Maloney, D.J. (2018). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Available from: [Link]
-
Jismy, B., Guillaumet, G., Akssira, M., Saaoud, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Kaur, H., Kumar, V., Kumar, S., Gupta, M.K., Singh, M., Nepali, K., Gupta, A. (2022). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. ScienceDirect. Available from: [Link]
-
Scott, J.S., Williams, G., Feron, L.J., McGregor, D., Norman, R.A., O'Donovan, D.H., Aren, V.M. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. PubMed. Available from: [Link]
-
El-Gamal, M.I., Al-Said, M.S., Al-Qawasmeh, R.A., Al-Zoubi, R.M., Al-Majid, A.M., Abdel-Maksoud, M.S., Barakat, A., El-Enazi, M.M. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH. Available from: [Link]
-
ResearchGate. (n.d.). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. Available from: [Link]
-
Jismy, B., Guillaumet, G., Akssira, M., Saaoud, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available from: [Link]
-
Zhang, C., Chen, Z., Xu, Y., Wang, M., Li, M., Wu, D. (2015). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH. Available from: [Link]
-
Khan, I., Zaib, S., Batool, F., Abbas, N., Ashraf, Z., Iqbal, J. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). Triazolopyrimidine compounds and its biological activities. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Antimicrobial Activity of[1][2][3]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][1][3]thiazepine Derivatives. ResearchGate. Available from: [Link]
-
Bouyahya, A., El-Yemloul, M., El-Badaoui, H., Bouziane, A., El-M'Bareki, H., Taoufik, J., Dakka, N., Bakri, Y. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. National Institutes of Health (NIH). Available from: [Link]
-
Kráľová, K., Markovič, M., Kónya, K., Jendželovský, R., Fedoročko, P., Imrich, J., Koľ, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available from: [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjpbr.com]
- 7. Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
Application Note & Experimental Protocol: Palladium-Catalyzed N-Arylation of 3-Bromo-triazolo[4,3-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Arylated Triazolo[4,3-a]pyrimidines
The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The strategic introduction of an aryl group at a nitrogen atom (N-arylation) of this scaffold can significantly modulate the compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The development of robust and efficient protocols for the N-arylation of functionalized triazolopyrimidines is, therefore, a critical endeavor in the synthesis of novel therapeutic agents.[6][7] This document provides a detailed experimental protocol for the N-arylation of 3-bromo-triazolo[4,3-a]pyrimidine, a key intermediate for the generation of diverse compound libraries.
The protocol detailed below leverages the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This methodology is renowned for its broad substrate scope and functional group tolerance, making it a superior alternative to harsher, traditional methods like the Ullmann condensation.[8][10]
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for constructing C-N bonds.[8] The catalytic cycle, broadly accepted, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[9][11] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to enhance catalyst activity and stability.[11]
Experimental Protocol: N-Arylation of 3-Bromo-triazolo[4,3-a]pyrimidine
This protocol provides a general procedure for the palladium-catalyzed N-arylation of 3-bromo-triazolo[4,3-a]pyrimidine with a variety of aryl amines.
Materials and Reagents:
-
3-Bromo-triazolo[4,3-a]pyrimidine
-
Aryl amine (e.g., aniline, substituted anilines)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Silica gel for column chromatography
Reaction Setup and Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-triazolo[4,3-a]pyrimidine (1.0 equiv.), the desired aryl amine (1.2 equiv.), cesium carbonate (2.0 equiv.), and Xantphos (0.1 equiv.).
-
Catalyst Addition: To this mixture, add tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (concentration of the limiting reagent typically 0.1 M).
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 12 to 24 hours depending on the reactivity of the aryl amine.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Rationale for Reagent Selection:
-
Palladium Source (Pd₂(dba)₃): A common and effective Pd(0) precursor for Buchwald-Hartwig reactions.[12]
-
Ligand (Xantphos): A bulky, electron-rich bisphosphine ligand that promotes the reductive elimination step and stabilizes the palladium catalyst, often leading to higher yields and broader substrate scope.
-
Base (Cs₂CO₃): A strong, non-nucleophilic base that is effective in deprotonating the amine without causing unwanted side reactions.
-
Solvent (1,4-Dioxane): A high-boiling point aprotic solvent that is well-suited for this type of cross-coupling reaction.
Data Presentation: Expected Reagents and Conditions
The following table summarizes the key quantitative data for the N-arylation protocol.
| Reagent | Molar Equiv. | Purpose |
| 3-Bromo-triazolo[4,3-a]pyrimidine | 1.0 | Substrate |
| Aryl Amine | 1.2 | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) | 0.05 | Palladium Catalyst Precursor |
| Xantphos | 0.1 | Ligand |
| Cesium Carbonate | 2.0 | Base |
| 1,4-Dioxane | - | Solvent (typically to achieve 0.1 M concentration) |
Visualization of the Process
Catalytic Cycle for Buchwald-Hartwig N-Arylation:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for N-Arylation:
Caption: Step-by-step experimental workflow for the N-arylation protocol.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS allows for the confirmation of starting material consumption and product formation. This provides real-time validation of the reaction's progress.
-
Product Characterization: The structure and purity of the final N-arylated product should be unequivocally confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful formation of the C-N bond.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the product.
-
Purity Analysis: High-performance liquid chromatography (HPLC) can be used to determine the purity of the final compound.
-
By adhering to these analytical practices, the identity and quality of the synthesized N-arylated 3-amino-triazolo[4,3-a]pyrimidines can be ensured with a high degree of confidence.
References
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). J. Org. Chem., 69(17), 5578-5587.
-
Ben Hassen, M., Msalbi, D., Jismy, B., Elghali, F., Aifa, S., Allouchi, H., Abarbri, M., & Chabchoub, F. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3917.
-
Buchwald-Hartwig Amination. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
- Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]
- Various Authors. (2023).
- Various Authors. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
- Various Authors. (2025). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1-7.
- Various Authors. (n.d.). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI.
- Zhang, C., Zhang, Z., Liu, H., & Li, J. (2019). Synthesis and biological evaluation of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives as potential antiviral agents. European Journal of Pharmaceutical Sciences, 134, 30–38.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjpbr.com]
- 6. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
application of 3-Bromo-triazolo[4,3-a]pyrimidine in kinase inhibitor synthesis
3-Bromo-t[1][2][3]riazolo[4,3-a]pyrimidine is more than just a chemical reagent; it is a strategic building block for the modern medicinal chemist. Its identity as a privileged, purine-mimicking scaffold provides a high probability of kinase-binding activity. The C-3 bromo "handle" unlocks access to powerful and reliable palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space around the core. By leveraging the protocols and principles outlined in this guide, researchers can rapidly generate diverse libraries of novel kinase inhibitors, accelerating the path from initial hit identification to the development of potent and selective clinical candidates. The continued application of this versatile intermediate promises to yield new therapies for cancer and other diseases driven by aberrant kinase signaling. [3][18]
References
-
Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022-04-06). NIH National Library of Medicine. [Link]
-
Synthesis and biological evaluation of novel fused triazolo[4,3-a] pyrimidinones. (2025-08-07). ResearchGate. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][3]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022-05-17). NIH National Library of Medicine. [Link]
-
Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. (2025). PubMed. [Link]
-
Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. (2019-09-18). MDPI. [Link]
-
Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. (2025-08). ResearchGate. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][3]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022-05-17). Royal Society of Chemistry. [Link]
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2020-09-01). NIH National Library of Medicine. [Link]
-
A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. (2008-08-01). PubMed. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2020-03-20). NIH National Library of Medicine. [Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of NewT[1][2][3]riazolo[4,3-a]pyrimidines. (2023-05-05). NIH National Library of Medicine. [Link]
-
Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (2024-03-01). NIH National Library of Medicine. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020-09-08). Royal Society of Chemistry. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021-01-04). NIH National Library of Medicine. [Link]
-
Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022-05-31). MDPI. [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2024-01-19). MDPI. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019-03-01). NIH National Library of Medicine. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022-02-14). MDPI. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design. (2019-03-01). PubMed. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
palladium-catalyzed cross-coupling of 3-Bromo-triazolo[4,3-a]pyrimidine
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
Authored by: A Senior Application Scientist
Introduction: The Significance of the Triazolo[4,3-a]pyrimidine Scaffold
The[1][2][3]triazolo[4,3-a]pyrimidine ring system is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structure, which can be considered a purine isostere, allows it to interact with a wide range of biological targets.[4] Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5][6][7] The ability to functionalize this core at specific positions is paramount for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
The C3 position of the triazolo[4,3-a]pyrimidine nucleus is a key vector for structural modification. The presence of a bromine atom at this position provides a versatile chemical handle for introducing a diverse array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[8]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying mechanistic rationale and field-proven insights to ensure successful implementation and troubleshooting.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational protocol design and optimization. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states.[9][10]
The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-Bromo-triazolo[4,3-a]pyrimidine. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands that stabilize the Pd(0) species and promote the formation of a five-coordinate transition state.[3] The result is a square planar Pd(II) complex.
-
Transmetalation (for C-C Couplings) or Amine/Alkoxide Coordination (for C-N/C-O Couplings):
-
In Suzuki or Stille couplings, the organic group from an organoboron or organotin reagent is transferred to the Pd(II) center, displacing the bromide. This step, known as transmetalation, requires activation by a base in the case of Suzuki coupling.[11]
-
In Buchwald-Hartwig amination , an amine coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium-amido complex.[12][13]
-
-
Reductive Elimination: The two organic fragments coupled on the Pd(II) center are expelled as the final product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. This step is often accelerated by bulky ligands that create steric strain, favoring the formation of the new C-C or C-N bond.[12]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method due to the stability, commercial availability, and low toxicity of the organoboron reagents. For an electron-deficient heterocyclic halide like 3-Bromo-triazolo[4,3-a]pyrimidine, the oxidative addition step is generally favorable.[14] The primary challenge often lies in preventing competitive debromination, especially under harsh conditions.[15]
Field-Proven Insights: Catalyst and Ligand Selection
-
Catalyst System: For electron-deficient heteroaryl bromides, catalyst systems employing bulky, electron-rich biarylphosphine ligands are superior. Ligands like XPhos, SPhos, or RuPhos stabilize the monoligated Pd(0) species, which is highly active in oxidative addition, and accelerate the reductive elimination step.[16] Pre-formed catalysts like XPhos Pd G2 or G3 are often used as they are air-stable and generate the active Pd(0) species reliably in situ.[17]
-
Base and Solvent: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are often effective and well-tolerated.[15] The solvent system must solubilize all components; ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, are common.[15][18] Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.[17][19]
Optimized Protocol: Suzuki-Miyaura Coupling (Microwave-Assisted)
This protocol is adapted from highly successful methods developed for the coupling of related 3-bromo-pyrazolo[1,5-a]pyrimidinones.[15][17]
Materials:
-
Aryl- or Heteroarylboronic Acid (1.5 - 2.0 equiv)
-
XPhos Pd G2 (2-5 mol%)
-
XPhos (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv), finely ground
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine, the boronic acid, K₂CO₃, XPhos Pd G2, and XPhos.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-140 °C) for 30-60 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-[1][2][3]triazolo[4,3-a]pyrimidine.
Data Summary: Representative Suzuki Coupling Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O | 135 °C / 40 min (µW) | ~85-95 | [15][17] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | 1,4-Dioxane | 100 °C / 12 h | ~70-85 | [18] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1) | tBu₃P (4) | K₃PO₄ (3) | Toluene | 80 °C / 16 h | ~80-90 | [16] |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 °C / 4 h | ~90-98 | [21] |
*Yields are estimated based on similar substrates and represent typical expectations.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[12][22] This reaction is of immense importance in pharmaceutical synthesis, where aniline and related amine substructures are ubiquitous. When applied to 3-Bromo-triazolo[4,3-a]pyrimidine, potential challenges include the nucleophilicity of the ring nitrogens, which could potentially coordinate to and inhibit the palladium catalyst.[23]
Field-Proven Insights: Overcoming Catalyst Inhibition
-
Ligand Choice is Paramount: To prevent catalyst inhibition by the substrate or amine, highly hindered biarylphosphine ligands are essential. Ligands such as XPhos, RuPhos, or BrettPhos are designed to create a bulky steric environment around the palladium center, favoring the productive catalytic cycle over off-cycle inhibitory pathways.[24][25]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or a pre-formed palladium-amine complex). Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[13][24] Weaker bases like carbonates are generally insufficient for C-N coupling.
-
Ammonia Equivalents: For the synthesis of the primary amine (3-amino-[1][2][3]triazolo[4,3-a]pyrimidine), direct coupling with ammonia can be challenging. Using an "ammonia equivalent" such as benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide (LiHMDS), provides a more reliable route.[22]
Protocol: Buchwald-Hartwig Amination with a Secondary Amine
Materials:
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane, degassed
Procedure:
-
Glovebox Recommended: To an oven-dried Schlenk flask, add NaOtBu, Pd₂(dba)₃, and XPhos.
-
Seal the flask, evacuate and backfill with an inert gas (Argon) three times.
-
Add the degassed solvent, followed by the secondary amine and then the 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
-
Heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography on silica gel.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Application 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates for synthesizing more complex heterocyclic systems or for use in materials science.[26][27] The reaction couples an aryl halide with a terminal alkyne and typically employs a dual catalyst system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst.[26][28]
Field-Proven Insights: Key Parameters
-
Copper Co-catalyst: Copper(I) iodide is crucial for facilitating the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex.[26] While copper-free versions exist, the copper-co-catalyzed reaction is often faster and more reliable for heteroaryl halides.[29][30]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base to deprotonate the alkyne and often as the solvent or co-solvent.[27]
-
Protecting Groups: For terminal alkynes that are sensitive or volatile, using a silyl-protected alkyne (e.g., trimethylsilylacetylene) followed by a deprotection step can be an effective strategy.
Protocol: Sonogashira Coupling with a Terminal Alkyne
Materials:
-
Terminal Alkyne (e.g., Phenylacetylene) (1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-3 mol%)
-
Copper(I) Iodide (CuI) (4-6 mol%)
-
Triethylamine (Et₃N), as solvent or co-solvent with THF/DMF
-
Triphenylphosphine (PPh₃) (4-6 mol%) (Optional, but recommended)
Procedure:
-
To a Schlenk flask, add 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine, PdCl₂(PPh₃)₂, CuI, and optional extra PPh₃.
-
Evacuate and backfill the flask with Argon three times.
-
Add degassed Et₃N (and co-solvent if used), followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) not formed or oxidized).[1] 2. Reagents (especially base or solvent) are not anhydrous/pure. 3. Insufficiently degassed system (O₂ present).[9] | 1. Use a pre-catalyst (e.g., Pd G2/G3) or ensure Pd(II) source is properly reduced.[8] 2. Use freshly distilled/anhydrous solvents and high-purity, finely ground base. 3. Improve degassing procedure (e.g., freeze-pump-thaw cycles). |
| Debromination of Starting Material | 1. Reaction temperature is too high or time is too long. 2. Presence of trace water leading to protodeboronation (Suzuki).[23] 3. Certain ligand/base combinations can promote this side reaction.[31] | 1. Reduce temperature and/or reaction time; microwave heating can offer better control. 2. Use anhydrous conditions or switch to more stable boronic esters (e.g., pinacol esters). 3. Screen different ligands and bases. |
| Homocoupling of Coupling Partner | 1. (Suzuki) Presence of O₂ can promote boronic acid homocoupling.[9] 2. (Sonogashira) Glaser coupling of the alkyne due to excess Cu(I) or O₂. | 1. Ensure a thoroughly inert atmosphere. 2. Minimize the amount of CuI catalyst and strictly exclude oxygen from the reaction. |
| Reaction Stalls | 1. Catalyst deactivation/decomposition (formation of Pd black).[9] 2. Product inhibition. 3. (Buchwald-Hartwig) Ligand is not bulky enough to prevent catalyst inhibition.[23] | 1. Increase ligand-to-palladium ratio. Switch to a more robust ligand (e.g., biarylphosphines). 2. Run the reaction at a higher dilution. 3. Switch to a bulkier ligand like XPhos or RuPhos. |
References
-
Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. PubMed. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Find an Expert - The University of Melbourne. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed. [Link]
-
Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Triazolo[4,3-a] pyrimidines and imidazo[1,2-a] pyrimidine derivatives. ResearchGate. [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. NIH. [Link]
-
Synthesis of tri-substituted pyrimidine derivatives via Sonogashira cross coupling. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. NIH. [Link]
-
Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. NIH. [Link]
-
Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
-
Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
3-bromo-[1][2][3]triazolo[4,3-a]pyrimidine. Aladdin Scientific. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. PubMed. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate. [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA. [Link]
-
Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. 3-bromo-[1,2,4]triazolo[4,3-a]pyrimidine 97% | CAS: 1263286-57-2 | AChemBlock [achemblock.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
Application Note: Rapid Microwave-Assisted Synthesis of 3-Bromo-triazolo[4,3-a]pyrimidine Derivatives
Application Note: Rapid Microwave-Assisted Synthesis of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine Derivatives
Introduction
The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, leading to a wide range of biological activities, including potential applications as kinase inhibitors and anticancer agents. The introduction of a bromine atom at the 3-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Conventional synthetic methods for preparing such derivatives often involve lengthy reaction times, high temperatures, and can result in lower yields and undesired side products. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical transformations can be dramatically accelerated, often leading to higher yields, improved purity, and more environmentally friendly processes.[4][5][6][7] This application note provides a detailed, two-step protocol for the efficient synthesis of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine derivatives, leveraging the benefits of microwave irradiation.
Scientific Principles & Rationale
The synthetic strategy involves two key transformations, both optimized for microwave-assisted conditions:
-
Cyclocondensation to form the[1][2][3]triazolo[4,3-a]pyrimidine core: This step involves the reaction of 2-hydrazinopyrimidine with a suitable cyclizing agent, such as formic acid, to construct the fused triazole ring. Microwave irradiation provides rapid, uniform heating, which significantly reduces the time required for this cyclization compared to conventional refluxing.[3]
-
Electrophilic Bromination: The synthesized triazolopyrimidine core is then subjected to electrophilic bromination using N-Bromosuccinimide (NBS) as the brominating agent. The regioselectivity of this reaction is directed by the electronic properties of the heterocyclic system. The pyrimidine ring is generally more electron-deficient than the triazole ring; however, electrophilic substitution is known to occur on the pyrimidine ring in related fused systems.[1][3] Microwave heating can enhance the rate of this electrophilic substitution, allowing for a rapid and efficient bromination.[8][9]
The choice of NBS as the brominating agent is based on its ease of handling and its effectiveness in brominating heterocyclic compounds under mild conditions.[10] The proposed reaction pathway is an electrophilic aromatic substitution mechanism.
Experimental Workflow & Visualization
The overall synthetic workflow is depicted below. This two-step, one-pot (optional) approach allows for the efficient production of the target 3-bromo derivative from commercially available starting materials.
Caption: Overall workflow for the microwave-assisted synthesis.
Detailed Experimental Protocols
Materials and Equipment:
-
2-Hydrazinopyrimidine
-
Formic acid (≥95%)
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃), anhydrous
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Microwave synthesizer equipped with sealed reaction vessels and magnetic stirring
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
NBS is a lachrymator and should be handled with care.
-
Microwave reactions should be monitored carefully, and appropriate blast shields should be in place.
Protocol 1: Microwave-Assisted Synthesis of[1][2][3]triazolo[4,3-a]pyrimidine
This protocol describes the cyclocondensation reaction to form the core heterocyclic system.
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-hydrazinopyrimidine (1.10 g, 10 mmol).
-
Reagent Addition: Add formic acid (5 mL) to the reaction vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 15 minutes. The pressure should be monitored and should not exceed the vessel's limits.
-
Work-up and Isolation:
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Carefully uncap the vessel in a fume hood.
-
Pour the reaction mixture into ice-water (50 mL).
-
Neutralize the solution by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and dry under vacuum.
-
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be recrystallized from ethanol.
Protocol 2: Microwave-Assisted Bromination of[1][2][3]triazolo[4,3-a]pyrimidine
This protocol details the electrophilic bromination to yield the final product.
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve[1][2][3]triazolo[4,3-a]pyrimidine (1.20 g, 10 mmol) in anhydrous chloroform (8 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq.) to the solution.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 80°C for 10 minutes.
-
Work-up and Isolation:
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution (20 mL) to quench any remaining bromine.
-
Wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
Data Summary and Expected Results
The following table summarizes the expected outcomes for the microwave-assisted synthesis protocols.
| Step | Product | Starting Material | Reagents | Solvent | Microwave Conditions | Time | Typical Yield |
| 1 | [1][2][3]triazolo[4,3-a]pyrimidine | 2-Hydrazinopyrimidine | Formic Acid | None | 120°C, 150W | 15 min | >90% |
| 2 | 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine | [1][2][3]triazolo[4,3-a]pyrimidine | NBS (1.05 eq.) | Chloroform | 80°C, 100W | 10 min | 75-85% |
Characterization Data for 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine:
-
Molecular Formula: C₅H₃BrN₄
-
Molecular Weight: 199.01 g/mol
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.95 (dd, J=4.2, 1.5 Hz, 1H), 8.60 (dd, J=6.8, 1.5 Hz, 1H), 7.25 (dd, J=6.8, 4.2 Hz, 1H). (Note: Predicted values based on analogous structures; actual values should be confirmed experimentally).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 151.2, 149.8, 145.5, 125.0, 112.9. (Note: Predicted values based on analogous structures).
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₅H₄BrN₄: 200.96, found 200.9.
Mechanism of Bromination
The bromination of the[1][2][3]triazolo[4,3-a]pyrimidine core is an electrophilic aromatic substitution reaction. The proposed mechanism is as follows:
Caption: Proposed mechanism for the bromination step.
The electron-donating character of the fused triazole ring activates the pyrimidine ring towards electrophilic attack. The bromine atom from NBS, acting as an electrophile, attacks the electron-rich 3-position of the pyrimidine ring to form a resonance-stabilized sigma complex (Wheland intermediate). Subsequent deprotonation by the succinimide anion regenerates the aromaticity and yields the 3-bromo product.
Conclusion
This application note provides a robust and efficient microwave-assisted protocol for the synthesis of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine derivatives. The use of microwave irradiation significantly reduces reaction times and offers high yields, making this method highly suitable for rapid lead generation and optimization in a drug discovery setting. The protocols are straightforward, utilize readily available reagents, and can be easily implemented in a standard synthetic chemistry laboratory equipped with a microwave synthesizer.
References
-
Atta, K. F. M. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 7081-7096. [Link]
-
Ben Hassen, M., Msalbi, D., Jismy, B., Elghali, F., Aifa, S., Allouchi, H., Abarbri, M., & Chabchoub, F. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3917. [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. BMC Chemistry, 12(1), 63. [Link]
-
Gao, C., Li, Y., & Li, H. (2016). Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties. Chemistry Central Journal, 10, 48. [Link]
-
Hassan, A. E. A. (2015). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][3]triazine and Imidazo[2,1-c][1][2][3]triazine. Journal of Heterocyclic Chemistry, 52(4), 1148-1154. [Link]
-
Jean, E., et al. (2017). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][11]triazines. Molecules, 22(7), 1077. [Link]
-
Patil, S., & Patil, R. (2016). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. International Journal of Research and Innovation in Applied Science, I(VIII), 1-4. [Link]
-
Rana, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Youssef, A. M. S., Azab, M. E., & Youssef, M. M. (2012). Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines. Molecules, 17(6), 6930-6943. [Link]
Sources
- 1. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. rsisinternational.org [rsisinternational.org]
- 8. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
- 11. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
One-Pot Synthesis of Triazolo[4,3-a]pyrimidines: A Detailed Guide for Medicinal Chemists
Introduction: The Therapeutic Potential of the Triazolo[4,3-a]pyrimidine Scaffold
The fusion of a 1,2,4-triazole ring with a pyrimidine nucleus gives rise to the triazolopyrimidine scaffold, a privileged heterocyclic system in medicinal chemistry. Among its various isomers, the[1][2]triazolo[4,3-a]pyrimidine core has garnered significant attention from researchers in drug discovery due to its diverse and potent biological activities.[1][2] This scaffold is a key pharmacophore in a variety of synthetic compounds exhibiting a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The structural resemblance of triazolopyrimidines to endogenous purines allows them to interact with a wide range of biological targets, making them attractive candidates for the development of novel therapeutics.
The demand for efficient and sustainable synthetic methodologies to access libraries of these compounds for structure-activity relationship (SAR) studies has led to the development of elegant one-pot multicomponent reactions. These strategies offer significant advantages over traditional multi-step syntheses, including reduced reaction times, higher yields, and operational simplicity, aligning with the principles of green chemistry.[3]
This comprehensive guide provides detailed application notes and protocols for the one-pot synthesis of substituted triazolo[4,3-a]pyrimidines, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for experimental choices and offering field-proven insights to ensure reproducible and successful synthesis.
Strategic Approaches to One-Pot Synthesis
The one-pot synthesis of the triazolo[4,3-a]pyrimidine core can be efficiently achieved through several multicomponent strategies. Here, we will focus on two robust and versatile protocols that utilize readily available starting materials.
Protocol 1: Three-Component Condensation of 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic Aldehydes, and Ethyl Acetoacetate. This method provides a straightforward route to highly substituted ethyl 1,5-dihydro-[1][2]triazolo[4,3-a]pyrimidine-6-carboxylates.
Protocol 2: Three-Component Reaction of 3-Amino-1,2,4-triazole, Aryl Aldehydes, and Malononitrile. This approach yields 5-amino-7-aryl-7,8-dihydro-[1][2]triazolo[4,3-a]pyrimidine-6-carbonitriles, which are valuable intermediates for further functionalization.
Mechanistic Insights: Understanding the "Why"
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The formation of the triazolo[4,3-a]pyrimidine scaffold in these one-pot reactions proceeds through a cascade of interconnected chemical events.
Mechanism of the Three-Component Reaction (Protocol 1)
The plausible mechanism for the formation of ethyl multisubstituted-1,5-dihydro-[1][2]triazolo[4,3-a]pyrimidine-6-carboxylates is initiated by a Knoevenagel condensation. The reaction begins with an attack of the enol form of ethyl acetoacetate on the carbonyl of the aromatic aldehyde. This is followed by the addition of the 5-amino-1-phenyl-1H-1,2,4-triazole to the activated double bond, which then undergoes an intramolecular cyclization and subsequent dehydration to afford the final product.[3]
Figure 2: General experimental workflow for one-pot synthesis.
Detailed Application Notes and Protocols
Protocol 1: Synthesis of Ethyl 5,7-disubstituted-1-phenyl-1,5-dihydro-t[1][2][3]riazolo[4,3-a]pyrimidine-6-carboxylates
This protocol is adapted from the work of Ben Hassen et al. and provides a reliable method for the synthesis of a range of triazolo[4,3-a]pyrimidine derivatives with potential antiproliferative activity. [3] Materials and Equipment:
-
5-Amino-1-phenyl-1H-1,2,4-triazole
-
Substituted aromatic aldehydes
-
Ethyl acetoacetate
-
3-Aminopropyl-functionalized silica gel (APTS) as a catalyst
-
Ethanol (absolute)
-
Standard reflux apparatus
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-amino-1-phenyl-1H-1,2,4-triazole (3.0 mmol), the desired aromatic aldehyde (3.0 mmol), and ethyl acetoacetate (3.0 mmol).
-
Catalyst Addition: To the mixture, add 3-aminopropyl-functionalized silica gel (APTS) (10 mol%, approximately 0.3 mmol).
-
Solvent and Reflux: Add 10 mL of absolute ethanol to the flask. Heat the reaction mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ether/hexane, 2:1 v/v). The reaction is typically complete within 24 hours.
-
Isolation of Product: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration. Wash the solid with a small amount of cold ethanol and then with diethyl ether. Further purification can be achieved by recrystallization from an ethanol/ether mixture.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Substrate Scope and Yields for Protocol 1
| Entry | Aldehyde Substituent (R) | Product | Yield (%) |
| 1 | Phenyl | 4a | 75 |
| 2 | 4-Chlorophenyl | 4b | 65 |
| 3 | 4-Methoxyphenyl | 4c | 72 |
| 4 | 4-Nitrophenyl | 4d | 80 |
| 5 | 4-Fluorophenyl | 4f | 75 |
| 6 | 4-Methylphenyl | 4g | 68 |
Yields are based on the isolated product after purification, as reported by Ben Hassen et al.[3]
Protocol 2: Synthesis of 5-Amino-7-aryl-7,8-dihydro-t[1][2][3]riazolo[4,3-a]pyrimidine-6-carbonitriles
This protocol, adapted from the work of Ablajan et al., offers an alternative route to a different class of triazolo[4,3-a]pyrimidines and can be performed under conventional heating or ultrasonic irradiation.
Materials and Equipment:
-
3-Amino-1,2,4-triazole
-
Substituted aromatic aldehydes
-
Malononitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Standard reflux apparatus or ultrasonic bath
-
Magnetic stirrer with heating
-
TLC plates (silica gel)
-
Filtration apparatus
Step-by-Step Procedure (Conventional Heating):
-
Reaction Setup: To a mixture of 3-amino-1,2,4-triazole (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in a round-bottom flask, add 10 mL of ethanol.
-
Catalyst Addition: Add sodium hydroxide (20 mol%, 0.2 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux with stirring for 1-2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. Collect the precipitated solid by filtration, wash with ethanol, and recrystallize from ethanol to obtain the pure product.
Step-by-Step Procedure (Ultrasonic Irradiation):
-
Reaction Setup: In a suitable vessel, combine 3-amino-1,2,4-triazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and sodium hydroxide (20 mol%) in 10 mL of ethanol.
-
Sonication: Place the reaction vessel in an ultrasonic water bath and sonicate at room temperature for 60 minutes.
-
Isolation and Purification: Isolate and purify the product as described for the conventional heating method.
Data Presentation: Comparison of Heating vs. Ultrasonic Irradiation for Protocol 2
| Entry | Aldehyde Substituent (R) | Method | Time (min) | Yield (%) |
| 1 | 4-Methylphenyl | Reflux | 30 | 85 |
| 2 | 4-Methylphenyl | Ultrasound | 60 | 88 |
| 3 | 4-Methoxyphenyl | Reflux | 30 | 88 |
| 4 | 4-Methoxyphenyl | Ultrasound | 60 | 90 |
| 5 | 4-Chlorophenyl | Reflux | 30 | 90 |
| 6 | 4-Chlorophenyl | Ultrasound | 60 | 92 |
Data adapted from Ablajan et al.
Applications in Drug Development: A Promising Scaffold
The triazolo[4,3-a]pyrimidine scaffold is a cornerstone in the design of novel therapeutic agents. Numerous studies have demonstrated the potent anticancer activity of derivatives of this heterocyclic system. [1][2]For instance, certain substituted triazolo[4,3-a]pyrimidines have shown significant inhibitory effects against a range of cancer cell lines. [1]While a specific triazolo[4,3-a]pyrimidine-based drug has yet to reach the market, the related triazolo[1,5-a]pyrimidine scaffold is present in compounds that have undergone preclinical investigation as P-glycoprotein inhibitors to overcome multidrug resistance in cancer. This highlights the potential of the broader triazolopyrimidine class in oncology. The synthetic accessibility of these compounds via one-pot methodologies makes them highly attractive for generating large libraries for high-throughput screening and lead optimization in drug discovery programs.
Conclusion: A Versatile and Accessible Scaffold for Future Therapies
The one-pot synthesis of triazolo[4,3-a]pyrimidines from substituted precursors represents a powerful and efficient strategy for accessing a class of compounds with significant therapeutic potential. The protocols detailed in this guide are robust, reproducible, and adaptable to a wide range of substrates, making them invaluable tools for medicinal chemists. A deep understanding of the underlying reaction mechanisms, coupled with these practical, step-by-step instructions, will empower researchers to confidently synthesize and explore the vast chemical space of triazolo[4,3-a]pyrimidines, paving the way for the discovery of next-generation therapeutics.
References
-
Synthesis and antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety. PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2]riazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. [Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of NewT[1][2]riazolo[4,3-a]pyrimidines. MDPI. [Link]
Sources
- 1. ejournal.kjpupi.id [ejournal.kjpupi.id]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-triazolo[4,3-a]pyrimidine
Technical Support Center: Synthesis of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
Welcome to the technical support center for the synthesis of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. Our goal is to provide actionable insights and robust protocols to help you consistently achieve higher yields and purity.
The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities.[4][5] The 3-bromo derivative, in particular, serves as a versatile intermediate for further functionalization via cross-coupling reactions, making its efficient synthesis a critical starting point for many drug discovery programs.[6]
This document moves beyond a simple recitation of steps, delving into the chemical reasoning behind each procedural choice to empower you to troubleshoot effectively.
General Synthetic Pathway Overview
The synthesis of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is typically achieved via a three-step sequence starting from the readily available 2,4-dichloropyrimidine. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Caption: General synthetic workflow for 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. The solutions are based on established chemical principles and literature precedents.
Part 1: Synthesis of 2-Chloro-4-hydrazinylpyrimidine (Intermediate 1)
Question: My yield of 2-chloro-4-hydrazinylpyrimidine is low, and I observe multiple products by TLC/LC-MS. What is happening?
Answer: This is a classic issue of regioselectivity and over-reaction. The two chlorine atoms on 2,4-dichloropyrimidine have different reactivities. Nucleophilic aromatic substitution (SNAr) generally favors reaction at the C4 position.[7][8] However, several factors can lead to poor outcomes:
-
Temperature Control is Critical: The primary cause of low yield is often the formation of the di-substituted byproduct, 2,4-dihydrazinylpyrimidine. The first substitution at C4 is rapid, but if the temperature is not kept low (ideally starting at 0°C or below), the second substitution at the less reactive C2 position will occur.
-
Stoichiometry of Hydrazine: Using a large excess of hydrazine hydrate can drive the reaction towards di-substitution. A slight excess (1.1-1.5 equivalents) is typically sufficient.
-
Mode of Addition: Adding the 2,4-dichloropyrimidine solution slowly to the chilled hydrazine hydrate solution (inverse addition) helps maintain a high concentration of hydrazine relative to the pyrimidine, favoring the mono-substitution product.
FAQ: Can I use a different solvent than ethanol for the hydrazinolysis?
Answer: Yes, other polar protic solvents like isopropanol can be used. The key is to find a solvent that allows for good solubility of the starting material while being suitable for low-temperature reactions. Ethanol is widely used due to its effectiveness and ease of removal.[9]
FAQ: My 2,4-dichloropyrimidine starting material is a dark solid. Does purity matter?
Answer: Absolutely. 2,4-Dichloropyrimidine can degrade upon storage, especially in the presence of moisture, to form uracil and other byproducts.[1][10] Using impure starting material will inevitably lead to lower yields and purification difficulties. It is recommended to use freshly purchased or purified (e.g., by sublimation or recrystallization) 2,4-dichloropyrimidine for best results.
Part 2: Cyclization to form the Triazolo[4,3-a]pyrimidine Ring (Intermediate 2)
Question: The cyclization step is not going to completion, or I'm getting a complex mixture of products. How can I improve the yield of the triazolo[4,3-a]pyrimidine core?
Answer: The formation of the fused triazole ring is the most complex step and is highly dependent on the chosen reagents and conditions. The key is to form an intermediate that can undergo intramolecular cyclization.
-
Choice of Cyclizing Agent:
-
Orthoformates (e.g., Triethyl Orthoformate): This is a common method. The reaction is typically heated in the orthoformate, which acts as both reagent and solvent. An acid catalyst (e.g., p-TsOH) can accelerate the reaction. The primary challenge is driving the reaction to completion, which often requires high temperatures and long reaction times, potentially leading to degradation.
-
Carbonylating Agents (e.g., Triphosgene, CDI): Using a carbonyl source like triphosgene or 1,1'-Carbonyldiimidazole (CDI) with the hydrazinyl intermediate leads to a triazolone core. This intermediate must then be converted to the bromo-derivative in the next step. This two-step approach can sometimes offer better control.
-
-
Isomerization (Dimroth Rearrangement): A significant side reaction can be the formation of the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine isomer.[11][12] This rearrangement is often favored under acidic or high-temperature conditions. Running the reaction at the lowest effective temperature can help minimize this.
FAQ: I see a different isomer,[1][2][3]triazolo[1,5-a]pyrimidine, forming. Can this be prevented?
Answer: Minimizing the formation of the [1,5-a] isomer is crucial. This is often achieved by carefully controlling the reaction conditions. The [4,3-a] isomer is the kinetic product, while the [1,5-a] is the thermodynamic product. Using milder conditions, shorter reaction times, and avoiding strong acids can favor the desired kinetic [4,3-a] product.[13]
Part 3: Bromination to 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (Final Product)
Question: My bromination reaction is messy, producing either no reaction or multiple brominated species. How can I achieve selective mono-bromination at the C3 position?
Answer: This step requires converting the intermediate (often a triazolone) into the final bromo-product.
-
From a Triazolone Intermediate: If you formed the triazolone in the previous step, a strong halogenating agent is required to both replace the carbonyl oxygen and brominate. Reagents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentabromide (PBr₅) are typically used at high temperatures. These are harsh conditions that can lead to decomposition. Careful temperature control and reaction time are essential.
-
From the Unsubstituted Triazolo[4,3-a]pyrimidine: If you successfully formed the parent triazolo[4,3-a]pyrimidine, direct bromination is possible.
-
N-Bromosuccinimide (NBS): NBS is often the reagent of choice for selective bromination of electron-rich heterocycles. The reaction is typically run in a non-polar solvent like acetonitrile or DMF at room temperature. The stoichiometry of NBS is critical; use of a large excess will lead to di-bromination.
-
Elemental Bromine (Br₂): While effective, Br₂ is less selective than NBS and can lead to over-bromination and the formation of HBr, which can promote side reactions. If used, it's often in a solvent like acetic acid or chloroform with careful temperature control.
-
FAQ: How do I purify the final 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine?
Answer: Purification can be challenging due to the product's often poor solubility.
-
Crystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or a mixture like DMF/water) is the preferred method.
-
Column Chromatography: For more complex mixtures, silica gel chromatography is necessary. A gradient elution starting with a non-polar solvent (like hexanes or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol is typically effective.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting low yield issues in the synthesis.
Recommended Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-hydrazinylpyrimidine
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine hydrate (1.2 eq.) and ethanol.
-
Cool the mixture to 0°C in an ice-water bath.
-
Dissolve 2,4-dichloropyrimidine (1.0 eq.) in ethanol and add it to the dropping funnel.
-
Add the 2,4-dichloropyrimidine solution dropwise to the stirred hydrazine solution over 1 hour, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Upon completion, reduce the solvent volume under reduced pressure.
-
Add cold water to the residue. The product should precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-4-hydrazinylpyrimidine, which should be used promptly in the next step.
Protocol 2: Synthesis of[1][2][3]Triazolo[4,3-a]pyrimidine (Parent Core)
-
In a round-bottom flask, suspend 2-chloro-4-hydrazinylpyrimidine (1.0 eq.) in triethyl orthoformate (5-10 volumes).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq.).
-
Heat the mixture to reflux (approx. 140-150°C) for 12-18 hours, monitoring by TLC/LC-MS.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, filter the solid. If not, remove the excess triethyl orthoformate under reduced pressure.
-
Purify the crude solid by recrystallization from ethanol or by silica gel chromatography to obtain the unsubstituted triazolo[4,3-a]pyrimidine.
Protocol 3: Selective Bromination to 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
-
Dissolve the triazolo[4,3-a]pyrimidine intermediate (1.0 eq.) in anhydrous acetonitrile or DMF in a flask protected from light.
-
Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction closely by TLC to avoid the formation of di-brominated byproducts.
-
Once the starting material is consumed, pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) or recrystallization to yield the final product.
Summary of Reaction Conditions
| Step | Key Reagents | Solvent | Temperature | Typical Yield (%) | Key Challenges |
| 1. Hydrazinolysis | 2,4-Dichloropyrimidine, Hydrazine Hydrate | Ethanol | 0°C to RT | 70-85% | Di-substitution, Impure starting material |
| 2. Cyclization | 2-Chloro-4-hydrazinylpyrimidine, Triethyl Orthoformate, p-TsOH | Triethyl Orthoformate | Reflux (~145°C) | 50-70% | Incomplete reaction, Dimroth rearrangement |
| 3. Bromination | Triazolo[4,3-a]pyrimidine, NBS | Acetonitrile / DMF | Room Temp. | 65-80% | Over-bromination, Purification |
References
-
Eureka | Patsnap. (n.d.). A kind of preparation method of 2,4-dichloropyrimidine and its derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
-
Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Retrieved from [Link]
- Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine.
-
Ben-Messaoud, M., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3917.
- Wang, Y., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. European Journal of Medicinal Chemistry, 266, 116172.
- Foley, D. J., & Welch, A. J. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 23(10), 1465–1468.
-
ResearchGate. (n.d.). Optimization reactions for obtaining compound 3a. Retrieved from [Link]
- Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
-
El-Sayed, N. N. E., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 24(18), 3328.
- Kumar, V., et al. (2022). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Results in Chemistry, 4, 100424.
-
ResearchGate. (n.d.). Optimization conditions for the synthesis of thiazolopyrimidine 3a. Retrieved from [Link]
- Petrucci, R., et al. (2017). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 132, 192-204.
- El-Emary, T. I., & Hussein, A. M. (2000). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279-1286.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Shawali, A. S., et al. (2002). Synthesis and biological evaluation of novel fused triazolo[4,3-a] pyrimidinones. Journal of the Chinese Chemical Society, 49(3), 513-520.
-
Aladdin Scientific. (n.d.). 3-bromo-[1][2][3]triazolo[4,3-a]pyrimidine - 97%. Retrieved from [Link]
- Li, Y., et al. (2020).
-
PubChem. (n.d.). 2-Chloro-4-hydrazinopyrimidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]
- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- Abdelkhalek, A., et al. (2022). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 29(25), 4443-4475.
-
ResearchGate. (n.d.). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 3a a. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
- El-Metwaly, N. M., & El-Gazzar, A. A. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Journal of Chemistry, 2018, 8658091.
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Darrow, J. J., & Garg, N. K. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. The Journal of organic chemistry, 87(17), 11634–11642.
-
ResearchGate. (n.d.). Synthesis of 2-(2-Hydrazinyl) thiazole derivatives. Retrieved from [Link]
- Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 166, 145-158.
Sources
- 1. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. A kind of preparation method of 2,4-dichloropyrimidine and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. studylib.net [studylib.net]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjpbr.com]
- 13. sci-hub.box [sci-hub.box]
Technical Support Center: Purification of Crude 3-Bromo-triazolo[4,3-a]pyrimidine
Welcome to the technical support center for the purification of crude 3-Bromo-triazolo[4,3-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key synthetic intermediate in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice for issues you may encounter during your experiments.
Introduction to the Purification of 3-Bromo-triazolo[4,3-a]pyrimidine
3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is a crucial building block in medicinal chemistry, often utilized in the synthesis of compounds targeting a range of biological pathways. The purity of this intermediate is paramount, as impurities can lead to unforeseen side reactions, complicate structural analysis, and impact the biological activity of the final compounds. The purification of the crude product, typically obtained from the bromination of[1][2][3]triazolo[4,3-a]pyrimidine, can be challenging due to the potential for side-products and isomeric impurities. This guide provides a systematic approach to troubleshooting these purification challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude 3-Bromo-triazolo[4,3-a]pyrimidine.
Issue 1: Presence of Unreacted Starting Material ([1][2][3]triazolo[4,3-a]pyrimidine) in the Purified Product
Q: My NMR analysis of the purified product shows signals corresponding to the unbrominated[1][2][3]triazolo[4,3-a]pyrimidine. How can I remove this impurity?
A: The presence of the starting material is a common issue, often due to incomplete bromination. The polarity difference between the starting material and the brominated product can be exploited for separation.
Root Cause Analysis:
-
Insufficient Brominating Agent: The stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS) may have been insufficient for complete conversion.
-
Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Inefficient Purification: The chosen purification method may not be adequate to separate the product from the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing unreacted starting material.
Detailed Resolution Protocols:
-
Column Chromatography: This is the most effective method for this type of separation.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity. The less polar starting material should elute before the more polar brominated product.
-
Monitoring: Use thin-layer chromatography (TLC) to monitor the separation, visualizing with a UV lamp.
-
-
Recrystallization: If the starting material is present in a small amount, recrystallization may be effective.
-
Solvent Selection: Choose a solvent or solvent system in which the 3-Bromo-triazolo[4,3-a]pyrimidine has good solubility at elevated temperatures and poor solubility at room temperature, while the starting material has different solubility characteristics. Ethanol or a mixture of ethanol and ether can be a good starting point.[4]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly. The desired product should crystallize out, leaving the more soluble impurities in the mother liquor.
-
Issue 2: Formation of an Isomeric Impurity - The Dimroth Rearrangement Product
Q: I've isolated a major byproduct that has the same mass as my desired product but different NMR shifts. Could this be an isomer?
A: It is highly likely you have isolated the product of a Dimroth rearrangement, the[1][2][3]triazolo[1,5-a]pyrimidine isomer. This rearrangement is a known phenomenon in this class of heterocycles and can be promoted by acidic or basic conditions, and sometimes thermally.[3][5]
Causality and Prevention:
-
Mechanism: The Dimroth rearrangement involves the opening of the pyrimidine ring followed by recyclization to form the thermodynamically more stable [1,5-a] isomer.[3]
-
Triggers: The rearrangement can be catalyzed by both acids and bases.[6][7] It is crucial to maintain neutral conditions during workup and purification.
-
Prevention during Synthesis:
-
Use a non-nucleophilic base during the bromination workup if a base is required.
-
Avoid prolonged exposure to acidic or basic conditions during extraction and purification.
-
Troubleshooting and Separation:
Caption: Troubleshooting workflow for the separation of Dimroth rearrangement isomers.
Separation Protocol:
-
Column Chromatography: The polarity difference between the [4,3-a] and [1,5-a] isomers can be subtle.
-
Optimize TLC: Screen different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/methanol) to achieve baseline separation on a TLC plate.
-
Column Conditions: Use a long column with a fine mesh silica gel. Employ a slow, shallow gradient of the optimized solvent system.
-
-
Recrystallization: Fractional crystallization can be attempted if a suitable solvent is found that selectively crystallizes one isomer. This often requires significant trial and error.
Issue 3: Product is an Oil or a Gummy Solid and Fails to Crystallize
Q: After removing the solvent from my column fractions, the product is a persistent oil or a sticky solid. How can I induce crystallization?
A: This is often due to the presence of residual solvents or minor impurities that inhibit crystal lattice formation.
Resolution Strategies:
-
High Vacuum Drying: Ensure all volatile solvents are removed by drying the sample under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
-
Solvent Trituration:
-
Add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether).
-
Stir or sonicate the mixture. The solvent will wash away soluble impurities and can often induce the product to precipitate as a solid.
-
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution of the crude product can initiate crystallization.
-
Recrystallization from a Different Solvent System: Experiment with a variety of solvents to find one that promotes crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for 3-Bromo-triazolo[4,3-a]pyrimidine and what are the expected impurities?
A1: A common method for the synthesis of similar brominated heterocycles is the direct bromination of the parent heterocycle.[1] For 3-Bromo-triazolo[4,3-a]pyrimidine, this would involve the reaction of[1][2][3]triazolo[4,3-a]pyrimidine with a brominating agent like N-bromosuccinimide (NBS).
Expected Impurities:
-
Unreacted[1][2][3]triazolo[4,3-a]pyrimidine: Due to incomplete reaction.
-
Succinimide: A byproduct from the use of NBS.
-
Over-brominated products: Dibromo- or other poly-brominated species, though less likely if stoichiometry is controlled.
-
[1][2][3]triazolo[1,5-a]pyrimidine isomer: From a Dimroth rearrangement.[3][5]
Q2: What are the recommended storage conditions for purified 3-Bromo-triazolo[4,3-a]pyrimidine?
A2: Based on the handling of similar brominated heterocyclic compounds, it is recommended to store the purified product in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8]
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition (via high-resolution MS).
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect minor impurities.
Q4: Can I use bromine (Br₂) for the bromination reaction?
A4: While elemental bromine can be used, it is often more hazardous and can lead to the formation of HBr as a byproduct, which can promote the Dimroth rearrangement.[9] N-bromosuccinimide (NBS) is generally a milder and more selective brominating agent for this type of substrate.
Experimental Protocols
The following are generalized protocols based on procedures for analogous compounds and may require optimization for your specific reaction scale and setup.
Protocol 1: Column Chromatography Purification
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Gradient of 20% to 60% Ethyl Acetate in Hexanes |
| Column Loading | Dry loading is recommended to improve resolution |
| Elution | Collect fractions and monitor by TLC (UV visualization) |
| Post-Purification | Combine pure fractions and remove solvent under reduced pressure |
Protocol 2: Recrystallization
| Parameter | Recommendation |
| Solvent | Ethanol, or a mixture of Ethanol and Diethyl Ether |
| Procedure | 1. Dissolve crude product in a minimal amount of hot solvent. 2. If insoluble impurities are present, perform a hot filtration. 3. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. 4. Collect the crystals by filtration. 5. Wash the crystals with a small amount of cold solvent. 6. Dry the crystals under vacuum. |
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine | C₅H₃BrN₄ | 199.01 | 1263286-57-2[10] |
References
-
ResearchGate. (n.d.). Synthesis of[1][2][3]‐triazolo[4,3‐a]pyrimidine catalyzed by agar‐entrapped 2(Cl)2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]
- Ghattas, A. B. A. G., & El-Sayed, W. A. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 461-481.
-
Wikipedia. (n.d.). Dimroth rearrangement. Retrieved from [Link]
- Rashad, A. E., Abdel-Megeid, F. M. E., Abdel-Megid, M., El Malah, T., & Shamroukh, A. H. (2026). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry, 30(4), 233-244.
-
OUCI. (n.d.). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4922-68-3,1,2,4-TRIAZOLO[4,3-A]PYRIDINE, 3-BROMO-. Retrieved from [Link]
-
Hassen, M. B., Msalbi, D., Jismy, B., Elghali, F., Aifa, S., Allouchi, H., Abarbri, M., & Chabchoub, F. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(10), 3917.
- Zhang, X., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, e202501589.
- Sharma, P., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
- Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.
- Drozd, M., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridin-3-amine. Molecules, 27(19), 6296.
Sources
- 1. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 10. 3-bromo-[1,2,4]triazolo[4,3-a]pyrimidine 97% | CAS: 1263286-57-2 | AChemBlock [achemblock.com]
Technical Support Center: Optimizing Suzuki Coupling of 3-Bromo-triazolo[4,3-a]pyrimidine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromo-triazolo[4,3-a]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. The heteroaromatic nature of the triazolo[4,3-a]pyrimidine core presents unique challenges, and this document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities successfully.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the presence of multiple nitrogen atoms in the triazolo[4,3-a]pyrimidine scaffold can lead to challenges such as catalyst inhibition, low reactivity, and undesired side reactions.[3][4] This guide will equip you with the knowledge to overcome these hurdles and achieve optimal results.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of 3-Bromo-triazolo[4,3-a]pyrimidine in a question-and-answer format, providing explanations and actionable solutions.
Low to No Conversion
Question: I am observing very low or no conversion of my 3-Bromo-triazolo[4,3-a]pyrimidine starting material. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a frequent challenge, often stemming from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivation or Insufficient Activity: The nitrogen-rich triazolo[4,3-a]pyrimidine can coordinate to the palladium center, inhibiting its catalytic activity.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or t-butyl-based phosphines.[5][6] These ligands promote the formation of a coordinatively unsaturated, highly active Pd(0) species and can sterically hinder the coordination of the heterocyclic substrate.[5] Consider using pre-formed palladium catalysts with these ligands (e.g., XPhos Pd G3) for improved reliability.[7]
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[8][9] An inappropriate base can lead to poor reaction outcomes.
-
Solution: For nitrogen-containing heterocycles, stronger bases are often required. While potassium carbonate (K₂CO₃) is a common choice, consider switching to cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[10][11] The choice of base can also influence selectivity in some cases.[12] Ensure the base is finely powdered and anhydrous, as water content can be critical.[13]
-
-
Solvent System: The solubility of all reactants, particularly the base and the boronic acid/ester, is critical for an efficient reaction.
-
Reaction Temperature and Time: The reaction may simply require more energy or a longer duration to proceed to completion.
Formation of Side Products
Question: My reaction is producing significant amounts of side products, such as debromination of the starting material or homocoupling of the boronic acid. How can I minimize these?
Answer:
The formation of side products is indicative of competing reaction pathways. Addressing these requires careful control of the reaction environment and components.
-
Debromination (Protodebromination): This occurs when the bromo-substituent is replaced by a hydrogen atom.
-
Causality: This side reaction is often promoted by sources of protic species in the reaction mixture, sometimes facilitated by the palladium catalyst.
-
Solution: Ensure all reagents and solvents are thoroughly dried. Using a stronger, non-nucleophilic base may also suppress this pathway.
-
-
Homocoupling of Boronic Acid: This results in the formation of a biaryl product derived from two molecules of the boronic acid.
-
Causality: The presence of oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Rigorously degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.[17] Maintaining a positive pressure of inert gas throughout the reaction is crucial. Using a Pd(0) source directly, such as Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) precursors that require in situ reduction.
-
Difficulty with Specific Boronic Acids
Question: I am having trouble coupling my 3-Bromo-triazolo[4,3-a]pyrimidine with electron-deficient or sterically hindered boronic acids. What adjustments should I make?
Answer:
The electronic and steric properties of the boronic acid significantly influence its reactivity.
-
Electron-Deficient Boronic Acids: These are generally less nucleophilic and can be challenging coupling partners.
-
Sterically Hindered Boronic Acids: Ortho-substituted boronic acids can present steric challenges for the transmetalation step.
-
Solution: Again, bulky ligands are key. Ligands like SPhos or XPhos are specifically designed to facilitate the coupling of sterically demanding substrates.[6] Increasing the reaction temperature can also help overcome the steric barrier.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this reaction?
A1: Typically, palladium catalyst loading ranges from 1-5 mol%. For challenging couplings, a higher catalyst loading (up to 10 mol%) may be necessary.[7] However, it is always advisable to start with a lower loading and optimize from there to minimize cost and residual palladium in the product.
Q2: Should I use a boronic acid or a boronic ester?
A2: While boronic acids are more common, boronic esters (e.g., pinacol esters) can offer advantages in terms of stability and solubility. If you are experiencing issues with the stability of your boronic acid, switching to the corresponding boronic ester may improve your results.
Q3: How critical is the purity of the 3-Bromo-triazolo[4,3-a]pyrimidine starting material?
A3: Very critical. Impurities in the starting material can interfere with the catalytic cycle and lead to lower yields and the formation of side products. Ensure your starting material is of high purity, and if necessary, purify it before use.
Q4: Can this reaction be performed under air?
A4: It is strongly recommended to perform the Suzuki-Miyaura coupling under an inert atmosphere (argon or nitrogen).[17] Oxygen can lead to the degradation of the phosphine ligands and promote the unwanted homocoupling of the boronic acid.
Q5: My reaction mixture turns black. Is this normal?
A5: A color change to dark brown or black is common in palladium-catalyzed reactions and often indicates the formation of palladium black (colloidal Pd(0)), which can be catalytically active or inactive depending on the conditions.[13] While not always a sign of failure, if it is accompanied by low conversion, it may suggest catalyst decomposition. Improving ligand stability or reaction conditions can mitigate this.
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos Pd G3 (2-5 mol%) | Pre-activated, air-stable catalyst with a bulky, electron-rich ligand suitable for heteroaryl couplings.[7] |
| Base | K₃PO₄ (2-3 equivalents) | A strong base that is effective for challenging couplings involving nitrogen heterocycles.[11] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A versatile solvent system that often provides good solubility for all reaction components.[14] |
| Temperature | 80-100 °C | A good starting temperature range to ensure sufficient reaction kinetics.[14] |
| Boronic Acid | 1.2-1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. |
Experimental Protocols
Standard Protocol for Suzuki Coupling of 3-Bromo-triazolo[4,3-a]pyrimidine
-
To a reaction vessel, add 3-Bromo-triazolo[4,3-a]pyrimidine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the vessel with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Microwave-Assisted Protocol for Rapid Optimization
-
In a microwave vial, combine 3-Bromo-triazolo[4,3-a]pyrimidine (1.0 equiv.), the boronic acid (1.5 equiv.), Cs₂CO₃ (2.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add degassed solvent (e.g., DMF/H₂O, 5:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-60 minutes.
-
Work-up and purification are performed as described in the standard protocol.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low conversion.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Casanovas, J., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved from [Link]
-
PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
Organic Synthesis. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved from [Link]
-
ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... Retrieved from [Link]
-
JOCPR. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of[8][14][18]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. jocpr.com [jocpr.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 13. reddit.com [reddit.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. quora.com [quora.com]
- 18. chem.libretexts.org [chem.libretexts.org]
troubleshooting guide for low yield in triazolopyrimidine reactions
Welcome to the technical support center for triazolopyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in this important class of heterocyclic chemistry. Instead of a rigid manual, this resource is structured as a series of frequently asked questions (FAQs) that directly address common issues, from reaction failure to purification losses. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
FAQ 1: My triazolopyrimidine reaction has a very low yield or isn't working at all. Where should I start troubleshooting?
The following workflow provides a logical progression for diagnosing the issue. Start at the top and work your way down, addressing each potential point of failure.
FAQ 2: How critical is the quality of my starting materials? I'm using commercially available aminotriazole and a dicarbonyl compound.
This is arguably the most critical and often overlooked aspect of synthesis. The success of your reaction is fundamentally dependent on the purity of your starting materials.[1] Impurities can act as inhibitors, react with your reagents to form side products, or complicate purification, all of which depress your yield.[1][2]
Causality Behind Reagent Quality:
-
3-Amino-1,2,4-triazole: This starting material can be prone to self-condensation or may contain residual impurities from its synthesis.[3] The presence of isomeric aminotriazoles or other nucleophilic impurities can lead to a cascade of unwanted side products.
-
1,3-Dicarbonyl Compounds: Beta-ketoesters and related compounds can exist in equilibrium with their enol form. The purity and enol content can affect reactivity. More importantly, these compounds can undergo self-condensation, especially under basic conditions, which competes directly with your desired reaction.
-
Solvents and Bases: Trace amounts of water in solvents can hydrolyze intermediates or quench strong bases. Ensure solvents are appropriately dried. The quality and strength of your base are also paramount; an old bottle of a hygroscopic base may not have the required potency.
Self-Validating Protocol: Reagent Purity Check
Before starting a large-scale reaction, validate your reagents:
-
Obtain a Certificate of Analysis (CoA): Check the stated purity from the supplier.
-
Verify by Characterization:
-
Run a ¹H NMR of your starting materials. Compare it against literature spectra to ensure there are no significant impurity peaks.
-
Measure the melting point. A sharp melting point close to the literature value is a good indicator of purity. A broad or depressed melting point suggests impurities.
-
-
Run a Small-Scale Test Reaction: Use a small amount of your reagents (e.g., 50 mg scale) under your planned conditions. If this test reaction fails, you have saved significant time and material and can focus on the reagent quality issue.
FAQ 3: My TLC shows a complex mixture of products. What are the likely side reactions, and how can I minimize them?
A messy reaction profile is a common challenge. The primary desired reaction is the cyclocondensation between the aminotriazole and the dicarbonyl compound. However, several competing pathways can occur.
Key Side Reactions and Mitigation Strategies:
-
Dimroth Rearrangement: This is a frequent and often confusing "side reaction" that is actually an isomerization of one triazolopyrimidine scaffold into a more thermodynamically stable one.[4] For instance, a[5][6][7]triazolo[4,3-c]pyrimidine can rearrange to a[5][6][7]triazolo[1,5-c]pyrimidine under either acidic or basic conditions.[6][7]
-
Diagnosis: The product will have the same mass as your desired product but a different NMR spectrum and potentially a different Rf on TLC.
-
Mitigation: If this rearrangement is undesirable, milder reaction conditions (lower temperature, shorter reaction time, weaker acid/base) may prevent it. If the rearranged product is the desired one, you can intentionally drive the reaction by heating in an appropriate solvent like pyridine or by using stronger acidic/basic conditions.[5]
-
-
Dicarbonyl Self-Condensation: Under strongly basic conditions, β-ketoesters can undergo self-condensation (e.g., Claisen condensation), consuming your starting material.
-
Diagnosis: Look for higher molecular weight byproducts derived from the dicarbonyl unit.
-
Mitigation: Use a weaker base or milder conditions. Acetic acid is a common choice as it is acidic enough to catalyze the condensation without promoting extensive side reactions.
-
-
Incomplete Cyclization: The reaction may stall at the initial Schiff base or enamine intermediate before the final ring-closing step.
-
Diagnosis: A product spot on TLC that changes over time with continued heating. Mass spectrometry of the crude reaction mixture may show the mass of this intermediate.
-
Mitigation: Increase the reaction temperature or time. Ensure any water produced during the initial condensation is removed, for example, by using a Dean-Stark trap if the solvent is appropriate (e.g., toluene).[8]
-
FAQ 4: I'm not sure about the optimal reaction conditions. How do I choose the right solvent, base, and temperature?
The choice of reaction conditions is critical for maximizing yield and minimizing side products. There is no single "best" set of conditions; the optimal choice depends on the specific substrates. However, literature precedents provide an excellent starting point.[9]
Causality of Condition Selection:
-
Solvent: The solvent must, at a minimum, solubilize the reactants. High-boiling polar solvents are often used to drive the reaction to completion.
-
Acetic Acid (AcOH): Often serves as both solvent and acid catalyst. Excellent for many simple condensations.
-
Ethanol (EtOH) / n-Butanol (n-BuOH): Good general-purpose protic solvents, often used with a base like sodium ethoxide or an acid catalyst like p-TsOH.
-
Toluene / Xylene: Aprotic solvents that allow for the azeotropic removal of water with a Dean-Stark apparatus, which can be crucial for driving the cyclization.
-
DMF / NMP: High-boiling polar aprotic solvents useful for pushing sluggish reactions to completion, especially in substitution steps following the initial cyclization.[10][11]
-
-
Catalyst/Base: The catalyst's role is to facilitate the initial nucleophilic attack and subsequent dehydration/cyclization.
-
Acid Catalysis (AcOH, p-TsOH): Protonates the carbonyl group, making it more electrophilic and activating it for attack by the aminotriazole.
-
Base Catalysis (EtONa, DBU, Pyridine): Can deprotonate the aminotriazole, increasing its nucleophilicity, or facilitate the enolization of the dicarbonyl compound.
-
-
Temperature: Most of these condensations require heat to overcome the activation energy for cyclization and dehydration. Temperatures typically range from 80 °C to reflux, depending on the solvent.[12][13]
Data-Driven Approach: Screening Conditions
The table below summarizes conditions reported in the literature for various triazolopyrimidine syntheses, providing a starting point for your own optimization.
| Starting Materials Example | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-aminotriazole + Ethyl Benzoylacetate | Acetic Acid | None (Solvent) | 100-120 | 12-16 | Good | [12] |
| 3,5-diamino-1,2,4-triazole + Ethyl Cyanoacetate + Aldehyde | Water | p-TsOH | Reflux | 4 | 81-91 | |
| 3-aminotriazole + Ethyl 3-oxo-3-phenylpropanoate | Ethanol | Sodium Ethanoate | Reflux | 12 | 79 | |
| 3-aminotriazole + Dicarbonyl | Pyridine | None (Solvent) | Reflux | 3 | 80 | [13] |
| 3-aminotriazole + Malononitrile + Aldehyde | Ethanol | Triethylamine | Heat | - | 66 |
FAQ 5: My product seems to form in solution (by TLC/LCMS), but I lose most of it during workup and purification. What's happening?
Significant product loss during isolation is a frustrating but common problem, particularly with nitrogen-containing heterocycles like triazolopyrimidines. The issue often lies in two areas: the aqueous workup or column chromatography.
1. Losses During Aqueous Workup:
-
Cause: Your product may have some water solubility, especially if it is small, contains polar functional groups, or can be protonated/deprotonated to form a salt. If you perform an acidic or basic wash, you might be converting your product into a water-soluble salt.
-
Troubleshooting:
-
Check the Aqueous Layer: Before discarding your aqueous layers, take a small sample, neutralize it if necessary, and extract it with a small amount of a strong organic solvent (like ethyl acetate or DCM). Spot this extract on a TLC plate to see if it contains your product.
-
Back-Extraction: If you find product in the aqueous layer, perform several additional extractions (back-extractions) with your organic solvent to recover it.
-
Avoid pH Extremes: Unless necessary to remove specific impurities, try to perform your workup at a neutral pH.
-
2. Losses During Column Chromatography:
-
Cause: Triazolopyrimidines contain multiple basic nitrogen atoms, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant streaking on the column, irreversible adsorption (product never elutes), or even acid-catalyzed decomposition on the column.[14][15]
-
Diagnosis:
-
Run a simple "silica stability" test: Dissolve a small amount of your crude product in a solvent, add a pinch of silica gel, and stir for an hour. Monitor the solution by TLC. If a new spot appears or the product spot diminishes, your compound is not stable to silica.[14]
-
-
Mitigation:
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel.[14]
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel before running your column.
-
Experimental Protocol: Preparation of Neutralized Silica Gel
This procedure reduces the acidity of silica gel, minimizing decomposition and improving the recovery of basic compounds.
-
Prepare the Slurry: In a fume hood, prepare a slurry of your silica gel in your chosen column eluent (e.g., 95:5 DCM:Methanol).
-
Add a Neutralizing Agent: Add a small amount of a tertiary amine, such as triethylamine (Et₃N) or pyridine, to the slurry. A common starting point is 0.5-1% by volume of the eluent.
-
Equilibrate: Stir the slurry gently for 15-30 minutes. This allows the amine to adsorb to the active acidic sites on the silica.
-
Pack the Column: Pack your chromatography column with this neutralized slurry as you normally would.
-
Elute: Run your column using an eluent that also contains the same percentage of the amine (e.g., 95:5:0.5 DCM:Methanol:Et₃N). This ensures the column remains deactivated throughout the purification process.
By implementing these systematic troubleshooting strategies, you can effectively diagnose and resolve the common issues that lead to low yields in triazolopyrimidine synthesis, leading to more successful and efficient research outcomes.
References
- Dimroth, O. Ueber intramolekulare Umlagerungen. Justus Liebig's Annalen der Chemie. 1909, 364(2), 183-226. (URL not directly available for deep link, journal reference provided)
-
El-Sayed, M. A. A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Bentham Science Publishers. 2025. [Link]
-
Reddy, C. R., et al. IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[5][6][7]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
El-Sayed, M. A. A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organocatalysis. 2025. [Link]
-
Bakulev, V. A., et al. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Molecules. 2021. [Link]
-
Sodano, F., et al. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals. 2021. [Link]
-
Parish, T., et al. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry. 2017. [Link]
-
El Idrissi, M., et al. Synthesis of triazolopyrimidines from aminotriazole. ResearchGate. [Link]
-
El Idrissi, M., et al. Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. 2023. [Link]
-
Parish, T., et al. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC. [Link]
-
Parish, T., et al. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Semantic Scholar. 2017. [Link]
-
El-Sayed, M. A., et al. Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. MDPI. 2022. [Link]
-
TutorChase. How do impurities impact percentage yield?. TutorChase. [Link]
-
Pelletier, G., et al. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC. 2011. [Link]
-
Abdelkhalek, A. S., et al. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. 2024. [Link]
-
Gomaa, A. M., et al. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5][6][7]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. 2020. [Link]
-
Maleki, A., et al. The preparation of[5][6][7]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. RSC Publishing. 2024. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Abdelkhalek, A. S., et al. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. 2024. [Link]
-
Paluch, E., et al. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. PMC. 2020. [Link]
-
Biotage. How does reaction time impact synthetic product purity and yield?. Biotage. 2023. [Link]
-
El Mrayej, H., et al. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI. 2025. [Link]
-
Liu, X., et al. [Separation of purines, pyrimidines, pterins and flavonoids on magnolol-bonded silica gel stationary phase by high performance liquid chromatography]. PubMed. 2010. [Link]
-
Zhang, Z., et al. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. PMC. 2024. [Link]
-
Karami, S., et al. A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. ResearchGate. 2020. [Link]
-
Wang, Y., et al. Challenges and solutions for the downstream purification of therapeutic proteins. PMC. 2024. [Link]
-
Kuznetsov, Y. I., et al. Aldehyde–Aminotriazole Condensation Products as Novel Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. MDPI. 2023. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
- 15. [Separation of purines, pyrimidines, pterins and flavonoids on magnolol-bonded silica gel stationary phase by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Bromo-triazolo[4,3-a]pyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Bromo-triazolo[4,3-a]pyrimidine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in removing impurities from the reaction mixture. Our focus is on providing practical, actionable advice grounded in established chemical principles to ensure the highest purity of your final compound.
Introduction
3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is a key heterocyclic building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[4] The introduction of the bromine atom at the 3-position provides a crucial handle for further functionalization, typically through cross-coupling reactions. The most common synthetic route to this compound involves the electrophilic bromination of the parent[1][2][3]triazolo[4,3-a]pyrimidine scaffold using a brominating agent like N-bromosuccinimide (NBS). While seemingly straightforward, this reaction can present several purification challenges. This guide will help you navigate these challenges to obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-Bromo-triazolo[4,3-a]pyrimidine?
A1: The impurity profile of your crude product will largely depend on the specific reaction conditions. However, the most commonly encountered impurities are:
-
Unreacted Starting Material: Unsubstituted[1][2][3]triazolo[4,3-a]pyrimidine.
-
Over-brominated Species: Di-bromo-triazolo[4,3-a]pyrimidine isomers.
-
Regioisomers: Bromination at other positions on the pyrimidine ring, although less common for the 3-position.
-
Hydrolyzed Byproducts: If water is present, NBS can decompose to succinimide and bromine, which can lead to other side reactions.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., chloroform, dichloromethane, ethyl acetate).
Q2: My final product has a persistent yellow or brownish tint. What is the likely cause?
A2: A persistent color after initial work-up often indicates the presence of trace amounts of elemental bromine (Br₂) or highly conjugated, colored byproducts. These can sometimes be challenging to remove with a simple aqueous wash.
Q3: Is recrystallization a suitable method for purifying 3-Bromo-triazolo[4,3-a]pyrimidine?
A3: Yes, recrystallization is an excellent technique for removing small to moderate amounts of impurities, especially if your crude product is already of reasonable purity (e.g., >85%). The key is to select an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
Q4: When should I opt for column chromatography over recrystallization?
A4: Column chromatography is generally recommended when:
-
The crude product is of low purity.
-
The impurities have very similar solubility profiles to the desired product, making recrystallization ineffective.
-
You need to separate multiple components, such as starting material, product, and over-brominated species.
Troubleshooting and Purification Guides
Issue 1: Presence of Unreacted Starting Material
A common issue is the incomplete conversion of the starting[1][2][3]triazolo[4,3-a]pyrimidine. This can be due to insufficient brominating agent, shorter reaction times, or lower reaction temperatures.
Identification:
-
TLC Analysis: The starting material will have a different Rf value than the brominated product.
-
¹H NMR Spectroscopy: The presence of signals corresponding to the unsubstituted starting material.
Solutions:
-
Reaction Optimization:
-
Increase the equivalents of NBS (e.g., from 1.1 to 1.3 equivalents).
-
Prolong the reaction time.
-
Ensure the reaction temperature is maintained.
-
-
Purification:
-
Column Chromatography: This is the most effective method for separating the starting material from the product. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the amount of starting material is minimal, recrystallization can be effective. A solvent system like ethanol/water or ethyl acetate/hexanes can be explored.
-
Issue 2: Formation of Over-Brominated Byproducts
The use of excess brominating agent or prolonged reaction times can lead to the formation of di-brominated species.
Identification:
-
LC-MS Analysis: Will show peaks with a mass corresponding to the addition of two bromine atoms.
-
¹H NMR Spectroscopy: A decrease in the number of aromatic protons and potentially complex splitting patterns.
Solutions:
-
Reaction Control:
-
Carefully control the stoichiometry of the brominating agent.
-
Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
-
Purification:
-
Column Chromatography: This is the preferred method for separating mono- and di-brominated products. The di-brominated compounds are typically less polar and will elute first.
-
Recrystallization: Can be challenging if the solubility of the over-brominated species is very similar to the product. However, it is still worth attempting with different solvent systems.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of crude 3-Bromo-triazolo[4,3-a]pyrimidine containing a mixture of starting material, product, and over-brominated species.
Materials:
-
Crude 3-Bromo-triazolo[4,3-a]pyrimidine
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully add it to the top of the packed column.
-
Elution: Start the elution with 100% hexanes. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a crude product that is at least 85% pure.
Materials:
-
Crude 3-Bromo-triazolo[4,3-a]pyrimidine
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Typical Impurity Profile Before and After Purification
| Compound | Crude Product Purity (by HPLC) | Purity after Recrystallization | Purity after Column Chromatography |
| 3-Bromo-triazolo[4,3-a]pyrimidine | 80-90% | >98% | >99% |
| [1][2][3]triazolo[4,3-a]pyrimidine | 5-10% | <1% | <0.5% |
| Di-bromo species | 1-5% | <0.5% | Not Detected |
Visualizations
Diagram 1: Synthetic Pathway and Potential Byproducts
Caption: Decision tree for purification of 3-Bromo-triazolo[4,3-a]pyrimidine.
References
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of NewT[1][2][3]riazolo[4,3-a]pyrimidines. National Institutes of Health. Available at: [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Recent Advances in Bromination Reactions. National University of Singapore, Faculty of Science. Available at: [Link]
Sources
- 1. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-triazolo[4,3-a]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine (CAS 1263286-57-2).[4][5][] This document is designed for researchers, chemists, and drug development professionals encountering challenges during the scale-up of this important heterocyclic scaffold. The triazolopyrimidine core is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer and anti-tubercular properties.[2][7][8] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific, common issues encountered during the scale-up synthesis in a question-and-answer format.
Question 1: My yield dropped from 85% at the 5g scale to less than 50% at the 200g scale during the cyclization step. What are the primary causes and how can I mitigate this?
Answer: A significant drop in yield upon scale-up is a classic chemical engineering problem, often rooted in mass and heat transfer limitations. The underlying chemistry hasn't changed, but the physical environment has.
Causality and Remediation Strategy:
-
Inefficient Heat Transfer: Small flasks have a high surface-area-to-volume ratio, allowing for rapid and uniform heating or cooling. Large reactors have a much lower ratio, leading to poor heat dissipation. The cyclization reaction to form the triazolopyrimidine ring is often exothermic. In a large reactor, localized "hot spots" can form, leading to thermal decomposition of reactants, intermediates, or the final product, manifesting as dark, tarry byproducts.
-
Solution:
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or an addition funnel for a slow, controlled feed. This keeps the instantaneous reaction rate and thus heat generation manageable.
-
Jacketed Reactor: Ensure your pilot-scale reactor has an efficient heating/cooling jacket with a suitable thermal fluid.
-
Monitor Internal Temperature: Rely on an internal thermocouple to measure the actual reaction temperature, not the jacket temperature. Set a safety limit to trigger cooling if an exotherm begins to run away.
-
-
-
Poor Mixing: Inadequate agitation in a large volume can lead to localized concentration gradients. This means some parts of the mixture are reactant-rich while others are starved, leading to incomplete conversion and the formation of side products from intermolecular reactions of intermediates.
-
Solution:
-
Optimize Agitation: Select the right impeller type (e.g., pitched-blade turbine for good axial flow) and optimize the stirring speed (RPM). A computational fluid dynamics (CFD) simulation can be invaluable here, but visual observation for vortex formation and solids suspension is a good practical start.
-
Baffles: Ensure the reactor is equipped with baffles to break up vortices and promote turbulent, effective mixing.
-
-
-
Extended Reaction Time: Often, to be "safe," reaction times are extended during scale-up. However, prolonged exposure to high temperatures can degrade the product.
-
Solution:
-
In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., by TLC or HPLC) to determine the actual point of reaction completion. Quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
-
Troubleshooting Workflow: Diagnosing Yield Loss
Caption: Decision flowchart for troubleshooting yield loss.
Question 2: I am struggling with the purification of the final 3-Bromo-triazolo[4,3-a]pyrimidine. Column chromatography is not viable for a 500g batch, and direct crystallization gives a product with ~95% purity.
Answer: This is a common and critical scale-up hurdle. The goal is to develop a robust crystallization or isolation protocol that avoids chromatography.
Strategy for Developing a Scalable Purification Protocol:
-
Identify the Impurities: Before you can remove impurities, you must know what they are. Use LC-MS and NMR on the crude material and the mother liquor from your initial crystallization to identify the main contaminants. Common impurities include:
-
Unreacted starting materials.
-
The corresponding dechlorinated or de-brominated triazolopyrimidine.
-
Isomeric byproducts from the cyclization step.[2]
-
-
Systematic Solvent Screening for Crystallization:
-
Anti-Solvent Crystallization: This is often the most effective method for scale-up. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., DMF, NMP, or DMSO) at a slightly elevated temperature. Then, slowly add a miscible "anti-solvent" (e.g., water, isopropanol, or MTBE) until turbidity is observed, then allow it to cool slowly. This process can be fine-tuned for optimal purity and crystal form.
-
Slurry/Trituration: If the product crashes out too quickly, a hot slurry in a carefully chosen solvent can be highly effective. The solvent should be one in which the product is sparingly soluble, but the impurities are highly soluble.[7] Heating the slurry for several hours allows the impure solid to dissolve and re-precipitate in a purer form. Toluene or ethyl acetate are often good candidates.[7]
-
-
pH Adjustment & Extraction: Many heterocyclic compounds have a basic nitrogen atom. You may be able to exploit this for purification.
-
Dissolve the crude material in an organic solvent (e.g., dichloromethane).
-
Wash with a dilute aqueous acid (e.g., 1M HCl). Your product may move to the aqueous layer, leaving non-basic impurities behind.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃) to precipitate the pure product, which can then be filtered.
-
Table 1: Example Solvent Systems for Purification
| Method | Good Solvent (for dissolution) | Anti-Solvent / Slurry Solvent | Rationale & Comments |
| Anti-Solvent | N,N-Dimethylformamide (DMF) | Water or Isopropanol (IPA) | Product is typically soluble in DMF; addition of a protic anti-solvent often induces crystallization. Control addition rate and temperature for best results. |
| Slurry | N/A | Ethyl Acetate or Toluene | Effective for removing more polar impurities. The product is heated in a solvent where it is only slightly soluble, purifying it over time.[7] |
| Extraction | Dichloromethane (DCM) | 1M HCl (aq) / NaHCO₃ (aq) | Exploits the basicity of the triazole ring system. Impurities that are not basic will remain in the organic layer. |
Question 3: The bromination step using elemental bromine (Br₂) in acetic acid is creating safety and handling concerns at a larger scale. Are there safer, more scalable alternatives?
Answer: Yes, handling large quantities of elemental bromine presents significant safety challenges (corrosivity, toxicity, high vapor pressure). Switching to a more manageable brominating agent is a standard and highly recommended practice during process development.
Alternative Brominating Agents:
-
N-Bromosuccinimide (NBS): This is the most common and practical alternative.
-
Advantages: NBS is a crystalline solid that is much easier and safer to handle than liquid bromine. Reactions are often cleaner with fewer byproducts.
-
Mechanism: The reaction typically requires a radical initiator (like AIBN or benzoyl peroxide) or can proceed via an ionic mechanism in the presence of an acid catalyst.
-
Protocol: The reaction of a related triazolopyrimidine precursor with NBS in a solvent like acetonitrile or acetic acid at a controlled temperature is a well-established method.[3]
-
-
In-situ Bromine Generation: This method avoids handling elemental bromine directly.
-
Protocol: Reacting a bromide salt (e.g., NaBr or KBr) with an oxidizing agent (e.g., Oxone® or sodium hypochlorite) in the reaction mixture generates bromine in situ at a controlled rate.[9] This is often a greener and safer approach.
-
General Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the[1][2][3]triazolo[4,3-a]pyrimidine core? The most prevalent and adaptable method involves the cyclocondensation of a 2-hydrazinopyrimidine derivative with a one-carbon electrophile.[10] Variations include reacting 2-hydrazinopyrimidine with orthoesters, carboxylic acids, or aldehydes, often under acidic conditions (e.g., acetic acid or with a catalyst) and heat.[8][11]
Q2: What are the most critical process parameters (CPPs) to monitor during the scale-up of the cyclization step? The key CPPs are:
-
Temperature: Crucial for controlling reaction rate and preventing byproduct formation.
-
Rate of Reagent Addition: Prevents dangerous exotherms and localized concentration issues.
-
Agitation Speed: Ensures homogeneity of the reaction mixture.
-
Reaction Time/Endpoint: Monitored by IPC to maximize yield and minimize product degradation.
Q3: Can this synthesis be adapted for flow chemistry to avoid scale-up problems? Absolutely. Flow chemistry is an excellent strategy for this type of synthesis. Pumping the reactants through a heated static mixer or packed-bed reactor offers superior control over temperature, pressure, and reaction time. This approach minimizes the volume of hazardous intermediates at any given time and completely eliminates the heat and mass transfer issues associated with large batch reactors, leading to a more consistent and often higher-yielding process.
Q4: What analytical techniques are essential for quality control? For both in-process and final product analysis, a suite of techniques is recommended:
-
¹H and ¹³C NMR: For structural confirmation and identification of impurities.[11]
-
LC-MS: To determine purity, identify byproducts, and confirm molecular weight.[12]
-
FTIR: To confirm the presence of key functional groups.
-
DSC (Differential Scanning Calorimetry): To determine the melting point and identify any polymorphic forms.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, Br).[13]
Detailed Experimental Protocols (Illustrative)
Caution: These protocols are illustrative and should be optimized and risk-assessed at a small scale before attempting a large-scale reaction. Always wear appropriate personal protective equipment (PPE).[4]
Protocol 1: Scale-Up Cyclization to form[1][2][3]triazolo[4,3-a]pyrimidine
-
Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, nitrogen inlet, and internal temperature probe, charge 2-hydrazinopyrimidine (1.0 kg, 9.08 mol) and glacial acetic acid (8.0 L).
-
Reaction Initiation: Begin stirring to form a slurry. Add triethyl orthoformate (1.48 kg, 10.0 mol, 1.1 eq) via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 40°C.
-
Heating: Once the addition is complete, heat the reactor jacket to 110-115°C and bring the reaction mixture to a gentle reflux.
-
In-Process Control: Monitor the reaction every hour by withdrawing a small aliquot, quenching it with sodium bicarbonate solution, extracting with ethyl acetate, and analyzing by TLC (e.g., 10% Methanol in DCM).
-
Work-up: Once the starting material is consumed (typically 4-6 hours), cool the reactor to ambient temperature. Slowly pour the reaction mixture into a separate vessel containing 40 L of ice-cold water with vigorous stirring.
-
Isolation: Adjust the pH to 7-8 using a 50% aqueous NaOH solution, keeping the temperature below 20°C. The product will precipitate.
-
Filtration: Filter the resulting solid, wash the cake thoroughly with deionized water (3 x 5 L), and then with cold isopropanol (2 x 2 L).
-
Drying: Dry the solid in a vacuum oven at 50°C to a constant weight. Expected yield: 1.0 - 1.1 kg (92-100% crude yield) of the triazolopyrimidine core.
Protocol 2: Scalable Bromination and Purification
-
Reactor Setup: In the same 20 L reactor, charge the dried triazolopyrimidine core (1.0 kg, 8.32 mol) and acetonitrile (10 L). Stir to create a suspension.
-
Reagent Addition: Cool the mixture to 0-5°C using the reactor jacket. In a separate container, dissolve N-Bromosuccinimide (NBS) (1.56 kg, 8.74 mol, 1.05 eq) in acetonitrile (5 L). Add the NBS solution to the reactor via an addition funnel over 2 hours, maintaining the internal temperature below 10°C.
-
Reaction: Allow the reaction to stir at 5-10°C. Monitor by TLC/HPLC for the disappearance of the starting material (typically 2-3 hours).
-
Quenching: Once complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (5 L) slowly, ensuring the temperature stays below 20°C.
-
Extraction & Isolation: Concentrate the mixture under reduced pressure to remove most of the acetonitrile. Add ethyl acetate (10 L) and water (10 L). Separate the layers. Wash the organic layer with brine (5 L), dry over anhydrous sodium sulfate, and filter.
-
Crystallization: Concentrate the organic layer to approximately 3 L. The crude product should begin to crystallize. Add n-heptane (6 L) slowly as an anti-solvent. Cool the mixture to 0-5°C and stir for 2 hours.
-
Filtration & Drying: Filter the solid, wash the cake with cold heptane (2 x 1 L), and dry in a vacuum oven at 45°C. Expected yield: 1.3 - 1.4 kg (78-84% yield) of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine with >98% purity.
References
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available from: [Link]
-
MDPI. (n.d.). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Available from: [Link]
-
ScienceDirect. (n.d.). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Optimization conditions for the synthesis of thiazolopyrimidine 3a. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Available from: [Link]
-
Aladdin Scientific. (n.d.). 3-bromo-[1][2][3]triazolo[4,3-a]pyrimidine - 97%, high purity. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC. Available from: [Link]
-
National Center for Biotechnology Information. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, characterization and biological evaluation of fused thiazolo[3,2-a]pyrimidine derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1][2][3]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available from: [Link]
-
PubMed. (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Available from: [Link]
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejournal.kjpupi.id [ejournal.kjpupi.id]
- 4. 3-bromo-[1,2,4]triazolo[4,3-a]pyrimidine 97% | CAS: 1263286-57-2 | AChemBlock [achemblock.com]
- 5. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 3-Bromo-triazolo[4,3-a]pyrimidine
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 3-Bromo-triazolo[4,3-a]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently functionalize this important heterocyclic scaffold. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions to support your experimental success.
The triazolo[4,3-a]pyrimidine core is a privileged scaffold in medicinal chemistry. However, its electron-deficient nature and the presence of multiple nitrogen atoms present unique challenges for traditional palladium-catalyzed cross-coupling reactions. Catalyst inhibition or deactivation is a common hurdle, leading to low yields and undesired side reactions. This guide provides expert insights and practical protocols to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with 3-Bromo-triazolo[4,3-a]pyrimidine failing or giving low yields?
A1: The primary challenge stems from the electronic properties of the triazolo[4,3-a]pyrimidine ring system. The nitrogen atoms in the heterocyclic core can act as ligands for the palladium catalyst, leading to the formation of inactive or off-cycle complexes. This phenomenon, known as catalyst poisoning, is a major pathway for catalyst deactivation. Additionally, the electron-deficient nature of the ring can make oxidative addition, the first step in the catalytic cycle, more challenging.
Q2: I'm observing significant amounts of a debrominated byproduct. What is causing this and how can I prevent it?
A2: The formation of the debrominated triazolo[4,3-a]pyrimidine is a common side reaction known as protodehalogenation. This occurs when the bromo-substrate is converted to the corresponding protonated version. This side reaction is often promoted by the presence of water or other protic sources in the reaction mixture. To minimize protodehalogenation, it is crucial to use anhydrous solvents and reagents. Additionally, selecting a catalyst system that favors rapid oxidative addition can help the desired cross-coupling reaction outcompete the debromination pathway. For some systems, using a milder base can also reduce the rate of this side reaction.
Q3: My reaction mixture turns black. What does this indicate and what can I do about it?
A3: The formation of a black precipitate, commonly referred to as palladium black, is a clear indication of catalyst decomposition. This occurs when the active Pd(0) catalyst agglomerates into inactive elemental palladium. This can be caused by several factors including high reaction temperatures, the presence of oxygen, or an inappropriate ligand choice that fails to stabilize the catalytic species. To prevent this, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen), consider lowering the reaction temperature, and choose bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands that can stabilize the Pd(0) center.[1]
Q4: How do I choose the right ligand for my reaction?
A4: Ligand selection is critical for successful cross-coupling with nitrogen-containing heterocycles. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos), are often effective.[2] The steric bulk of these ligands can physically block the nitrogen atoms of the triazolopyrimidine from coordinating to the palladium center, thus preventing catalyst poisoning. N-heterocyclic carbene (NHC) ligands are also excellent choices as they are strong sigma donors that can facilitate the oxidative addition step.[2]
Q5: Should I use a pre-catalyst or generate the active catalyst in situ?
A5: For challenging substrates like 3-Bromo-triazolo[4,3-a]pyrimidine, using a pre-formed palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, is often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[2] Precatalysts can generate the active catalytic species more cleanly and rapidly, which can be crucial for minimizing side reactions and achieving higher yields.[2]
Troubleshooting Guides
Problem 1: Low or No Product Formation
This is the most common issue and can be multifactorial. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Detailed Troubleshooting Steps:
-
Verify Reagent Integrity:
-
Aryl Bromide: Ensure the purity of your 3-Bromo-triazolo[4,3-a]pyrimidine.
-
Coupling Partner: For Suzuki reactions, boronic acids can degrade over time. Use fresh or properly stored reagents. Boronic esters are often more stable alternatives.
-
Catalyst/Ligand: Palladium sources and phosphine ligands can be air-sensitive. Store them under an inert atmosphere.
-
Solvents and Base: Use anhydrous solvents and ensure the base is not hydrated.
-
-
Systematic Parameter Screen:
-
Ligand Selection: Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and potentially an NHC ligand (e.g., IPr). The choice of ligand is often the most critical parameter.
-
Base Selection: The base is crucial for the catalytic cycle. Common choices for Suzuki reactions include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are typically used. The strength and solubility of the base can significantly impact the reaction outcome.
-
Solvent Choice: Aprotic solvents like dioxane, toluene, or DMF are common. The solubility of all reaction components is key, so a solvent screen can be beneficial.
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1] Screen a range of temperatures (e.g., 80-120 °C) to find the optimal balance.
-
Problem 2: Significant Side Product Formation (Protodehalogenation or Homocoupling)
Troubleshooting Workflow for Side Reactions
Caption: A targeted workflow for minimizing common side reactions.
Detailed Troubleshooting Steps:
-
Minimizing Protodehalogenation:
-
Anhydrous Conditions: Rigorously dry all solvents and reagents. Use of molecular sieves in the reaction vessel can be beneficial.
-
Base Choice: A very strong base can sometimes exacerbate protodehalogenation. A screen of bases with varying strengths may be necessary.
-
Catalyst Activity: A highly active catalyst that promotes rapid oxidative addition can help the desired reaction outpace the undesired debromination.
-
-
Minimizing Homocoupling:
-
Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[2] Ensure the reaction is thoroughly degassed and maintained under a positive pressure of argon or nitrogen.
-
Reagent Purity: Impurities in the boronic acid can sometimes lead to homocoupling.
-
Slow Addition: In some cases, slow addition of one of the coupling partners can minimize its concentration and reduce the rate of homocoupling.[2]
-
Data Presentation: Catalyst System Comparison for Analogous Heterocycles
The following tables provide a starting point for catalyst system selection based on successful cross-coupling reactions with structurally similar N-heterocycles. Note: These are illustrative examples, and optimization for 3-Bromo-triazolo[4,3-a]pyrimidine is crucial.
Table 1: Suzuki-Miyaura Coupling Conditions for Brominated N-Heterocycles
| Entry | Heterocyclic Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenyl-boronic acid | XPhosPdG2 (5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 110 (MW) | 86 | [3] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 100 | Good | [4] |
| 3 | 3-Chloroindazole | Phenylboronic acid | P2 (SPhos precatalyst) (3.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 80 |
Table 2: Buchwald-Hartwig Amination Conditions for Brominated N-Heterocycles
| Entry | Heterocyclic Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromo-2-methylpyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 95+ | [5] |
| 2 | 4-Bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 60 | |
| 3 | Aryl Chlorides | Various Amines | [Pd(IPr*)(cin)Cl] (1) | - | KOtAm | Toluene | 110 | High | [6] |
Table 3: Sonogashira Coupling Conditions for Brominated N-Heterocycles
| Entry | Heterocyclic Halide | Alkyne | Pd Source (mol%) | Cu Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 | [7] |
| 2 | Brominated Peptide | Phenylacetylene | [PdCl₂(CH₃CN)₂] (15) | - | Cs₂CO₃ | H₂O/MeCN | 65 | Good | [2] |
| 3 | 4-Bromo-5-trifluoromethyl-1H-pyrazole | Trimethylsilyl-acetylene | Pd(OAc)₂ (5) | - | Et₃N | MeCN | 110 | 98 | [8] |
Experimental Protocols
The following are general, representative protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These should be considered starting points and must be optimized for the specific 3-Bromo-triazolo[4,3-a]pyrimidine substrate and coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
3-Bromo-triazolo[4,3-a]pyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene, to make a 0.1-0.2 M solution)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-Bromo-triazolo[4,3-a]pyrimidine, boronic acid, base, and palladium precatalyst.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Place the sealed vial in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
3-Bromo-triazolo[4,3-a]pyrimidine (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%)
-
Base (e.g., NaOtBu or LHMDS, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution)
Procedure:
-
In a glovebox, add the palladium precatalyst and base to an oven-dried reaction vial with a magnetic stir bar.
-
Add the 3-Bromo-triazolo[4,3-a]pyrimidine and the amine.
-
Add the anhydrous solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
Reaction Scheme:
Materials:
-
3-Bromo-triazolo[4,3-a]pyrimidine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To an oven-dried Schlenk flask, add the 3-Bromo-triazolo[4,3-a]pyrimidine, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product via column chromatography.
References
- Benchchem. (2025). Technical Support Center: Cross-Coupling of Nitrogen Heterocycles. BenchChem.
- Benchchem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. BenchChem.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Benchchem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. King Abdullah University of Science and Technology.
- Gao, D. W., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science.
- TCI Chemicals. (n.d.).
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Nolan, S. P., et al. (2012). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 112(11), 5869-5911.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
- Iorkula, T. H., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules.
- da Silva, A. B., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. RSC Advances, 7(64), 40356-40364.
- Ikawa, T., et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv.
- Wei, W., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Green Chemistry, 19(5), 1313-1322.
- Bolcskei, A., et al. (2018). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. European Journal of Organic Chemistry, 2018(48), 6867-6878.
- BenchChem. (2025).
- Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Al-Warhi, T., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 21, 552-559.
- Benchchem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.
- Kanwal, I., et al. (2024). Synthesis of tri-substituted pyrimidine derivatives via Sonogashira cross coupling. Preprints.org.
- Scott, J. S., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. Chemistry – A European Journal, 26(70), 16818-16823.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem.
- Liu, F. S., et al. (2017). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Malik, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2891-2903.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Guesmi, M., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][5]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3917.
- Malik, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- El-Sayed, N. N. E., et al. (2025). Catalytic Synthesis Methods for Triazolopyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 61(1), 1-20.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Benchchem. (2025). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids. BenchChem.
- Fu, G. C., et al. (2001). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 123(25), 6053-6058.
- Zedan, M. N., et al. (2025). 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. Octahedron Drug Research, 6, 1-15.
- Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros.
- El-Faham, A., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Plants, 12, 1571.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Al-dujaili, A. H., et al. (2022). Efficient Synthesis and X-ray Structure of[1][2][5]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 27(19), 6296.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 3-Bromo-triazolo[4,3-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the triazolo[4,3-a]pyrimidine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The introduction of a bromine atom at the 3-position creates 3-Bromo-triazolo[4,3-a]pyrimidine, a key intermediate for further synthetic elaboration and a molecule whose unambiguous characterization is paramount for regulatory submission and advancing drug discovery programs. This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation and purity assessment of this compound, grounded in practical, field-proven insights.
The Analytical Imperative: Beyond Simple Confirmation
Characterizing a novel or key intermediate like 3-Bromo-triazolo[4,3-a]pyrimidine is not merely about confirming its synthesis. It is about building a comprehensive analytical profile that ensures identity, purity, and stability. Each analytical technique provides a unique piece of the puzzle, and their orthogonal application creates a self-validating system of data, ensuring the highest degree of scientific integrity. This guide will explore the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in achieving this goal.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural confirmation of organic molecules. For 3-Bromo-triazolo[4,3-a]pyrimidine, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: What the Spectra Reveal
The triazolo[4,3-a]pyrimidine ring system presents a distinct electronic environment, leading to a characteristic pattern of chemical shifts and coupling constants in the ¹H NMR spectrum. The protons on the pyrimidine ring are particularly informative. A detailed study of the analogous pyrazolo[1,5-a]pyrimidine system provides a strong basis for interpreting these spectra, where the relative positions of H-5 and H-7 are key identifiers.[1]
In the ¹³C NMR spectrum, the carbon atom directly bonded to the bromine (C3) will exhibit a characteristic chemical shift. The other carbons of the fused ring system will also have predictable shifts based on their electronic environment, which can be assigned with confidence using two-dimensional NMR techniques like HSQC and HMBC.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-triazolo[4,3-a]pyrimidine in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good starting point for polar heterocyclic compounds.[2][3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[2]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Data Interpretation and Comparison
| Parameter | ¹H NMR | ¹³C NMR |
| Primary Use | Structural confirmation, identification of protons and their connectivity. | Confirmation of the carbon skeleton, identification of quaternary carbons. |
| Strengths | Excellent for determining the number and environment of protons, and their through-bond relationships (via coupling). | Provides a direct count of the number of unique carbon atoms. |
| Limitations | Can be complex for molecules with overlapping signals. Does not directly observe quaternary carbons. | Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples. |
| Expected Observations | Distinct signals for the protons on the pyrimidine ring, with characteristic coupling patterns. | A signal for the C3 carbon bonded to bromine, and other signals corresponding to the remaining carbons in the heterocyclic core. |
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 3-Bromo-triazolo[4,3-a]pyrimidine, MS is crucial for confirming the molecular weight and providing evidence of the presence of a bromine atom through its characteristic isotopic pattern.
Expertise in Action: The Isotopic Signature of Bromine
A key feature to look for in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. This is a definitive piece of evidence for the presence of a single bromine atom in the molecule. The fragmentation pattern can also provide structural information, though it can be complex for heterocyclic systems.[4]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.
-
Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed.
-
Scan a mass range that encompasses the expected molecular weight (for C₅H₃BrN₄, the monoisotopic mass is approximately 197.96 g/mol ).
-
-
Data Analysis:
-
Identify the molecular ion peaks, looking for the characteristic [M+H]⁺ and [M+H+2]⁺ pattern.
-
If using HRMS, compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.
-
Data Interpretation and Comparison
| Technique | Information Provided | Strengths | Limitations | | :--- | :--- | :--- | | Low-Resolution MS | Nominal molecular weight and isotopic pattern. | Fast and widely available. Excellent for confirming the presence of bromine. | Does not provide accurate mass, making it difficult to distinguish between compounds with the same nominal mass. | | High-Resolution MS (HRMS) | Accurate molecular weight and elemental composition. | Provides unambiguous confirmation of the molecular formula. | Requires more specialized and expensive instrumentation. |
III. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is a powerful separation technique used to determine the purity of a compound and to quantify it. For 3-Bromo-triazolo[4,3-a]pyrimidine, a reverse-phase HPLC (RP-HPLC) method is the most common approach.
Expertise in Action: Method Development Considerations
The goal of the HPLC method is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities. For pyrimidine derivatives, C8 or C18 columns are typically used.[5] The mobile phase usually consists of a mixture of an aqueous buffer (often with a small amount of acid like formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[6] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components in a reasonable time with good resolution.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5-1.0 mg/mL.
Data Interpretation and Comparison
| Parameter | Isocratic Elution | Gradient Elution |
| Description | The mobile phase composition remains constant throughout the run. | The mobile phase composition changes during the run. |
| Best For | Simple mixtures with components of similar polarity. | Complex mixtures with components of widely varying polarities. |
| Advantages | Simpler method, more robust. | Better resolution for complex samples, shorter run times. |
| Disadvantages | Can have long run times for strongly retained compounds, poor resolution for complex mixtures. | More complex method development, potential for baseline drift. |
Visualizing the Workflow: A Unified Approach
The characterization of 3-Bromo-triazolo[4,3-a]pyrimidine is a multi-faceted process where each technique builds upon the others to provide a complete analytical picture.
Caption: Integrated workflow for the analytical characterization of 3-Bromo-triazolo[4,3-a]pyrimidine.
Conclusion: A Triad of Techniques for Unimpeachable Characterization
The robust characterization of 3-Bromo-triazolo[4,3-a]pyrimidine relies on the synergistic application of NMR, MS, and HPLC. NMR provides the definitive structural framework, MS confirms the molecular weight and elemental composition with high certainty, and HPLC offers a precise measure of purity. By employing these techniques in concert, researchers and drug developers can establish a comprehensive and reliable analytical profile for this important heterocyclic building block, ensuring the quality and integrity of their downstream research and development efforts.
References
-
African Journal of Biomedical Research. (2025). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. [Link]
-
Preprints.org. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
-
Toribio, F., Moyano, E., Puignou, L., & Galceran, M. T. (2000). Comparison of Different Commercial Solid-Phase Extraction Cartridges Used to Extract Heterocyclic Amines From a Lyophilised Meat Extract. Journal of Chromatography A, 880(1-2), 101-12. [Link]
-
Nowicka, A., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(16), 5543. [Link]
-
Zala, M., et al. (2020). Synthesis, Characterization, and Comparative Study of Some Heterocyclic Compounds Containing Isoniazid and Nicotinic Acid Hydrazide Moieties. Russian Journal of Organic Chemistry, 56(10), 1795-1800. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Kerru, N., et al. (2020). Supporting information Green synthesis and characterisation of novel[7][8][9]thiadiazolo/benzo[8][10]thiazolo[3,2- a]pyrimidines vi. The Royal Society of Chemistry. [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 280-288. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. preprints.org [preprints.org]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of different commercial solid-phase extraction cartridges used to extract heterocyclic amines from a lyophilised meat extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
A Comparative Guide to the Reactivity of 3-Bromo-triazolo[4,3-a]pyrimidine and Other Bromo-heterocycles
Introduction: Positioning 3-Bromo-triazolo[4,3-a]pyrimidine in the Synthetic Chemist's Toolbox
In the landscape of modern drug discovery and materials science, nitrogen-rich heterocyclic scaffolds are of paramount importance. Among these, the[1][2]triazolo[4,3-a]pyrimidine core is a "privileged scaffold," frequently appearing in molecules with a wide array of biological activities.[3][4] The functionalization of this core is key to tuning a molecule's properties, and 3-Bromo-[1][2]triazolo[4,3-a]pyrimidine (CAS 1263286-57-2) serves as a critical and versatile building block for this purpose.[5][6][]
This guide provides an in-depth comparison of the reactivity of 3-Bromo-triazolo[4,3-a]pyrimidine with other common bromo-heterocycles, namely bromopyridines and bromopyrimidines. Understanding the relative reactivity of these substrates in key synthetic transformations is crucial for designing efficient and robust synthetic routes. We will explore the structural and electronic factors that govern their behavior in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
Pillar 1: The Electronic and Structural Landscape
The reactivity of any aryl or heteroaryl halide is fundamentally governed by the electronic nature of the ring system and the position of the halogen.
-
Pyridine: A six-membered aromatic ring containing one nitrogen atom. The nitrogen atom is electron-withdrawing, making the ring electron-deficient compared to benzene. This effect is most pronounced at the α (2, 6) and γ (4) positions, which are activated towards nucleophilic attack.[8][9]
-
Pyrimidine: An even more electron-deficient system containing two nitrogen atoms at the 1 and 3 positions. This significant electron deficiency greatly enhances the ring's susceptibility to nucleophilic attack and facilitates oxidative addition in cross-coupling reactions.[10]
-
[1][2]triazolo[4,3-a]pyrimidine: This fused heterocyclic system is characterized by a high density of nitrogen atoms, rendering it highly electron-deficient. The structure consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring.[4] This electronic profile makes the C-Br bond at the 3-position highly polarized and primed for reaction.
The inherent reactivity of a C-Br bond on these rings is therefore a direct consequence of this electron deficiency. A more electron-poor ring system will generally lead to a more electrophilic carbon atom attached to the bromine, accelerating both SNAr and the oxidative addition step of cross-coupling reactions.
Pillar 2: Comparative Reactivity in Key Transformations
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[11][12] The reaction is favored by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate.[11][12]
-
Bromopyridines: Reactivity is highly dependent on the bromine's position. 2- and 4-bromopyridines are highly reactive because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[8] 3-Bromopyridine is significantly less reactive as this stabilization is not possible.[1]
-
Bromopyrimidines: The presence of two electron-withdrawing nitrogen atoms makes bromopyrimidines exceptionally reactive in SNAr reactions, often proceeding under milder conditions than their pyridine counterparts.[10]
-
3-Bromo-triazolo[4,3-a]pyrimidine: Due to the fused, highly electron-deficient nature of the triazolopyrimidine ring system, this substrate is expected to be extremely reactive towards nucleophilic aromatic substitution. The multiple nitrogen atoms provide substantial stabilization for the intermediate Meisenheimer complex, likely surpassing the reactivity of even the most activated bromopyrimidines.
Comparative Data for SNAr with an Amine Nucleophile
| Substrate | Nucleophile | Conditions | Yield | Commentary | Reference |
|---|---|---|---|---|---|
| 2-Bromopyridine | Ammonia | 180-200 °C, aq. NH₃ | Good | Requires high temperature and pressure. | [13] |
| 4-Bromopyridine | Ammonia | 150 °C, aq. NH₃, Cu(I) cat. | High | Catalysis often employed to improve efficiency. | [13] |
| 5-Bromo-2-chloropyrimidine | Isopentylamine | 20 °C, 10 min | ~100% | Extremely rapid reaction, highlighting the high reactivity of the pyrimidine core. | [10] |
| 3-Bromo-triazolo[4,3-a]pyrimidine | Various Amines | Expected: RT to mild heating | High (Predicted) | Predicted to be highly facile due to the extreme electron-deficient nature of the ring. | N/A |
B. Palladium-Catalyzed Cross-Coupling Reactions
These reactions are pillars of modern synthesis, enabling the formation of C-C and C-N bonds with high efficiency. The general catalytic cycle involves oxidative addition of the bromo-heterocycle to a Pd(0) species, which is often the rate-determining step, followed by transmetalation and reductive elimination.[14][15]
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki coupling is a robust method for forming biaryl and heteroaryl-aryl bonds. Electron-deficient bromo-heterocycles are excellent substrates as the electron-poor nature of the ring facilitates the initial oxidative addition step.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst / Ligand | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Toluene, Na₂CO₃, reflux | >90% | [19] |
| 5-Bromo-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | 1,4-Dioxane, K₃PO₄, 100 °C | 85% | [20] |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | 4-MeO-phenylboronic acid | XPhosPdG2 / XPhos | Dioxane, K₂CO₃, 110 °C, MW | 89% | [16][18] |
| 3-Bromo-triazolo[4,3-a]pyrimidine | Arylboronic acids | XPhosPd G3 / XPhos (Predicted) | Dioxane, K₂CO₃, 80-110 °C | High (Predicted) | N/A |
The data suggests that 3-Bromo-triazolo[4,3-a]pyrimidine will be an excellent substrate for Suzuki coupling, likely requiring modern, electron-rich, bulky phosphine ligands like XPhos to ensure high yields and minimize side reactions.
2. Sonogashira Coupling (C-C Bond Formation)
This reaction couples terminal alkynes with aryl or vinyl halides.[21][22][23] The reactivity trend generally follows the C-X bond strength: I > Br > Cl.[21] Bromo-heterocycles are widely used and their reactivity is again enhanced by electron-withdrawing groups within the ring.
Comparative Data for Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF, 100 °C, 3 h | 92% | [22] |
| 6-Bromo-N,N-dimethylpyridazin-3-amine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, 80 °C | Good | [24] |
| 3-Bromo-triazolo[4,3-a]pyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI (Predicted) | DMF or Et₃N, 60-100 °C | High (Predicted) | N/A |
Given its electronic properties, 3-Bromo-triazolo[4,3-a]pyrimidine is anticipated to be a highly reactive partner in Sonogashira couplings, likely proceeding to high conversion under standard conditions.
3. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful tool for constructing aryl-amine bonds.[15][25] A key consideration with N-heterocyclic substrates is their potential to coordinate to the palladium center, which can inhibit catalysis. This often necessitates the use of specialized, bulky, electron-rich phosphine ligands that promote the desired catalytic cycle over catalyst deactivation.
Comparative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst / Ligand | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromopyridine | Volatile secondary amines | Pd(OAc)₂ / dppp | Toluene, NaOtBu, 80 °C | 55-98% | [26] |
| 4-Bromo-1H-imidazole | Aniline | Pd₂(dba)₃ / Xantphos | THF, LHMDS, 70 °C | 94% | [27] |
| 3-Bromo-triazolo[4,3-a]pyrimidine | Various amines | Pd₂(dba)₃ / XPhos (Predicted) | Toluene, NaOtBu, 80-100 °C | High (Predicted) | N/A |
The multiple nitrogen atoms in 3-Bromo-triazolo[4,3-a]pyrimidine make catalyst inhibition a valid concern. Therefore, the use of state-of-the-art ligands (e.g., Josiphos, XPhos, RuPhos) and careful optimization of the base and solvent will be critical for achieving high efficiency in Buchwald-Hartwig aminations.
Pillar 3: Experimental Protocols
The following represents a generalized, robust protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for 3-Bromo-triazolo[4,3-a]pyrimidine based on the data from analogous systems.[16][18]
Protocol: Suzuki-Miyaura Coupling of a Bromo-heterocycle
-
Vessel Preparation: To a dry microwave vial or round-bottom flask equipped with a magnetic stir bar, add the bromo-heterocycle (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with a stream of nitrogen or argon for 5–10 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane, toluene, or DME/water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern pre-catalyst like XPhosPdG2, 1–5 mol%) and any additional ligand if required.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion
3-Bromo-[1][2]triazolo[4,3-a]pyrimidine stands out as a highly reactive and versatile substrate for a range of essential synthetic transformations.
-
In SNAr reactions, its extreme electron deficiency places its reactivity at the top of the scale, likely surpassing that of activated bromopyridines and bromopyrimidines, enabling reactions under mild conditions.
-
In palladium-catalyzed cross-coupling reactions, it is an excellent electrophile. The high reactivity of the C-Br bond facilitates the crucial oxidative addition step. However, this high reactivity can also open pathways to side reactions like debromination. The key to success lies in employing modern, sterically hindered, electron-rich phosphine ligands and pre-catalysts (e.g., the Buchwald or Fu labs' systems), which promote the desired C-C or C-N bond formation over competitive processes.
For researchers and drug development professionals, 3-Bromo-triazolo[4,3-a]pyrimidine is not just another building block; it is a high-potential entry point for the rapid diversification and functionalization of a pharmaceutically important scaffold. Its robust reactivity, when properly harnessed, can significantly streamline the synthesis of complex molecular targets.
References
- Time information in Pasuruan, ID. (n.d.). Google.
- A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone. (n.d.). Benchchem.
- Chapman, N. B., & Russell-Hill, D. Q. (1956). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C, 1563-1569.
- Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. (2025). PMC - NIH.
- 2-Bromopyridine. (n.d.). In Wikipedia.
- Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda.
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (n.d.). Benchchem.
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015). ResearchGate.
- Billingsley, K. L., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 494–497.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles. (n.d.). Benchchem.
- 2-Bromopyridine. (n.d.). LookChem.
- Application Note: Sonogashira Coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine. (n.d.). Benchchem.
- A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions. (n.d.). Benchchem.
- Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates. (2022). PMC - NIH.
- On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (2025). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. (n.d.). ResearchGate.
- An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. (n.d.). Benchchem.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). PMC.
- Nucleophilic aromatic substitution. (n.d.). In Wikipedia.
- Al-Masoudi, N. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585–6613.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2020). PMC - PubMed Central.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
-
3-bromo-[1][2]triazolo[4,3-a]pyrimidine. (n.d.). Advanced ChemBlocks. Retrieved from
- Heterocycles Part 1 - Nucleophilic Aromatic Substitution. (2017). YouTube.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications.
- Jismy, B., Guillaumet, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). NIH. Retrieved from
-
7-Bromo-[1][2]triazolo[4,3-c]pyrimidine. (n.d.). Benchchem. Retrieved from
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2]Triazolo[4,3-a]pyrimidines. (2023). NIH. Retrieved from
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC.
- Denton, J., & Zhang, X. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6796–6812.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (n.d.). ResearchGate.
-
3-bromo-[1][2]triazolo[4,3-a]pyrimidine - 97%, high purity , CAS No.1263286-57-2. (n.d.). Aladdin Scientific. Retrieved from
-
3-bromo-[1][2]triazolo[4,3-a]pyrimidine - CAS 1263286-57-2. (n.d.). Santa Cruz Biotechnology. Retrieved from
- Jismy, B., Guillaumet, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing.
- Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. (n.d.). NIH.
- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... (n.d.). ResearchGate.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). ACS Publications.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. (2024). INIS-IAEA.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-bromo-[1,2,4]triazolo[4,3-a]pyrimidine 97% | CAS: 1263286-57-2 | AChemBlock [achemblock.com]
- 6. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-triazolo[4,3-a]pyrimidine Derivatives
The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[4][5][6] The versatility of this scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. Among the various synthetic strategies, the use of a 3-bromo substituent has emerged as a crucial approach for generating diverse libraries of derivatives for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the SAR of 3-bromo-triazolo[4,3-a]pyrimidine derivatives, focusing on their synthesis, biological evaluation, and the critical role of the 3-position in modulating their activity.
The Strategic Importance of the 3-Bromo Substituent
The introduction of a bromine atom at the 3-position of the triazolo[4,3-a]pyrimidine core is a key synthetic maneuver. This halogen atom serves as a versatile chemical handle, enabling a wide array of cross-coupling reactions to introduce diverse substituents. This strategic functionalization is paramount in exploring the chemical space around the scaffold and understanding the intricate relationships between molecular structure and biological activity. The 3-bromo derivative itself is a valuable intermediate, readily accessible through the bromination of the parent[1][2][3]triazolo[4,3-a]pyrimidine.[2][7]
Synthetic Pathway to 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
The synthesis of the key 3-bromo intermediate is typically achieved through electrophilic bromination of the electron-rich triazole ring of the[1][2][3]triazolo[4,3-a]pyrimidine scaffold. A common and effective method involves the use of N-bromosuccinimide (NBS) in a suitable organic solvent.
Experimental Protocol: Synthesis of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
-
Reaction Setup: To a solution of[1][2][3]triazolo[4,3-a]pyrimidine (1 equivalent) in chloroform, add N-bromosuccinimide (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
start [label="[1][2][3]triazolo[4,3-a]pyrimidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="N-Bromosuccinimide (NBS)\nChloroform, Reflux", shape=box, style=dashed]; product [label="3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagent [arrowhead=none]; reagent -> product [label="Bromination"]; }
Synthetic route to 3-bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
Structure-Activity Relationship Studies: Unlocking the Potential of the 3-Position
The true value of the 3-bromo intermediate is realized in its subsequent derivatization. Various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, can be employed to introduce a wide array of substituents at the 3-position. These modifications have profound effects on the biological activity of the resulting compounds.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of substituted triazolopyrimidine derivatives.[5][8][9] The nature of the substituent at the 3-position plays a critical role in determining the potency and selectivity of these compounds against various cancer cell lines.
| Substituent at 3-position | General Observation on Anticancer Activity | Example Target Cell Lines | Reference |
| Aryl/Heteroaryl groups | Often leads to potent antiproliferative activity. The electronic and steric properties of the ring system are crucial. | HCT-116, U-87 MG, MCF-7 | [8] |
| Substituted Phenyl rings | Electron-withdrawing or donating groups on the phenyl ring can modulate activity. Halogen substitutions are often favorable. | MGC-803, HCT-116, MCF-7 | [9] |
| Amine derivatives | Introduction of basic amine functionalities can enhance interactions with biological targets and improve physicochemical properties. | Various cancer cell lines | [10] |
core [label="3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
substituents [label="Diverse Substituents\n(via cross-coupling)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
activity [label="Anticancer Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
core -> substituents [label="Synthetic Modification"]; substituents -> activity [label="Modulates Potency & Selectivity"]; }
SAR workflow for anticancer activity.
Kinase Inhibition
The triazolopyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors, mimicking the adenine base of ATP.[11][12] The substituent at the 3-position often extends into the solvent-exposed region of the ATP-binding pocket, providing an opportunity to enhance potency and selectivity.
| Kinase Target | Key Structural Features at 3-position for Activity | Reference |
| S-phase kinase-associated protein 2 (SKP2) | Small molecules with specific substitutions can inhibit the Skp2-Cks1 interaction, leading to antitumor activity. | [13] |
| Anaplastic Lymphoma Kinase (ALK) | Pyrimidine derivatives with appropriate substitutions demonstrate inhibitory activity. | [14] |
| PIM-1 Kinase | Triazolo[4,3-b]pyridazine derivatives show that the nature of the substituent is critical for inhibitory activity. | [15] |
Comparative Analysis with Alternative Scaffolds
While the[1][2][3]triazolo[4,3-a]pyrimidine core is highly effective, it is important to consider related heterocyclic systems that have also shown significant biological activity.
-
[1][2][3]Triazolo[1,5-a]pyrimidines: This isomeric scaffold is also a prominent feature in many biologically active molecules and has been extensively studied for its anticancer and kinase inhibitory properties.[4][9]
-
Pyrazolo[4,3-e][1][2][3]triazines: These derivatives have demonstrated significant cytotoxic activity against various tumor cell lines, presenting another avenue for anticancer drug discovery.[16]
-
[1][2][3]Triazolo[4,3-b]pyridazines: This scaffold has been explored for the development of potent anti-cryptosporidium agents and kinase inhibitors.[15][17]
The choice of scaffold often depends on the specific biological target and the desired physicochemical properties of the final compound. The synthetic accessibility and the ease of diversification are also critical considerations in the drug discovery process.
Conclusion
The 3-bromo-[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a highly valuable intermediate in the design and synthesis of novel therapeutic agents. Its strategic importance lies in the versatility of the 3-bromo group, which allows for extensive SAR exploration through a variety of cross-coupling reactions. The resulting derivatives have shown significant promise as anticancer agents and kinase inhibitors. Future research in this area will likely focus on the development of more selective and potent compounds by leveraging the deep understanding of the SAR of this privileged heterocyclic system.
References
-
National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Available from: [Link].
-
National Center for Biotechnology Information. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. Available from: [Link].
-
National Center for Biotechnology Information. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available from: [Link].
-
PubMed. Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Available from: [Link].
-
PubMed. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Available from: [Link].
-
ResearchGate. Synthesis, biological activity, and molecular dynamic studies of new triazolopyrimidine derivatives. Available from: [Link].
-
National Center for Biotechnology Information. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Available from: [Link].
-
ResearchGate. (PDF)
] pyrimidinones. Available from: [Link]. -
National Center for Biotechnology Information. Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Available from: [Link].
-
ResearchGate. Antimicrobial Activity of[1][2][3]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][1][3]thiazepine Derivatives | Request PDF. Available from: [Link].
-
National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Available from: [Link].
-
ResearchGate. Synthesis and biological evaluation of novel [ , , ]triazolo-pyrrolo[1,2-a]pyrido[4,3-d]pyrimidines as EGFR targeting anticancer agents. Available from: [Link].
-
Organic and Medicinal Chemistry International. Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. Available from: [Link].
-
ResearchGate. Triazolopyrimidine compounds and its biological activities.. Available from: [Link].
-
ResearchGate. SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. Available from: [Link].
-
PubMed. Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Available from: [Link].
-
ResearchGate. SAR of pyrimidine derivatives asALK inhibitor, chemical structure of.... Available from: [Link].
-
SciSpace. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.. Available from: [Link].
-
MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link].
Sources
- 1. Buy 3-bromo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide (EVT-15244568) [evitachem.com]
- 2. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-bromo-[1,2,4]triazolo[4,3-a]pyrimidine 97% | CAS: 1263286-57-2 | AChemBlock [achemblock.com]
- 8. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 13. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Triazolo[4,3-a]pyrimidine Isomers
This guide provides a comparative analysis of the biological activities of triazolo[4,3-a]pyrimidine isomers, designed for researchers, scientists, and professionals in drug development. We will delve into the nuanced differences in anticancer and antimicrobial properties conferred by isomeric variations of this privileged heterocyclic scaffold, supported by experimental data and detailed protocols.
Introduction: The Significance of Isomerism in Triazolopyrimidines
The triazolopyrimidine core is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] This fused heterocyclic system can exist in several isomeric forms, with the most studied being the[1][3][4]triazolo[1,5-a]pyrimidine and the[1][3][4]triazolo[4,3-a]pyrimidine scaffolds.
The arrangement of nitrogen atoms and the fusion pattern of the triazole and pyrimidine rings are not trivial structural details. These variations dictate the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. Consequently, isomers can exhibit markedly different biological activities by interacting with distinct biological targets or binding to the same target with varied affinities. A notable phenomenon is the Dimroth-type rearrangement, where[1][3][4]triazolo[4,3-a]pyrimidines can convert to the thermodynamically more stable[1][3][4]triazolo[1,5-c]pyrimidine isomers, a factor critical to consider during synthesis and biological evaluation.[5] This guide will synthesize data from various studies to compare the biological profiles of these key isomers.
Part 1: Comparative Anticancer Activity
Isomers of triazolopyrimidine have emerged as potent anticancer agents, often acting as kinase inhibitors, tubulin polymerization inhibitors, or inducers of apoptosis. The specific isomeric scaffold is a key determinant of the mechanism of action and potency.
Mechanism of Action: A Tale of Two Scaffolds
[1][3][4]triazolo[4,3-a]pyrimidine Derivatives: This scaffold has been successfully exploited to develop inhibitors of critical oncogenic kinases. Derivatives have shown potent activity as dual c-Met/VEGFR-2 inhibitors and selective c-Met inhibitors, crucial targets in tumor growth, angiogenesis, and metastasis.[6][7] The spatial arrangement of substituents on this scaffold allows for effective mimicry of the ATP hinge-binding motif required for kinase inhibition.
[1][3][4]triazolo[1,5-a]pyrimidine Derivatives: In contrast, the [1,5-a] isomeric series has been prominently featured in the development of potent antitubulin agents.[8] These compounds function as colchicine-binding site inhibitors, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] This scaffold has also been investigated for the development of LSD1/KDM1A inhibitors, highlighting its versatility in targeting epigenetic enzymes.[9]
Below is a conceptual diagram illustrating how a triazolopyrimidine-based inhibitor might interrupt a key cancer signaling pathway, such as the EGFR pathway, which is a target for some related pyrazolotriazolopyrimidine derivatives.[10][11]
Caption: Inhibition of the EGFR signaling pathway by a hypothetical triazolopyrimidine kinase inhibitor.
Quantitative Comparison of Antiproliferative Activity
The following table summarizes the in vitro anticancer activity of representative compounds from different isomeric series against various human cancer cell lines.
| Compound/Isomer Scaffold | Target Cell Line | IC₅₀ (µM) | Primary Mechanism | Reference |
| [1][3][4]triazolo[4,3-a]pyrazine derivative (17l) | A549 (Lung) | 0.98 | c-Met/VEGFR-2 Inhibition | [6] |
| [1][3][4]triazolo[4,3-a]pyrazine derivative (17l) | MCF-7 (Breast) | 1.05 | c-Met/VEGFR-2 Inhibition | [6] |
| [1][3][4]triazolo[4,3-a]pyrazine derivative (17l) | HeLa (Cervical) | 1.28 | c-Met/VEGFR-2 Inhibition | [6] |
| [1][3][4]triazolo[1,5-a]pyrimidine derivative (26) | HeLa (Cervical) | 0.75 | Tubulin Polymerization Inhibition | [8] |
| [1][3][4]triazolo[1,5-a]pyrimidine derivative (26) | A549 (Lung) | 1.02 | Tubulin Polymerization Inhibition | [8] |
| Pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine (1) | HCC1937 (Breast) | ~7.0 | EGFR/Akt Pathway Inhibition | [10] |
| [1][3][12]triazolo[4,5-d]pyrimidine derivative (34) | PC3 (Prostate) | 0.026 | EGFR Inhibition, ROS Induction | [11] |
Experimental Insight: The choice of cell lines is critical. A549 and MCF-7 are standard models for lung and breast cancer, respectively. The use of cell lines with known genetic backgrounds, such as those with high expression of a particular kinase (e.g., c-Met), allows for a more targeted assessment of a compound's mechanism.[7] The significant potency of compound 34 (26.25 nM) against PC3 prostate cancer cells highlights the potential of the[1][3][12]triazolo[4,5-d]pyrimidine scaffold.[11]
Protocol: MTT Assay for Cell Viability
This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Part 2: Comparative Antimicrobial Activity
Triazolopyrimidine derivatives are also a rich source of antimicrobial agents, with their activity influenced by the isomeric core and peripheral substituents.[3][12]
Mechanism of Action: Targeting Bacterial Machinery
Many[1][3][4]triazolo[4,3-a]pyrimidine derivatives exert their antibacterial effects by targeting essential bacterial enzymes. Molecular docking studies have suggested that these compounds can bind favorably to the DNA gyrase B receptor.[1] DNA gyrase is a topoisomerase crucial for bacterial DNA replication, making it an excellent target for antibacterial agents. Inhibition of this enzyme leads to the cessation of bacterial growth and cell death.
Quantitative Comparison of Antimicrobial Efficacy
The effectiveness of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Isomer Scaffold | Microorganism | MIC (µg/mL) | Reference |
| [1][3][4]triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus (Gram +) | 32 | [13][14] |
| [1][3][4]triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli (Gram -) | 16 | [13][14] |
| Pyridothienotriazolopyrimidine (24a) | Escherichia coli (Gram -) | 3.9 | [12] |
| Pyridothienotriazolopyrimidine (24a) | Klebsiella pneumonia (Gram -) | 7.81 | [12] |
| Pyridothienotriazolopyrimidine (24a) | Staphylococcus aureus (Gram +) | 7.81 | [12] |
| Ampicillin (Control) | Staphylococcus aureus | 32 | [13] |
| Ampicillin (Control) | Escherichia coli | 8 | [13] |
Experimental Insight: The data indicates that specific derivatives of the[1][3][4]triazolo[4,3-a]pyrimidine scaffold can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][13] For instance, compound 2e shows activity comparable to the first-line antibiotic ampicillin against S. aureus.[13] The highly potent activity of compound 24a demonstrates the significant impact that further annulation (in this case, with pyridothieno rings) can have on the biological profile.[12]
Workflow & Protocol: Microbroth Dilution for MIC Determination
The following diagram and protocol detail the standardized workflow for determining the MIC of a test compound.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Prepare a stock solution of the test compound in DMSO and add 100 µL of the working solution (in MHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.
-
Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12 (negative/sterility control). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, check the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.
Conclusion and Future Directions
The isomeric form of the triazolopyrimidine scaffold is a critical determinant of its biological activity. The[1][3][4]triazolo[4,3-a]pyrimidine series has shown significant promise in developing kinase inhibitors for cancer and antibacterial agents targeting DNA gyrase. In contrast, the[1][3][4]triazolo[1,5-a]pyrimidine series has been effectively leveraged to create potent antitubulin agents.
This comparative analysis underscores the importance of isomeric considerations in early-stage drug discovery. Future research should focus on direct, head-to-head comparisons of rationally designed isomers in standardized biological assays. Such studies will provide a clearer understanding of the structure-activity relationships and enable the design of next-generation therapeutics with enhanced potency and selectivity. The exploration of less common isomeric scaffolds could also unveil novel biological activities and unexploited therapeutic targets.
References
-
Mohamed Ahmed, M. S., & Farghaly, T. A. (2018). Antimicrobial Activity of[1][3][4]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][3][4]thiazepine Derivatives. Letters in Organic Chemistry, 15(3). [Link][3][4]
-
Al-Warhi, T., et al. (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Journal of Fluorescence. [Link][1]
-
Farghaly, T. A., & Mohamed Ahmed, M. S. (2018). Antimicrobial Activity of[1][3][4]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][3][4]thiazepine Derivatives. ResearchGate. [Link][12]
-
Ingenta Connect. (n.d.). Antimicrobial Activity of[1][3][4]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][3][4]thiazepine Derivatives. [Link]
-
Wang, J., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link][13]
-
ResearchGate. (n.d.). Some examples of biologically active[1][3][4]triazolo[4,3-a]pyrimidines. [Link][5]
-
Zhou, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. [Link][6]
-
El-Gamal, M. I., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. [Link][2]
-
RSC Publishing. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. [Link][15]
-
Gou, S., et al. (2016). Synthesis and biological evaluation of new[1][3][4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. PubMed. [Link][7]
-
Kyushu University. (n.d.). Biological Activities of 1,3,4-Thiadiazolo[3,2- a]pyrimidines and s-Triazolo[1,5-a]. [Link][16]
-
ResearchGate. (n.d.). Triazolopyrimidine compounds and its biological activities. [Link]
-
ResearchGate. (n.d.).
] pyrimidinones. [Link] -
Al-Issa, F. A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][3][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link][10]
-
National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Triazolo-pyrimidine Derivatives as Novel Inhibitors of Hepatitis B Virus Surface Antigen (HBsAg) Secretion. [Link]
-
MDPI. (n.d.). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. [Link]
-
PubMed. (2025). Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors. [Link][17]
-
ResearchGate. (n.d.). Structures of some anticancer 1,2,4-triazolo[4,3-a]pyrimidines and the target compound 7. [Link][18]
-
Wang, S., et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of new[1][3][4]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. PubMed. [Link][9]
-
ResearchGate. (n.d.). Structure of different triazolo‐pyrimidines of compound 1. [Link]
-
Zhao, P., et al. (2019). Novel[1][3][4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed. [Link][8]
-
National Institutes of Health. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link][14]
-
Sun, K., et al. (2020). Novel[1][3][12]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. PubMed. [Link][11]
Sources
- 1. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Antimicrobial Activity of [1,2,4]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][1,4]thiazepine Derivatives / Letters in Organic Chemistry, 2018 [sci-hub.ru]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, structure-activity relationship studies and biological characterization of new [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 17. Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Guide to the Spectroscopic Confirmation of 3-Bromo-triazolo[4,3-a]pyrimidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the unequivocal structural confirmation of novel heterocyclic compounds is a cornerstone of progressive research. The triazolo[4,3-a]pyrimidine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. This guide provides an in-depth spectroscopic analysis protocol for confirming the structure of a key derivative, 3-Bromo-triazolo[4,3-a]pyrimidine, a valuable building block in synthetic chemistry.
Given the absence of a complete, publicly available experimental spectroscopic dataset for 3-Bromo-triazolo[4,3-a]pyrimidine, this guide employs a comparative approach. By analyzing experimental data from structurally related analogs, we present a robust, predicted spectroscopic profile. This serves as a reliable benchmark for researchers to validate their synthetic outcomes.
The Analytical Challenge: Isomeric Differentiation
A primary challenge in the synthesis of triazolopyrimidines is the potential for isomeric products. For instance, the reaction of 3-amino-1,2,4-triazole derivatives can potentially yield both[1][2][3]triazolo[4,3-a]pyrimidine and the isomeric[1][2][3]triazolo[1,5-a]pyrimidine. Spectroscopic analysis is the definitive method to distinguish between these isomers.
Predicted Spectroscopic Data for 3-Bromo-triazolo[4,3-a]pyrimidine
The following tables summarize the predicted spectroscopic data for 3-Bromo-triazolo[4,3-a]pyrimidine, based on an analysis of published data for analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale and Comparative Data |
| ~9.40 | Doublet of Doublets | J ≈ 6.8, 1.2 Hz | H7 | The pyrimidine protons of the parent[1][2][3]triazolo[4,3-a]pyrimidine appear at δ 9.34 (dd, J = 6.8, 1.3 Hz). The electronic effect of the bromine at position 3 is expected to be minimal on this remote proton. |
| ~8.85 | Doublet of Doublets | J ≈ 4.2, 1.2 Hz | H5 | In the parent compound, H5 resonates at δ 8.79 (dd, J = 4.2, 1.3 Hz). A slight downfield shift is anticipated. |
| ~7.50 | Doublet of Doublets | J ≈ 6.8, 4.2 Hz | H6 | The H6 proton in the unsubstituted analogue appears at δ 7.44 (dd, J = 6.8, 4.2 Hz). |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |
| ~150.0 | C7 | In related triazolo[4,3-a]pyrimidines, the C7 carbon typically resonates in this downfield region. |
| ~148.5 | C8a | Bridgehead carbon adjacent to two nitrogen atoms. |
| ~135.0 | C5 | The chemical shift of C5 in the parent system is around δ 134.5. |
| ~125.0 | C3 | The bromine substituent will cause a significant shift of the attached carbon. This is an estimation based on the effect of bromine on similar heterocyclic rings. |
| ~115.0 | C6 | In the unsubstituted triazolo[4,3-a]pyrimidine, C6 is found at approximately δ 114.2. |
Table 3: Predicted IR and Mass Spectrometry Data
| Spectroscopic Technique | Predicted Salient Features | Rationale and Comparative Data |
| IR Spectroscopy (ATR) | ~3100-3000 cm⁻¹ : C-H stretching (aromatic)~1640-1580 cm⁻¹ : C=N and C=C stretching vibrations characteristic of the fused heterocyclic rings.~1500-1400 cm⁻¹ : Ring skeletal vibrations. | These predictions are based on the typical vibrational modes observed for various triazolopyrimidine derivatives.[4] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) : A characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 198 and 200 (for ⁷⁹Br and ⁸¹Br isotopes).Key Fragments : Loss of Br (M-79/81), followed by fragmentation of the triazolopyrimidine ring. | The presence of bromine is unequivocally identified by the M and M+2 isotopic peaks with an approximate 1:1 ratio.[5] |
Experimental Protocols for Structural Verification
To confirm the synthesis of 3-Bromo-triazolo[4,3-a]pyrimidine, the following experimental procedures should be followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition :
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
-
Data Analysis : Compare the obtained chemical shifts, multiplicities, and coupling constants with the predicted data in Tables 1 and 2.
Infrared (IR) Spectroscopy
-
Sample Preparation : Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and compare them to the predicted values in Table 3.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or by flow injection if using LC-MS.
-
Ionization : Use Electron Impact (EI) or Electrospray Ionization (ESI) as the ionization method.
-
Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Data Analysis : Look for the characteristic molecular ion peak with the bromine isotopic pattern and analyze the fragmentation pattern.
Visualizing the Confirmation Workflow
The following workflow diagram illustrates the logical process for the spectroscopic confirmation of 3-Bromo-triazolo[4,3-a]pyrimidine.
Caption: Workflow for the spectroscopic confirmation of 3-Bromo-triazolo[4,3-a]pyrimidine.
Conclusion
The structural integrity of synthesized compounds is paramount in the advancement of drug development. This guide provides a comprehensive framework for the spectroscopic confirmation of 3-Bromo-triazolo[4,3-a]pyrimidine. By leveraging comparative data from analogous structures, a detailed predicted spectroscopic profile has been established. This enables researchers to confidently verify their synthetic products through a systematic application of NMR, IR, and Mass Spectrometry. Adherence to these analytical protocols will ensure the unambiguous structural assignment of this important heterocyclic building block.
References
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]
-
Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. [Link]
-
1,2,4-Triazolo[4,3-a]pyrimidine. PubChem. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [Link]
-
Unleash 3-bromo-[1][2][3]triazolo[4,3-a]pyrimidine Deluxe Edition. Fox Chase Cancer Center. [Link]
-
Bicyclic[1][3][6]Thiadiazolo[3,2-α]Pyrimidine Analogues: Novel One-Pot Three-Component Synthesis, Antimicrobial, and Antioxidant. Biointerface Research in Applied Chemistry. [Link]
-
Supporting information Green synthesis and characterisation of novel[1][3][6]thiadiazolo/benzo[3][4]thiazolo[3,2- a]pyrimidines. The Royal Society of Chemistry. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. CORE. [Link]
-
Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]
Sources
- 1. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. 3-bromo-[1,2,4]triazolo[4,3-a]pyrimidine 97% | CAS: 1263286-57-2 | AChemBlock [achemblock.com]
A Senior Application Scientist's Guide to Purity Assessment of 3-Bromo-triazolo[4,3-a]pyrimidine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and stability. This guide provides an in-depth technical overview and a robust experimental framework for assessing the purity of synthesized 3-Bromo-triazolo[4,3-a]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the rationale behind the chosen analytical strategy, present a detailed, validated HPLC method, and compare its performance with alternative analytical techniques.
The Criticality of Purity in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with rigorous analytical checkpoints. For heterocyclic compounds like 3-Bromo-triazolo[4,3-a]pyrimidine, which are often synthesized through multi-step processes, the potential for process-related impurities and degradation products is significant. These impurities can possess undesirable toxicological profiles, diminish the therapeutic effect of the API, or compromise the stability of the final drug product. Therefore, a highly sensitive and specific analytical method is not merely a quality control requirement but a fundamental component of drug development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1]
Synthetic Pathway and Potential Impurities
A deep understanding of the synthetic route is crucial for developing a targeted and effective purity assessment method. A plausible and common method for the synthesis of 3-Bromo-triazolo[4,3-a]pyrimidine involves the electrophilic bromination of the parent[2][3][4]triazolo[4,3-a]pyrimidine using a brominating agent like N-Bromosuccinimide (NBS).[2]
Based on this synthetic strategy, several potential impurities can be anticipated:
-
Unreacted Starting Material: Residual[2][3][4]triazolo[4,3-a]pyrimidine.
-
Over-brominated Species: Formation of dibromo- or other poly-brominated triazolopyrimidines.
-
Isomeric Impurities: Depending on the reaction conditions, bromination could potentially occur at other positions on the heterocyclic ring system.
-
Reagent-related Impurities: Residual N-Bromosuccinimide or its byproduct, succinimide.
-
Degradation Products: The fused triazolopyrimidine ring system may be susceptible to hydrolysis or photolytic degradation under certain conditions.
A robust HPLC method must be able to resolve the main peak of 3-Bromo-triazolo[4,3-a]pyrimidine from all these potential impurities.
The Power of Reversed-Phase HPLC for Heterocyclic Compounds
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis.[1][5] Its suitability for analyzing moderately polar, nitrogen-containing heterocyclic compounds like 3-Bromo-triazolo[4,3-a]pyrimidine stems from several key advantages:
-
Versatility: A wide range of stationary phases (most commonly C18) and mobile phase compositions can be employed to fine-tune the separation of compounds with diverse polarities.
-
High Resolution: Modern HPLC columns packed with sub-2 µm particles (in UHPLC) or 3-5 µm particles (in HPLC) offer exceptional resolving power, enabling the separation of closely related impurities.
-
Sensitivity: Coupled with UV-Vis or Mass Spectrometric (MS) detectors, HPLC can detect and quantify impurities at very low levels (ppm range).
-
Robustness and Reproducibility: Well-developed HPLC methods are highly reproducible, making them ideal for routine quality control applications.
The separation mechanism in RP-HPLC is based on the partitioning of the analyte between a non-polar stationary phase (e.g., octadecylsilane bonded to silica) and a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[5] More hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus have longer retention times.
Experimental Protocol: A Validated RP-HPLC Method for Purity Assessment
This section details a step-by-step protocol for the purity analysis of 3-Bromo-triazolo[4,3-a]pyrimidine. The method is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products and process-related impurities.
Instrumentation and Materials
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis detector. A Diode Array Detector (DAD) is preferred for its ability to provide spectral information.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH), and purified water (e.g., Milli-Q).
-
Reagents: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
-
Reference Standard: A well-characterized, high-purity sample of 3-Bromo-triazolo[4,3-a]pyrimidine.
-
Sample: The synthesized batch of 3-Bromo-triazolo[4,3-a]pyrimidine to be analyzed.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid helps to protonate silanol groups on the silica backbone, reducing peak tailing for basic nitrogen-containing compounds. It also provides a suitable pH for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient Elution | 0-2 min: 5% B; 2-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B | A gradient elution is necessary to elute both polar (early eluting) and non-polar (late eluting) impurities within a reasonable timeframe. The final hold at the initial conditions ensures column re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm or DAD scan (200-400 nm) | 254 nm is a common wavelength for aromatic and heterocyclic compounds. A DAD allows for the identification of the optimal detection wavelength and the assessment of peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | The diluent should be compatible with the mobile phase and effectively dissolve the sample. |
Sample and Standard Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the 3-Bromo-triazolo[4,3-a]pyrimidine reference standard and dissolve it in 10 mL of the sample diluent.
-
Working Standard Solution (e.g., 100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the sample diluent.
-
Sample Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the synthesized 3-Bromo-triazolo[4,3-a]pyrimidine sample and dissolve it in 10 mL of the sample diluent.
Method Validation
For use in a regulated environment, the HPLC method must be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing a placebo, the API, and spiked samples.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizing the Workflow and Chemical Space
To better illustrate the analytical process and the chemical context, the following diagrams are provided.
Caption: Target compound and potential impurities.
Comparison with Alternative Analytical Techniques
While RP-HPLC is the gold standard for pharmaceutical purity analysis, other techniques can be complementary or used for specific purposes.
| Technique | Principle | Advantages | Disadvantages | Suitability for Purity Assessment |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase on a plate and a liquid mobile phase. | Simple, rapid, low cost, good for reaction monitoring. | Low resolution, not quantitative without densitometry, limited sensitivity. | Suitable for qualitative in-process control, but not for final quantitative purity determination. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Excellent for volatile impurities (e.g., residual solvents), high sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds like 3-Bromo-triazolo[4,3-a]pyrimidine without derivatization. | Primarily used for analyzing specific volatile impurities, not for the main compound's purity. |
| Ultra-Performance Liquid Chromatography (UPLC) | A type of HPLC that uses smaller particles (<2 µm) and higher pressures. | Faster analysis times, higher resolution, and greater sensitivity than conventional HPLC. | Higher initial instrument cost, more susceptible to clogging. | An excellent, more advanced alternative to HPLC for high-throughput screening and complex mixture analysis. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an applied electric field. | High efficiency, small sample volume, can separate charged and neutral molecules. | Lower sensitivity for some analytes, reproducibility can be challenging. | Can be a powerful orthogonal technique to HPLC, especially for charged impurities. |
Hypothetical Comparative Data
| Parameter | Developed RP-HPLC Method | TLC | GC-MS |
| Purity Result | 99.8% (Area %) | Semi-quantitative at best | Not applicable |
| Limit of Detection (LOD) | ~0.01% | ~0.5% | ppm level for volatiles |
| Analysis Time | ~30 minutes | ~15-30 minutes | ~20-40 minutes |
| Quantitative Capability | Excellent | Poor | Excellent for volatiles |
| Throughput | Moderate to High (with autosampler) | High | Moderate |
Conclusion
The purity of 3-Bromo-triazolo[4,3-a]pyrimidine is a critical quality attribute that must be rigorously controlled and monitored throughout the drug development process. The presented RP-HPLC method provides a robust, sensitive, and specific framework for this purpose. By understanding the synthetic pathway and potential impurities, a targeted analytical method can be developed and validated to ensure the quality and safety of this promising heterocyclic compound. While other analytical techniques have their specific applications, RP-HPLC remains the cornerstone for quantitative purity assessment in the pharmaceutical industry due to its versatility, resolution, and reproducibility. This guide serves as a comprehensive resource for scientists and researchers, empowering them to implement effective analytical strategies in their pursuit of novel therapeutics.
References
-
Ben Hassen, M., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of NewT[2][3][4]riazolo[4,3-a]pyrimidines. Molecules, 28(9), 3883. [Link]
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]
-
Jireš, J., et al. (2023). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 238, 115861. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Science.gov. chromatographic rp-hplc method: Topics by Science.gov. [Link]
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC - NIH. [Link]
-
A comprehensive review on RP-HPLC methodologies for combined quantification of selected drugs. [Link]
-
Rp-HPLC Method Development and Validation for The Quantification of Tiotropium Bromide and Formoterol Fumarate Dihydrate Rotacap. [Link]
Sources
comparing the efficacy of different catalysts for 3-Bromo-triazolo[4,3-a]pyrimidine reactions
An In-Depth Guide to Catalytic Strategies for the Synthesis of 3-Bromo-triazolo[4,3-a]pyrimidines
Authored by: A Senior Application Scientist
The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antihypertensive, anticancer, and antimicrobial properties.[4][5][6] The strategic introduction of a bromine atom at the 3-position creates a versatile synthetic handle, enabling further functionalization through cross-coupling reactions to explore chemical space and optimize pharmacological profiles.[1]
This guide provides a comparative analysis of the efficacy of different catalytic and reagent-based systems for the synthesis of 3-Bromo-triazolo[4,3-a]pyrimidines. We will delve into the mechanistic underpinnings of the key synthetic transformations, present comparative data for analogous reactions, and provide detailed experimental protocols to empower researchers in drug discovery and development.
Synthetic Blueprint: Core Formation and Subsequent Bromination
The most logical and prevalent approach to obtaining the target molecule involves a two-stage process: first, the construction of the fused[1][2][3]triazolo[4,3-a]pyrimidine core, followed by the regioselective electrophilic bromination at the C3 position. While various catalysts are employed for the initial core synthesis, the focus of this guide is the critical bromination step.
Stage 1: Catalytic Synthesis of the[1][2][3]Triazolo[4,3-a]pyrimidine Core
The formation of the bicyclic scaffold is typically achieved through the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound or an equivalent precursor.[7][8] Multi-component reactions (MCRs) have also emerged as an efficient, atom-economical approach.[9] These reactions are often facilitated by acid catalysts to activate the carbonyl groups and promote cyclization.
Commonly employed catalysts for this stage include:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH)
-
Organocatalysts: 3-Aminopropylated silica gel (APTS), DABCO-based ionic liquids[9][10]
-
Lewis Acids: Ferric chloride (FeCl₃) has been used for oxidative cyclization in related systems.[11]
The choice of catalyst depends on the specific substrates and desired reaction conditions, with a general trend towards milder, more environmentally benign options.
Stage 2: Regioselective C3-Bromination - A Comparative Analysis
The introduction of the bromine atom at the C3 position is best accomplished via electrophilic aromatic substitution. The fused triazolopyrimidine ring system is electron-rich, making it susceptible to attack by electrophilic bromine sources. The C3 position is often electronically favored for substitution. The primary challenge lies in achieving high regioselectivity and avoiding over-bromination.
Mechanism of Electrophilic Bromination
The reaction proceeds through a classic electrophilic aromatic substitution mechanism. An electrophilic bromine species (Br⁺) attacks the π-system of the heterocyclic ring to form a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion.[2] Subsequent deprotonation by a weak base regenerates the aromatic system, yielding the 3-bromo product.
Caption: Workflow for an alternative synthesis via a brominated precursor.
Detailed Experimental Protocol: Representative C3-Bromination
This protocol describes a robust method for the selective mono-bromination of a generict[1][2][3]riazolo[4,3-a]pyrimidine using N-Bromosuccinimide. This procedure is self-validating through careful monitoring and characterization.
Objective: To synthesize 3-Bromo-t[1][2][3]riazolo[4,3-a]pyrimidine with high yield and selectivity.
Materials:
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add thet[1][2][3]riazolo[4,3-a]pyrimidine substrate (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate). Stir the mixture at room temperature until all the solid has dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature helps to control the reaction rate and minimize potential side reactions, enhancing selectivity.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 5-10 minutes. Causality: A slight excess of NBS ensures full conversion of the starting material, while portion-wise addition prevents a rapid exotherm and maintains control.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup - Quenching: Once the reaction is complete, quench the excess NBS by adding saturated aqueous sodium thiosulfate solution. Stir for 10 minutes. Causality: Sodium thiosulfate reduces any remaining electrophilic bromine species to bromide, rendering them inactive.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the product with ethyl acetate or dichloromethane (3x).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (to remove any acidic byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the pure 3-Bromo-t[1][2][3]riazolo[4,3-a]pyrimidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
References
- Benchchem. A Comparative Guide to the Electrophilicity of Brominated Heterocycles.
- Guan, A., et al. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central.
- Asian Publication Corporation. An Efficient Synthesis of Novel Triazolo-pyrimidine Derivatives using Copper Catalyzed Click Chemistry (CuAAC) Approach. Asian Journal of Organic & Medicinal Chemistry.
-
El-Gendy, Z., et al. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,t[1][2][3]riazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-t[1][2][3]riazine Derivatives. PMC - NIH. Available from:
- Bell, R. P., et al. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic.
-
Synthesis of pyrazolo[4,3‐f]t[1][2][12]riazolo[5,1‐c]o[1][3]xazepine derivatives. Wiley Online Library. Available from:
- Tania, et al. Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv.
-
Bouziane, A., et al. Three Component One-Pot Synthesis and Antiproliferative Activity of NewT[1][2][3]riazolo[4,3-a]pyrimidines. NIH. Available from:
- New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. ScienceDirect.
- Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
- Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.
- Skrylkova, A. S., et al. Approaches to the Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Mini-Review). ResearchGate.
-
Synthesis of‐[1][2][3]triazolo[4,3‐a]pyrimidine catalyzed by.... ResearchGate. Available from:
- Gomha, S. M., et al. Synthesis and biological evaluation of novel fused triazolo[4,3-a] pyrimidinones. TÜBİTAK Academic Journals.
-
Ali, K. A., et al. Synthesis of new functionalized 3-substitutedt[1][2][3]riazolo [4,3-a]pyrimidine derivatives: potential antihypertensive agents. PubMed. Available from:
-
Synthesis of 7-amino-3-phenyl-t[1][2][3]riazolo [4,3-a] pyrimidin-5(1H)-one (5). ResearchGate. Available from:
- Gomha, S. M., et al. (PDF)
-
de la Cruz, C. D., et al. Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. Available from:
- Bojarski, J., et al. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- (PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate.
- Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. MDPI.
- The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. ScienceDirect.
- Zhang, Y., et al. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.
- Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. MDPI.
- Bojarski, J., et al. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed.
- El-Malah, A. A., et al. Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new functionalized 3-substituted [1,2,4]triazolo [4,3-a]pyrimidine derivatives: potential antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
A Researcher's Guide to In Vitro Profiling of 3-Bromo-triazolo[4,3-a]pyrimidine Derivatives: A Comparative Protocol Handbook
For drug discovery researchers and scientists, the triazolo[4,3-a]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics. The inclusion of a bromine atom at the 3-position offers a versatile handle for medicinal chemistry optimization, allowing for the exploration of structure-activity relationships. This guide provides a comprehensive overview of recommended in vitro testing protocols to elucidate the biological activity of 3-bromo-triazolo[4,3-a]pyrimidine derivatives, with a focus on their potential as anticancer agents. Drawing from established methodologies and data on structurally related compounds, this document will guide you through a logical progression of assays, from initial cytotoxicity screening to target deconvolution and mechanistic studies.
While direct literature on the 3-bromo substituted series is emerging, the broader triazolopyrimidine class has shown diverse biological activities, including anti-cancer and anti-microbial effects.[1][2][3] A close structural isomer, 7-Bromo-[4][5][6]triazolo[4,3-c]pyrimidine, has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[7] This finding provides a strong rationale for prioritizing assays relevant to cell cycle arrest and kinase inhibition. Furthermore, related pyrazolo[4][5][6]triazolopyrimidine derivatives have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), another key target in oncology.[8]
This guide will therefore focus on a two-pronged approach: initial phenotypic screening to assess the cytotoxic and anti-proliferative potential of your 3-bromo-triazolo[4,3-a]pyrimidine derivatives, followed by target-based assays to investigate their effects on key kinases like CDK2 and EGFR, and downstream cellular pathways.
Part 1: Initial Assessment of Cytotoxicity and Cell Viability
A foundational step in characterizing any new chemical entity is to determine its effect on cell viability. A variety of assays are available, each with its own principle, advantages, and limitations. Here, we compare three commonly used methods: MTT, LDH, and Neutral Red assays.
Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells, where mitochondrial reductases convert the yellow tetrazolium salt MTT to purple formazan crystals. | Well-established, cost-effective, and reflects cellular metabolic activity. | Can be affected by compounds that alter cellular metabolism; requires a solubilization step. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes. | Indicates direct cytotoxicity and membrane disruption; non-lytic to remaining viable cells. | Less sensitive for detecting early apoptotic events where the membrane is initially intact. |
| Neutral Red Assay | Based on the uptake and accumulation of the neutral red dye in the lysosomes of viable cells.[9] | Reported to be more sensitive than MTT in some cases and assesses lysosomal integrity.[9] | Requires washing steps, which can lead to cell loss and variability. |
For an initial broad screening of a library of 3-bromo-triazolo[4,3-a]pyrimidine derivatives, the MTT assay is a robust and cost-effective choice. It provides a quantitative measure of cell viability and is amenable to high-throughput screening.
Experimental Protocol: MTT Assay for IC50 Determination
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-Bromo-triazolo[4,3-a]pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-bromo-triazolo[4,3-a]pyrimidine derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic drug as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 2: Elucidating the Mechanism of Action
Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism. Given the known activity of a structural isomer as a CDK2 inhibitor, a key hypothesis is that these compounds may induce cell cycle arrest and apoptosis.
Experimental Workflow for Mechanistic Studies
Caption: A logical workflow for the in vitro characterization of novel compounds.
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
Inhibition of CDKs is expected to cause cell cycle arrest at specific checkpoints. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[4][5]
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Cancer cell line of interest
-
3-Bromo-triazolo[4,3-a]pyrimidine derivative
-
70% Ethanol (ice-cold)
-
PBS (Phosphate Buffered Saline)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest.
Assessment of Apoptosis
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial. A combination of assays provides a more complete picture of the apoptotic process.
Comparison of Apoptosis Assays
| Assay | Principle | Stage of Apoptosis Detected |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.[10] | Early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptosis. |
| Caspase-Glo 3/7 Assay | Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic cascade, through a luminescent readout. | Mid- to late-stage apoptosis. |
Experimental Protocol: Annexin V/PI Staining
This protocol is similar to the cell cycle analysis in terms of cell treatment and harvesting, but the staining procedure differs.
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.
-
Staining: Wash the cells with PBS and then with 1X Annexin V binding buffer. Resuspend the cells in 100 µL of binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.
Part 3: Target Validation and Kinase Profiling
While cell-based assays provide valuable information about the phenotypic effects of the compounds, biochemical assays are necessary to confirm direct inhibition of specific molecular targets.
Biochemical Kinase Assays
A variety of formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based assays.[5][6] For initial screening and IC50 determination, luminescence-based assays such as the ADP-Glo™ Kinase Assay are highly sensitive and amenable to high-throughput formats.[5]
Signaling Pathway of CDK2 in Cell Cycle Progression
Caption: Simplified pathway of CDK2's role in the G1/S cell cycle transition.
Experimental Protocol: CDK2/Cyclin A2 Kinase Assay (ADP-Glo™)
This protocol is adapted for a luminescence-based assay to measure the inhibition of CDK2.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide (e.g., a derivative of Histone H1)
-
ATP
-
Kinase assay buffer
-
3-Bromo-triazolo[4,3-a]pyrimidine derivatives
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white assay plate, add the kinase buffer, the test compound at various concentrations, and the CDK2/Cyclin A2 enzyme. Incubate briefly.
-
Kinase Reaction Initiation: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
A similar protocol can be adapted for EGFR kinase activity, using an appropriate EGFR substrate peptide.[4][11]
Conclusion
This guide provides a structured and comparative framework for the initial in vitro characterization of 3-bromo-triazolo[4,3-a]pyrimidine derivatives. By progressing from broad cytotoxicity screening to more focused mechanistic and target-based assays, researchers can efficiently build a comprehensive biological profile of their compounds. The suggested protocols are based on robust and widely accepted methodologies, and the comparative tables are intended to aid in the selection of the most appropriate assays for specific research questions. As more data becomes available for this specific chemical series, these foundational protocols will be invaluable for establishing structure-activity relationships and identifying promising lead candidates for further development.
References
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
-
MDPI. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][5][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 23(10), 2473.
-
ResearchGate. (2015, January 20). What is the different between neutral red and MTT assay?. Retrieved from [Link]
-
Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
- Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
-
MDPI. (2022). Design, Synthesis and Biological Evaluation of[4][5][6]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5035.
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][5][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. PubMed Central. Retrieved from [Link]
- Bentham Science. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(33), 3736-3766.
-
National Center for Biotechnology Information. (2011). Synthesis and in vitro activity of novel 1,2,4-triazolo[4,3-a]pyrimidine oxazolidinone antibacterial agents. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed Central. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and in vitro activity of novel 1,2,4-triazolo[4,3-a]pyrimidine oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. promega.com [promega.com]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. promega.com [promega.com]
A Comparative Guide to the Computational Docking of 3-Bromo-triazolo[4,3-a]pyrimidine Analogs in Drug Discovery
This guide provides an in-depth comparative analysis of the computational docking performance of 3-Bromo-triazolo[4,3-a]pyrimidine analogs, a promising scaffold in modern drug discovery. We will objectively compare their predicted binding affinities and interaction patterns against relevant biological targets with those of the well-established pyrazolo[3,4-d]pyrimidine scaffold. This analysis is supported by experimental data from publicly available research, offering researchers, scientists, and drug development professionals a comprehensive technical resource to inform their own discovery pipelines.
The Rationale for Triazolopyrimidines: A Privileged Scaffold
The triazolo[4,3-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry due to its structural similarity to endogenous purines. This mimicry allows it to effectively compete for the ATP-binding sites of various enzymes, particularly kinases, which are implicated in a multitude of diseases, including cancer and microbial infections. The introduction of a bromine atom at the 3-position can significantly modulate the electronic properties and steric profile of the molecule, potentially enhancing binding affinity and selectivity for the target protein. This guide will delve into the computational evaluation of these analogs, providing a framework for predicting their therapeutic potential.
Comparative Docking Analysis: Triazolopyrimidines vs. Pyrazolopyrimidines
To provide a clear performance benchmark, we will compare the docking results of triazolopyrimidine derivatives with those of pyrazolo[3,4-d]pyrimidines, another class of potent kinase inhibitors. The epidermal growth factor receptor (EGFR), a key target in oncology, will serve as our primary case study.
Data Presentation: Predicted Binding Affinities
The following table summarizes the predicted binding affinities (in kcal/mol) of representative triazolopyrimidine and pyrazolopyrimidine derivatives against the EGFR kinase domain, as reported in various in silico studies. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the protein.
| Compound Class | Derivative/Ligand | Target Protein | Docking Score (kcal/mol) | Reference |
| Triazolopyrimidine | Ligand 1 (a triazolopyrimidine derivative) | 6GUE (Lung Cancer-related) | -23.31047 | [1][2] |
| Triazolopyrimidine | Ligand 5 (a triazolopyrimidine derivative) | 5CAO (Colon Cancer-related) | -27.1207 | [1][2] |
| Triazolopyrimidine | Ligand 6 (a triazolopyrimidine derivative) | 3ERT (Breast Cancer-related) | -39.792 | [1][2] |
| Pyrazolopyrimidine | Pyrazoline Derivative 4Aiii | EGFR Kinase | -10.91 | [3] |
| Pyrazolopyrimidine | Pyrimidine Derivative 5Bii | EGFR Kinase | -9.71 | [3] |
| Pyrazolopyrimidine | Pyrazole Derivative F4 | EGFR (Mutant) | -10.9 | [4] |
| Pyrazolopyrimidine | Pyrazole Derivative F16 | EGFR (Mutant) | -10.8 | [4] |
| Pyrazolopyrimidine | Pyrazole Derivative F8 | EGFR (Mutant) | -10.7 | [4] |
| Pyrazolopyrimidine | Pyrazole Derivative F12 | EGFR (Mutant) | -10.7 | [4] |
| Pyrazolopyrimidine | Pyrazole Derivative F20 | EGFR (Mutant) | -10.6 | [4] |
| Pyrazolopyrimidine | Pyrazole Derivative F24 | EGFR (Mutant) | -10.6 | [4] |
Note: Direct comparison of absolute binding energies across different studies and software should be approached with caution due to variations in force fields and scoring functions. The trend, however, suggests that triazolopyrimidine scaffolds can achieve very strong binding affinities.
Key Amino Acid Interactions: A Deeper Look into Binding Modes
The efficacy of an inhibitor is not solely determined by its binding energy but also by the specific interactions it forms within the active site of the target protein. For EGFR kinase inhibitors, interactions with key residues in the ATP-binding pocket are crucial for potent inhibition.
Triazolopyrimidine Derivatives: Docking studies of various triazolopyrimidine derivatives against cancer-related targets have revealed key interactions, including:
-
Hydrogen bonding with residues such as GLU B:293, THR A:41, and HIS B:296 in the 5CAO receptor.[1]
-
Hydrophobic interactions with residues like LYS B:289, LYS B:288, VAL A:44, GLY A:43, and PRO A:45, which stabilize the ligand in the receptor's core.[1]
Pyrazolopyrimidine Derivatives: Similarly, pyrazolopyrimidine-based EGFR inhibitors demonstrate critical interactions:
-
A hallmark interaction is the formation of a hydrogen bond with the hinge region residue Met793 .[5]
-
Additional hydrogen bonds are often observed with residues like Lys745 and Asp855 .[4]
-
The pyrazole ring and substituted phenyl groups contribute to hydrophobic interactions within the active site.[4]
The ability of both scaffolds to engage in these critical interactions underscores their potential as effective kinase inhibitors. The specific substitution patterns on each core will ultimately dictate the precise binding mode and inhibitory potency.
Experimental Protocols: A Step-by-Step Guide to Molecular Docking with AutoDock
To ensure the scientific integrity of this guide, we provide a detailed, self-validating protocol for performing a molecular docking study using AutoDock, a widely used and validated software.
Part 1: Preparation of the Receptor and Ligand
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) from the Protein Data Bank.[6]
-
Remove all water molecules and co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms and assign Kollman charges to the protein using AutoDockTools (ADT). This step is crucial for accurate electrostatic potential calculations.
-
Save the prepared receptor in the PDBQT file format, which includes atomic charges and atom types.[7]
-
-
Ligand Preparation:
-
Draw the 2D structure of the 3-Bromo-triazolo[4,3-a]pyrimidine analog using a chemical drawing software and convert it to a 3D structure.
-
Perform energy minimization of the ligand's 3D structure using a suitable force field to obtain a low-energy conformation.
-
In ADT, define the rotatable bonds of the ligand to allow for conformational flexibility during the docking simulation.
-
Assign Gasteiger charges and save the prepared ligand in the PDBQT format.[8]
-
Part 2: Grid Generation and Docking Simulation
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the entire active site of the receptor. The dimensions and center of the grid should be chosen to cover all key interacting residues. For EGFR, this includes the hinge region residue Met793.[8]
-
AutoGrid is used to pre-calculate the affinity potentials for various atom types within this grid, which significantly speeds up the subsequent docking calculations.[7]
-
-
Docking Parameter Setup:
-
Create a docking parameter file (.dpf) in ADT. This file specifies the receptor and ligand PDBQT files, the grid parameter file, and the search algorithm to be used.
-
The Lamarckian Genetic Algorithm (LGA) is a commonly used and efficient search algorithm in AutoDock.[8]
-
-
Running the Docking Simulation:
-
Execute AutoDock using the prepared docking parameter file. The software will perform multiple independent docking runs to explore a wide range of ligand conformations and orientations within the receptor's active site.
-
Part 3: Analysis and Validation of Results
-
Binding Energy Evaluation:
-
Analyze the docking log file (.dlg) to obtain the binding energies of the different docked poses. The pose with the lowest binding energy is typically considered the most favorable.[9]
-
-
Clustering and Pose Selection:
-
AutoDock clusters the docked conformations based on their root-mean-square deviation (RMSD). This helps in identifying the most populated and energetically favorable binding modes.[10]
-
-
Validation of the Docking Protocol:
-
A crucial step to ensure the reliability of the docking protocol is to re-dock the co-crystallized ligand into the active site of the receptor.[11]
-
The RMSD between the docked pose of the native ligand and its crystallographic orientation is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[8][12]
-
-
Visualization of Interactions:
-
Visualize the best-docked poses of the 3-Bromo-triazolo[4,3-a]pyrimidine analogs and their alternatives in complex with the receptor using molecular visualization software like PyMOL or Discovery Studio.
-
Analyze the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions to understand the structural basis of binding.[9]
-
Mandatory Visualizations
Experimental Workflow for Computational Docking
Caption: The EGFR signaling pathway and the point of inhibition by triazolopyrimidine-based kinase inhibitors.
DNA Gyrase Mechanism and Inhibition
Caption: Mechanism of DNA gyrase and the inhibitory action of triazolopyrimidine analogs.
Conclusion and Future Directions
Computational docking studies are a powerful tool for the initial assessment of the therapeutic potential of novel chemical scaffolds. The 3-Bromo-triazolo[4,3-a]pyrimidine framework demonstrates significant promise, with in silico data suggesting strong binding affinities to key biological targets like EGFR and DNA gyrase. When compared to the established pyrazolopyrimidine scaffold, triazolopyrimidines exhibit competitive, and in some reported cases, superior predicted binding energies.
It is imperative to underscore that in silico predictions are the first step in a comprehensive drug discovery cascade. The promising results from these computational studies must be validated through in vitro and in vivo experiments to ascertain their true biological activity and therapeutic index. Future research should focus on synthesizing a broader range of 3-Bromo-triazolo[4,3-a]pyrimidine analogs and evaluating their efficacy and selectivity against a panel of kinases and microbial targets. The integration of computational and experimental approaches will undoubtedly accelerate the development of this promising class of compounds into next-generation therapeutics.
References
-
Structurebased drug design and AutoDock study of potential protein tyrosine kinase inhibitors. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
- Al-Suhaimi, K. S., et al. (2022). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 15(1), 103521.
-
Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and. (n.d.). RJPBCS. Retrieved January 16, 2026, from [Link]
-
Key amino acid residues binding with molecules in the wild type of EGFR... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Predicted binding affinity (docking scores in kcal/mol) and... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
(A) Binding energy of these EGFR inhibitors via MM-GBSA calculation.... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[3][13][14]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. (2021). PubMed. Retrieved January 16, 2026, from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. (n.d.). SpringerLink. Retrieved January 16, 2026, from [Link]
-
Design, in silico studies and biological evaluation of novel chalcones tethered triazolo[3,4-a]isoquinoline as EGFR inhibitors targeting resistance in non-small cell lung cancer. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
The EGFR Family: Not So Prototypical Receptor Tyrosine Kinases. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
(PDF) Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Illustration of the EGFR kinase binding site for potential kinase... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetic. (n.d.). Journal of Chemical Technology. Retrieved January 16, 2026, from [Link]
-
Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3- d]t[3][13][14]riazolo[1,5- a]pyrimidine Derivatives. (2024). PubMed. Retrieved January 16, 2026, from [Link]
-
Insights from the molecular docking analysis of EGFR antagonists. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Unraveling potential EGFR kinase inhibitors: Computational screening, molecular dynamics insights, and MMPBSA analysis for target. (2025). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolot[3][13][14]riazolopyrimidine Derivatives as Potential Anticancer. (2021). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). MDPI. Retrieved January 16, 2026, from [Link]
-
Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. (n.d.). Journal of Chemical Technology. Retrieved January 16, 2026, from [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020). YouTube. Retrieved January 16, 2026, from [Link]
-
Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. Retrieved January 16, 2026, from [Link]
-
AutoDock Version 4.2. (n.d.). Center for Computational Structural Biology. Retrieved January 16, 2026, from [Link]
-
Molecular Docking Tutorial. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. jchemtech.com [jchemtech.com]
- 2. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 3. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ccsb.scripps.edu [ccsb.scripps.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-triazolo[4,3-a]pyrimidine
A Comprehensive Guide to the Proper Disposal of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine
As researchers and scientists at the forefront of drug development, our work necessitates the use of novel chemical entities. 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is a heterocyclic compound with potential applications in medicinal chemistry.[4] However, beyond its synthesis and application, a rigorous and scientifically grounded understanding of its proper disposal is paramount. This guide provides a procedural framework for the safe handling and disposal of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine, ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting our environment.[1][5]
The core principle of laboratory safety is that all chemical waste should be treated as hazardous unless explicitly determined otherwise.[3] For a compound like 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine, which contains both a halogen (bromine) and a complex heterocyclic core, this principle is non-negotiable.
Hazard Assessment and Characterization
Direct, comprehensive toxicological data for 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine is not widely available. Therefore, a conservative approach, informed by the structure and data from similar compounds, is essential. The presence of the brominated triazolopyridine structure is key to its classification.[6]
-
Chemical Class: Halogenated Heterocyclic Organic Compound.
-
Inferred Hazards: Based on the closely related compound 3-Bromo-[1][2][3]triazolo[4,3-a]pyridine (CAS 4922-68-3), we must assume this compound is, at a minimum:
This hazard profile mandates that the compound be handled with appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemically resistant gloves. All manipulations should be performed in a certified chemical fume hood to prevent inhalation.[8]
Data Summary Table
| Property | Value | Source |
| IUPAC Name | 3-bromo-[1][2][3]triazolo[4,3-a]pyrimidine | [8] |
| CAS Number | 1263286-57-2 | [8][9] |
| Molecular Formula | C₅H₃BrN₄ | [8][9] |
| Molecular Weight | 199.01 g/mol | [8] |
| Waste Classification | Hazardous Chemical Waste, Halogenated Organic Solid | [10][11] |
| Primary Disposal Route | Incineration via a licensed hazardous waste vendor | [12][13] |
The Core Directive: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its segregation into a dedicated halogenated organic waste stream.
Causality: Halogenated and non-halogenated solvents and solids are disposed of differently.[10] Many disposal facilities use incineration for organic waste.[12][13] When halogenated compounds are burned, they can produce highly corrosive acids (like hydrobromic acid, HBr) and other toxic byproducts.[13] Facilities that handle halogenated waste are equipped with specialized "scrubbers" and other technologies to neutralize these corrosive gases. Mixing halogenated waste with non-halogenated streams can damage equipment and lead to the release of pollutants, resulting in significant safety risks and regulatory violations.[1] Therefore, meticulous segregation at the point of generation is the cornerstone of a self-validating and safe disposal system.[2]
Step-by-Step Disposal Protocol
This protocol outlines the life cycle of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine waste from generation to pickup.
Step 1: Point of Generation
Immediately upon generation, any material contaminated with 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine—be it excess solid, contaminated spatulas or weigh boats, or solutions—is designated as hazardous waste.[3]
Step 2: Container Selection
-
Solid Waste: Use a clearly labeled, rigid, and sealable container compatible with organic solids. A high-density polyethylene (HDPE) container is a suitable choice.[14] Ensure the container has a secure, screw-top lid to prevent spills and vapor release.[10][15]
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire solution must be disposed of as halogenated liquid waste. Use a chemically compatible container (e.g., HDPE or glass, depending on the solvent) with a secure, leak-proof cap.[1][15] Crucially, never mix halogenated waste with non-halogenated solvent waste. [10][11]
Step 3: Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool.[12] The moment the first drop of waste enters the container, it must be labeled.[10] The label must include:
-
The words "Hazardous Waste ".[12]
-
The full chemical name: "3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine ". Do not use abbreviations or formulas.[10]
-
If in solution, list all constituents and their approximate percentages.[11]
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").[11]
-
The accumulation start date.[16]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The designated waste container must be kept in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[1][12][15]
-
The container must be kept closed at all times except when actively adding waste.[10][15][17] This is a critical EPA requirement to prevent the release of volatile compounds.
-
Store the container in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[1]
-
Segregate the halogenated waste container from incompatible materials, such as acids and oxidizers.[15]
Step 5: Arranging for Final Disposal
Laboratory waste is typically removed by a dedicated Environmental Health & Safety (EHS) department or a licensed third-party hazardous waste disposal company.[1][18]
Emergency Procedures: Spill Management
In the event of a spill, good housekeeping practices can minimize the amount of hazardous waste generated.[3]
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and the spilled chemical using non-sparking tools.
-
Place all contaminated materials into a new, properly labeled hazardous waste container. The cleanup debris must also be disposed of as halogenated hazardous waste.[3]
-
Decontaminate the area and report the spill to your laboratory supervisor or EHS department.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the disposal of waste containing 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
Caption: Waste disposal workflow for 3-Bromo-[1][2][3]triazolo[4,3-a]pyrimidine.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Properly Managing Chemical Waste in Labor
- Laboratory Chemical Waste Management. CSIR IIP.
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
-
3-bromo-[1][2][3]triazolo[4,3-a]pyrimidine - Names and Identifiers. ChemBK.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Regulation of Labor
-
3-Bromo[1][2][3]triazolo[4,3-a]pyridine | 4922-68-3. Sigma-Aldrich.
-
3-bromo-N-[3-([1][2][3]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide. EvitaChem.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Hazardous Waste Disposal Guide. Northwestern University.
-
3-bromo-[1][2][3]triazolo[4,3-a]pyrimidine. Advanced ChemBlocks Inc.
- 3-Bromopyridine Safety D
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Halogenated Solvents in Laboratories.
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. National Institutes of Health (NIH).
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iip.res.in [iip.res.in]
- 6. Buy 3-bromo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide (EVT-15244568) [evitachem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. This compound 97% | CAS: 1263286-57-2 | AChemBlock [achemblock.com]
- 9. chembk.com [chembk.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. researchgate.net [researchgate.net]
- 14. ethz.ch [ethz.ch]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
